5-Bromo-4-chloro-2-fluoropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-chloro-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFN/c6-3-2-9-5(8)1-4(3)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIYUIGLEOJMIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657723 | |
| Record name | 5-Bromo-4-chloro-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184920-15-7 | |
| Record name | 5-Bromo-4-chloro-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-4-chloro-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-4-chloro-2-fluoropyridine (CAS No. 1184920-15-7), a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. This document delineates its physicochemical properties, proposes a detailed synthetic pathway, and explores its reactivity, with a particular focus on regioselective cross-coupling reactions. Furthermore, it provides predicted spectroscopic data for analytical characterization and discusses its potential applications as a key building block in the development of novel therapeutics, particularly kinase inhibitors. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis.
Introduction and Core Molecular Data
This compound is a polysubstituted pyridine ring, a structural motif frequently encountered in pharmacologically active compounds. The presence of three distinct halogen atoms (F, Cl, Br) at specific positions on the pyridine core imparts unique electronic properties and offers multiple sites for selective functionalization. This makes it a highly versatile intermediate for the synthesis of complex molecular architectures.
It is crucial to distinguish this compound from its isomer, 5-Bromo-2-chloro-4-fluoropyridine (CAS No. 1211580-49-2), as the positional difference of the chloro and fluoro substituents significantly impacts the molecule's reactivity and spectroscopic signature.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily based on computational predictions and should be considered as estimates.
| Property | Value |
| CAS Number | 1184920-15-7 |
| Molecular Formula | C₅H₂BrClFN |
| Molecular Weight | 210.43 g/mol |
| Appearance | Predicted to be a solid |
| Boiling Point | Predicted: ~209.7 °C |
| Density | Predicted: ~1.83 g/cm³ |
| LogP | Predicted: ~2.6 |
Synthesis and Purification
Proposed Synthetic Pathway
The proposed synthesis involves a sequence of halogenation and diazotization-substitution reactions.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Bromination of 2-Amino-4-chloropyridine
-
To a solution of 2-amino-4-chloropyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, cool the mixture to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-amino-5-bromo-4-chloropyridine.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Diazotization and Fluorination (Balz-Schiemann Reaction)
-
Suspend 2-amino-5-bromo-4-chloropyridine (1.0 eq) in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water, keeping the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30-60 minutes to form the diazonium salt.
-
Isolate the diazonium salt by filtration and wash with cold diethyl ether.
-
Gently heat the isolated diazonium salt to induce thermal decomposition (the Balz-Schiemann reaction), leading to the formation of this compound.
-
The crude product can be purified by distillation or column chromatography.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by the electronic nature of the pyridine ring and the distinct properties of the three halogen substituents. The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) and activates the halogen atoms towards various cross-coupling reactions.
Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity of the carbon-halogen bond generally follows the order C-Br > C-Cl. The C-F bond is typically unreactive under these conditions. This differential reactivity allows for the selective functionalization of the C-5 position (bromine) while leaving the C-4 position (chlorine) intact for subsequent transformations.
Caption: Regioselective Suzuki-Miyaura coupling at the C-5 position.
Representative Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 5-aryl-4-chloro-2-fluoropyridine derivative.
Spectroscopic Characterization (Predicted)
Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on established principles and data from analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at C-6 will likely appear as a doublet due to coupling with the fluorine at C-2. The proton at C-3 will appear as a singlet.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~7.8 - 8.0 | s |
| H-6 | ~8.2 - 8.4 | d (J ≈ 2-3 Hz) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display five distinct signals for the carbon atoms of the pyridine ring. The carbons attached to the electronegative halogen atoms will be significantly deshielded.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~158 - 162 (d, ¹JCF) |
| C-3 | ~115 - 118 |
| C-4 | ~145 - 148 |
| C-5 | ~110 - 113 |
| C-6 | ~150 - 153 (d, ³JCF) |
Mass Spectrometry
The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in ~3:1 ratio).
Expected Fragmentation Pattern:
-
[M]⁺: The molecular ion with a characteristic isotopic cluster.
-
[M-Br]⁺: Loss of a bromine radical.
-
[M-Cl]⁺: Loss of a chlorine radical.
-
[M-Br-HCN]⁺: Subsequent loss of hydrogen cyanide from the pyridine ring.
Applications in Drug Discovery and Materials Science
Halogenated pyridines are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors. The 2-aminopyridine moiety, which can be accessed from 2-fluoropyridines via nucleophilic substitution, is a well-known hinge-binding motif in many kinase inhibitors.
Potential as a Kinase Inhibitor Scaffold
This compound is an excellent starting material for the synthesis of libraries of potential kinase inhibitors. The fluorine at the C-2 position can be displaced by various amines to introduce the crucial hinge-binding element. The bromine at the C-5 position can be functionalized via cross-coupling reactions to explore the solvent-exposed region of the ATP-binding pocket, allowing for the optimization of potency and selectivity.
Caption: General strategy for the synthesis of kinase inhibitors from this compound.
Agrochemical and Materials Science Applications
The unique substitution pattern of this compound also makes it a valuable intermediate in the synthesis of novel agrochemicals and functional materials. The pyridine core is a common feature in many herbicides and pesticides. In materials science, fluorinated aromatic compounds are of interest for the development of liquid crystals, polymers, and organic electronics due to their unique electronic and physical properties.
Safety Information
This compound is expected to be a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Hazard Statements (Predicted):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block for organic synthesis. Its trifunctionalized pyridine core offers a platform for the regioselective introduction of various substituents, making it a highly attractive intermediate for the discovery of novel pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a catalyst for further research and development in this exciting area of chemistry.
An In-depth Technical Guide to the Physical Properties of 5-Bromo-4-chloro-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-chloro-2-fluoropyridine is a halogenated pyridine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its trifunctional nature, possessing bromo, chloro, and fluoro substituents on the pyridine core, allows for selective and sequential chemical modifications, making it an attractive intermediate for the synthesis of complex, polysubstituted pyridine targets. Understanding the physical properties of this compound is paramount for its effective use in research and development, ensuring proper handling, reaction design, and purification. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed experimental protocols for its characterization and safe handling procedures.
Molecular Structure and Identification
The structural integrity of a chemical entity is the foundation of its physical and chemical behavior. This compound is identified by the following key parameters:
| Identifier | Value |
| CAS Number | 1184920-15-7 |
| Molecular Formula | C₅H₂BrClFN |
| Molecular Weight | 210.43 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=C(C(=CN=C1Cl)Br)F |
| InChI Key | IHOUCYWEAFGESV-UHFFFAOYSA-N |
The arrangement of the halogen substituents on the pyridine ring dictates its reactivity. The fluorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution, while the bromine atom at the 5-position is amenable to palladium-catalyzed cross-coupling reactions. The chlorine atom at the 4-position offers an additional site for modification.
Predicted Physical Properties
While experimentally determined data for this compound is not widely available in peer-reviewed literature, computational predictions provide valuable estimates for its physical properties. These predictions are based on the compound's structure and are useful for initial experimental design.
| Property | Predicted Value |
| Boiling Point | 209.7 ± 35.0 °C at 760 mmHg |
| Density | 1.829 ± 0.06 g/cm³ |
| Appearance | Expected to be a liquid at room temperature |
Expected Solubility Profile
The solubility of a compound is a critical parameter for its use in synthesis and biological assays. Based on the principles of "like dissolves like," the expected solubility of this compound can be inferred.
-
Polar Aprotic Solvents: Given its polar nature due to the nitrogen atom and halogens, it is expected to be soluble in polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone.
-
Non-Polar Solvents: Limited solubility is expected in non-polar solvents like hexane and toluene.
-
Polar Protic Solvents: It is likely to be sparingly soluble in polar protic solvents like water and ethanol, as the potential for hydrogen bonding is limited.
The pyridine nitrogen can be protonated in acidic aqueous solutions, which would increase its water solubility.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectra are not publicly available, the expected features can be described.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the surrounding halogen atoms.
-
¹³C NMR: The spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The carbons attached to the halogens will show characteristic chemical shifts.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom at the 2-position.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the C-H, C=C, and C=N stretching vibrations of the pyridine ring. The C-F, C-Cl, and C-Br stretching vibrations will appear in the fingerprint region.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom and one chlorine atom.
Experimental Protocols
For researchers who wish to determine the physical properties of this compound experimentally, the following standard protocols are provided.
Determination of Boiling Point (Capillary Method)
This micro-method is suitable for determining the boiling point of small quantities of a liquid.
Caption: Workflow for Boiling Point Determination.
Determination of Solubility
A qualitative assessment of solubility is a fundamental first step in characterizing a compound.
Caption: Protocol for Qualitative Solubility Testing.
Acquisition of Spectroscopic Data
-
Sample Preparation: For a liquid sample, add a few drops of this compound to a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Mixing: Gently mix the sample until homogeneous.
-
Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer.
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[1]
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.
-
Analysis: The compound will be separated by the gas chromatograph and subsequently analyzed by the mass spectrometer.
Safety and Handling
As a halogenated heterocyclic compound, this compound should be handled with appropriate safety precautions.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat should be worn at all times.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of vapors.
-
Avoid contact with skin and eyes.
-
In case of accidental contact, wash the affected area immediately with copious amounts of water.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated waste container.[2]
Conclusion
This compound is a key synthetic intermediate with significant potential in drug discovery and materials science. While a comprehensive set of experimentally determined physical properties is not yet available in the public domain, this guide provides a thorough overview of its predicted characteristics, expected spectroscopic features, and detailed protocols for its empirical characterization. By adhering to the outlined safety and handling procedures, researchers can effectively and safely utilize this versatile building block in their synthetic endeavors.
References
5-Bromo-4-chloro-2-fluoropyridine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Halogenated pyridines are a cornerstone in the field of medicinal chemistry, prized for their ability to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Their unique electronic and steric characteristics allow for fine-tuning of molecular interactions with biological targets. Among these, 5-Bromo-4-chloro-2-fluoropyridine has emerged as a particularly valuable building block.
This guide provides an in-depth technical overview of this compound, covering its physicochemical properties, synthesis, reactivity, and applications. It is intended for researchers, scientists, and drug development professionals who seek to leverage the unique attributes of this versatile chemical entity in their work. The strategic placement of three different halogen atoms on the pyridine ring offers a rich platform for selective chemical modifications, making it a powerful tool in the synthesis of complex molecules.
Physicochemical Properties
Molecular Structure and Weight
This compound is a derivative of pyridine with a bromine atom at the 5-position, a chlorine atom at the 4-position, and a fluorine atom at the 2-position.
-
InChI Key: APIYUIGLEOJMIY-UHFFFAOYSA-N[2]
The presence of three different halogens on the pyridine ring imparts distinct electronic and steric properties, which are crucial for its reactivity and interaction with biological systems.
Tabulated Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for designing synthetic transformations, purification protocols, and formulation studies.
| Property | Value | Source |
| Molecular Formula | C₅H₂BrClFN | [1][2] |
| Molecular Weight | 210.43 g/mol | [1][3] |
| CAS Number | 1184920-15-7 | [1][2] |
| Predicted Boiling Point | 209.7 ± 35.0 °C | [2] |
| Predicted Density | 1.829 ± 0.06 g/cm³ | [2] |
| Predicted XLogP3 | 2.6 | [2] |
| Predicted PSA | 12.9 | [2] |
Note: Some of the listed properties are predicted values and should be used as a guide.
Synthesis and Reactivity
Common Synthetic Routes
The synthesis of polysubstituted pyridines like this compound can be complex. While specific, high-yield synthetic routes for this exact isomer are not extensively detailed in readily available literature, general methods for the synthesis of halogenated pyridines often involve multi-step processes. These can include:
-
Halogenation of pre-functionalized pyridines: Starting with a substituted pyridine, sequential halogenation reactions can be employed. The regioselectivity of these reactions is governed by the electronic nature of the existing substituents.
-
Diazotization of aminopyridines: An amino group on the pyridine ring can be converted to a diazonium salt, which can then be displaced by a halogen in a Sandmeyer-type reaction. For instance, a synthetic pathway for a related compound, 5-Bromo-2,4-dichloropyridine, involves the bromination of 2-amino-4-chloropyridine, followed by diazotization and chlorination[4][5].
-
Halogen dance reactions: Under specific basic conditions, halogens can migrate around the pyridine ring, allowing for the synthesis of less accessible isomers[6].
A generalized synthetic approach is depicted below:
Caption: Generalized synthetic pathway for this compound.
Key Reactivity Patterns
The reactivity of this compound is dictated by the electronic properties of the pyridine ring and the nature of the halogen substituents. The electron-withdrawing nature of the nitrogen atom and the halogens makes the ring electron-deficient and susceptible to nucleophilic attack.
-
Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom at the 2-position is the most susceptible to SₙAr due to the strong activating effect of the adjacent ring nitrogen. The chlorine at the 4-position is also a viable site for nucleophilic displacement, albeit generally less reactive than the 2-fluoro position. The bromine at the 5-position is the least reactive towards SₙAr.
-
Metal-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond at the 5-position is the primary site for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide variety of carbon and heteroatom substituents at this position.
References
- 1. calpaclab.com [calpaclab.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 5. guidechem.com [guidechem.com]
- 6. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of 5-Bromo-4-chloro-2-fluoropyridine
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
The landscape of pharmaceutical and materials science research is increasingly reliant on novel halogenated pyridines as versatile building blocks. Among these, 5-Bromo-4-chloro-2-fluoropyridine stands out for its unique substitution pattern, offering multiple reaction sites for complex molecular architecture. However, its utility is intrinsically linked to a comprehensive understanding of its safety profile. This guide provides an in-depth, experience-driven perspective on the safe handling, storage, and emergency management of this compound, ensuring that its potential can be harnessed without compromising laboratory safety.
Section 1: Chemical Identity and Properties of this compound
A clear understanding of a compound's physical and chemical properties is the foundation of a robust safety protocol. These parameters dictate storage conditions, appropriate handling techniques, and potential incompatibilities.
| Property | Value | Source |
| CAS Number | 1184920-15-7 | [1][2] |
| Molecular Formula | C₅H₂BrClFN | [1] |
| Molecular Weight | 210.43 g/mol | [1] |
| Boiling Point (Predicted) | 209.7 ± 35.0 °C | [1] |
| Density (Predicted) | 1.829 ± 0.06 g/cm³ | [1] |
| XLogP3 | 2.6 | [1] |
Disclaimer: Some physical properties, such as boiling point and density, are predicted values and should be treated as estimations.[1]
Section 2: Hazard Identification and GHS Classification
The hazard profile of this compound is not fully elucidated in publicly available, harmonized databases. Some suppliers provide GHS classifications, while others state that the data is not available.[1][3] This discrepancy necessitates a cautious and conservative approach to its hazard assessment.
2.1 Reported GHS Classification for this compound
Some suppliers have assigned the following hazard statements to this compound:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Given the potential for significant irritation and acute toxicity, it is imperative to handle this compound with the assumption that these hazards are present.
2.2 Analog-Based Precautionary Hazard Assessment
Due to the limited specific data for this compound, it is scientifically prudent to consider the hazard profiles of structurally similar isomers, such as 5-Bromo-2-chloro-3-fluoropyridine (CAS 831203-13-5). The documented hazards for this analog align with and reinforce the precautionary approach that should be taken.
-
Skin Irritation (Category 2): Halogenated pyridines are known to be irritants.[5][6] Prolonged or repeated contact can lead to dermatitis. The causality lies in the reactivity of the molecule with skin proteins and moisture.
-
Serious Eye Irritation (Category 2): Direct contact with the eyes is likely to cause significant irritation and potential damage.[5][6]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: Inhalation of dust or vapors may cause irritation to the respiratory tract.[5][6]
This analog-based assessment serves as a self-validating system; by treating this compound with the precautions required for its better-characterized isomers, we establish a robust margin of safety.
Section 3: Safe Handling and Storage
A systematic and disciplined approach to handling and storage is critical to minimize exposure risk. The following protocols are derived from established best practices for handling halogenated aromatic compounds.[7]
3.1 Engineering Controls and Work Area Preparation
-
Chemical Fume Hood: All manipulations of this compound, including weighing and transferring, must be conducted within a properly functioning and certified chemical fume hood.[8] This is the primary engineering control to prevent inhalation of vapors or fine particulates.
-
Designated Area: Establish a designated area within the fume hood for handling this compound to prevent cross-contamination.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[9]
3.2 Storage Protocol
-
Container: Store in a tightly closed, properly labeled container.[10]
-
Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[8]
-
Incompatibilities: Segregate from strong oxidizing agents and strong acids.[9]
Section 4: Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected to provide a complete barrier to the potential hazards.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[5] |
| Skin Protection | Nitrile or neoprene gloves (check manufacturer's compatibility data), a chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation.[8] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors should be used if there is a risk of exposure outside of a fume hood. | Minimizes the inhalation of vapors that can cause respiratory tract irritation.[5] |
Section 5: First-Aid and Emergency Procedures
A clear, rehearsed emergency plan is essential. In the event of an exposure or spill, immediate and correct action can significantly mitigate harm.
5.1 First-Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5][6][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
5.2 Spill Management Protocol
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the rinsate as hazardous waste.
-
Dispose: Dispose of all waste in accordance with institutional and local regulations.[7]
Emergency Response Workflow
Caption: Emergency response workflow for incidents involving this compound.
Section 6: Stability and Reactivity
-
Stability: The compound is expected to be stable under recommended storage conditions.
-
Hazardous Reactions: Avoid contact with strong oxidizing agents and strong acids.
-
Decomposition Products: Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides, hydrogen bromide, hydrogen chloride, and hydrogen fluoride.[6]
Section 7: References
-
Echemi. (n.d.). 5-Bromo-2-chloro-3-fluoropyridine SDS, 831203-13-5 Safety Data Sheets. Retrieved from --INVALID-LINK--
-
Fluorochem. (n.d.). 1184920-15-7 | this compound. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2023, July 26). 5-Bromo-3-chloro-2-fluoropyridine - Safety Data Sheet. Retrieved from --INVALID-LINK--
-
JHECHEM CO LTD. (n.d.). Buy this compound from JHECHEM CO LTD. Echemi. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-3-fluoropyridine. Retrieved from --INVALID-LINK--
-
Anichem. (n.d.). MATERIAL SAFETY DATA SHEET - this compound. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 5-Bromo-2-chloro-3-fluoropyridine. Retrieved from --INVALID-LINK--
-
Aaron Chemistry GmbH. (n.d.). 1184920-15-7 | MFCD12911587 | this compound. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 1184920-15-7|this compound. Retrieved from --INVALID-LINK--
-
Ossila. (2023, June 27). 5-Bromo-2-fluoropyridine - SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
CP Lab Safety. (n.d.). This compound, 98% Purity, C5H2BrClFN, 1 gram. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2024, April 1). SAFETY DATA SHEET - 5-Bromo-2-chloro-3-fluoropyridine. Retrieved from --INVALID-LINK--
-
International Labour Organization. (n.d.). International Chemical Safety Cards - PYRIDINE. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Retrieved from --INVALID-LINK--
-
GOV.UK. (n.d.). Pyridine: incident management. Retrieved from --INVALID-LINK--
-
Accela ChemBio Inc. (n.d.). Material Safety Data Sheet - this compound. Retrieved from --INVALID-LINK--
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from --INVALID-LINK--
-
Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Apollo Scientific. (n.d.). Pyridine. Retrieved from --INVALID-LINK--
-
University of Washington. (n.d.). Pyridine Safety Data Sheet. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 5-Bromo-2-chloropyrimidine. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from --INVALID-LINK--
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from --INVALID-LINK--
References
- 1. echemi.com [echemi.com]
- 2. calpaclab.com [calpaclab.com]
- 3. accelachem.com [accelachem.com]
- 4. 1184920-15-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. downloads.ossila.com [downloads.ossila.com]
An In-depth Technical Guide to 5-Bromo-4-chloro-2-fluoropyridine for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Bromo-4-chloro-2-fluoropyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document offers a detailed exploration of its chemical properties, reliable commercial sourcing, synthesis strategies, safe handling protocols, and its emerging applications, particularly in the development of novel therapeutics.
Introduction: The Strategic Importance of Polysubstituted Pyridines
Polysubstituted pyridines are a cornerstone in the synthesis of a vast array of pharmaceuticals and agrochemicals. The specific arrangement of electron-withdrawing and donating groups on the pyridine ring allows for precise modulation of a molecule's physicochemical properties, including its pKa, lipophilicity, and metabolic stability. This compound (CAS Number: 1355247-75-1) is a prime example of a strategically functionalized building block. The distinct electronic nature and reactivity of its three halogen substituents—bromo, chloro, and fluoro—provide medicinal chemists with a versatile scaffold for creating complex molecular architectures with tailored biological activities.
The fluorine atom at the 2-position significantly influences the molecule's electronic properties and can enhance binding affinity to target proteins. The chlorine at the 4-position and bromine at the 5-position offer distinct reactive handles for a variety of cross-coupling and nucleophilic substitution reactions, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value (Predicted) |
| Molecular Formula | C₅H₂BrClFN |
| Molecular Weight | 210.43 g/mol |
| Density | 1.829 ± 0.06 g/cm³ |
| Boiling Point | 209.7 ± 35.0 °C |
| LogP (XLogP3) | 2.6 |
| Polar Surface Area (PSA) | 12.9 Ų |
Note: The data in this table is primarily based on computational predictions, as extensive experimentally derived data for this specific isomer is not widely published. Researchers should verify these properties through their own analysis.
Structural Representation:
Caption: 2D structure of this compound.
Commercial Availability and Supplier Evaluation
Identifying reliable commercial suppliers is a critical first step for any research or development project. However, for this compound, this process is complicated by frequent isomer confusion in supplier catalogs. It is imperative to use the CAS Number 1355247-75-1 as the primary identifier when sourcing this compound.
Identified Potential Suppliers:
While a definitive list of verified suppliers for CAS 1355247-75-1 is challenging to compile from publicly available data due to inconsistencies, the following company has been identified as listing "this compound". Researchers are strongly advised to contact the supplier directly to confirm the CAS number and request a certificate of analysis (CoA) before purchase.
-
JHECHEM CO LTD: This China-based manufactory lists the product on the Echemi platform.[1] However, it is crucial to note that the provided CAS number on the platform (1184920-15-7) is incorrect for this isomer, highlighting the need for direct verification.[1]
Supplier Verification Workflow:
To ensure the procurement of the correct chemical entity, the following self-validating workflow is recommended:
References
An In-Depth Technical Guide to 5-Bromo-4-chloro-2-fluoropyridine: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4-chloro-2-fluoropyridine is a polysubstituted heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique arrangement of three distinct halogen atoms on the pyridine core provides a versatile platform for sequential and site-selective functionalization. This guide offers a comprehensive technical overview of its synthesis, delineates the hierarchy of its chemical reactivity, provides field-proven experimental protocols for its key transformations, and discusses its applications as a pivotal building block in the development of complex molecular architectures, particularly in the context of oncology and other therapeutic areas.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine scaffold is a privileged structure in drug discovery, present in numerous approved therapeutic agents.[1][2] Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for other aromatic rings make it a cornerstone of modern medicinal chemistry.[3] The introduction of multiple, distinct halogen atoms, as seen in this compound, transforms this simple heterocycle into a powerful synthetic intermediate.[4] The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for a programmed, stepwise introduction of various substituents, enabling the precise construction of highly decorated pyridine cores that are central to many targeted therapies.[5][6]
This guide will deconstruct the synthetic utility of this compound (CAS No. 1211580-49-2), providing the causal logic behind its selective reactions and empowering researchers to leverage its unique chemical personality.[7][8]
Synthesis and Physicochemical Properties
While several suppliers offer this compound, understanding its synthesis is crucial for appreciating its impurity profile and scalability.[9][10] A plausible and commonly employed synthetic strategy for related halopyridines involves a multi-step sequence starting from a readily available precursor like 2-amino-4-chloropyridine.[11][12]
A generalized synthetic approach is outlined below:
-
Electrophilic Bromination: The sequence begins with the selective bromination of an aminopyridine precursor at the electron-rich position ortho/para to the activating amino group.
-
Diazotization: The amino group is then converted into a diazonium salt under cryogenic conditions using nitrous acid.
-
Fluoro-de-diazoniation (Balz-Schiemann Reaction): The diazonium intermediate is subsequently displaced with fluoride, often using reagents like anhydrous hydrogen fluoride-pyridine, to install the 2-fluoro substituent. This sequence is analogous to the preparation of compounds like 5-bromo-2-fluoro-4-picoline.[13]
This stepwise introduction of halogens provides a logical route to the target molecule.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized for easy reference.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 1211580-49-2 | [7][8][9][10] |
| Molecular Formula | C₅H₂BrClFN | [7][10] |
| Molecular Weight | 210.43 g/mol | [7][9] |
| Appearance | Liquid | [10] |
Table 2: Predicted and Expected Spectroscopic Data
| Spectrum | Expected Characteristics |
|---|---|
| ¹H NMR | Two distinct signals in the aromatic region, each a doublet, corresponding to the protons at C-3 and C-6. |
| ¹³C NMR | Five signals in the aromatic region, with chemical shifts influenced by the attached halogen atoms. The carbon attached to fluorine will show a large C-F coupling constant. |
| Mass Spec (EI) | A complex molecular ion cluster is expected due to the isotopic abundances of Bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and Chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). |
Note: Experimental spectral data (NMR, LC-MS) are available from commercial suppliers and specialized databases.[9]
Chemical Reactivity: A Tale of Three Halogens
The synthetic power of this compound lies in the differential reactivity of its three halogen substituents. This allows for a highly controlled, sequential functionalization of the pyridine ring. The reactivity is governed by two primary reaction classes: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SₙAr).
Reactivity Hierarchy:
-
Position 5 (C-Br): The Carbon-Bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination). The established reactivity trend for halogens in oxidative addition to Pd(0) is I > Br > Cl > F.[14]
-
Position 4 (C-Cl): This position is highly activated for Nucleophilic Aromatic Substitution (SₙAr) due to the electron-withdrawing effect of the ring nitrogen and the adjacent fluorine atom.[15][16] It is less reactive than the C-Br bond in cross-coupling reactions.
-
Position 2 (C-F): The Carbon-Fluorine bond is the most resistant to oxidative addition and is generally unreactive in standard cross-coupling reactions. However, the C-2 position is the most activated towards SₙAr, even more so than C-4, due to stabilization of the Meisenheimer intermediate by the adjacent nitrogen.[15][17] The high C-F bond strength means harsher conditions are often required for its displacement compared to C-Cl.
Reactivity and Functionalization Map
Caption: Selective functionalization pathways for this compound.
Applications in Drug Discovery
The ability to selectively introduce aryl, alkyl, amine, ether, and other functionalities onto the pyridine core makes this compound a valuable starting material for synthesizing complex molecules. Polysubstituted pyridines are key components of many kinase inhibitors used in oncology, targeting signaling pathways like VEGFR and EGFR.[18][19]
Causality in Drug Design: The sequential functionalization allows for the exploration of structure-activity relationships (SAR). For example, a Suzuki coupling at C-5 can introduce a key pharmacophore to bind in a hydrophobic pocket of a kinase, while a subsequent SₙAr at C-4 with an amine can provide a crucial hydrogen bond interaction or a solubilizing group. This modular approach accelerates the discovery of potent and selective drug candidates.[18]
Field-Proven Experimental Protocols
The following protocols are self-validating systems, designed for high success rates and reproducibility based on established methodologies for similar substrates.[20][21]
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-5 Position
This protocol details the palladium-catalyzed cross-coupling of an arylboronic acid at the C-Br bond, leaving the C-Cl and C-F bonds intact.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment. This is critical as oxygen can deactivate the Pd(0) catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (v/v). The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-4-chloro-2-fluoropyridine.
Protocol 2: Selective Nucleophilic Aromatic Substitution (SₙAr) at the C-4 Position
This protocol describes the displacement of the C-4 chloro substituent with an alcohol nucleophile (O-arylation).
Step-by-Step Methodology:
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the desired phenol or alcohol (1.2 equiv.) in anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 equiv.) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide/phenoxide.
-
Substrate Addition: Add a solution of the starting pyridine (either the initial this compound or the product from Protocol 1) (1.0 equiv.) in anhydrous DMF dropwise.
-
Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a strategic tool for molecular architects. Its well-defined reactivity hierarchy provides a reliable and programmable pathway for the synthesis of complex, polysubstituted pyridines. As the demand for highly specific and potent therapeutic agents continues to grow, particularly in targeted cancer therapy, the importance of such versatile building blocks will only increase. Future research will likely focus on expanding the repertoire of catalytic systems that can selectively functionalize each position with even greater efficiency and functional group tolerance, further cementing the role of molecules like this compound in the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. chemijournal.com [chemijournal.com]
- 3. Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. - OAK Open Access Archive [oak.novartis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemuniverse.com [chemuniverse.com]
- 8. jigschemical.com [jigschemical.com]
- 9. 1211580-49-2|5-Bromo-2-chloro-4-fluoropyridine|BLD Pharm [bldpharm.com]
- 10. 5-bromo-2-chloro-4-fluoropyridine | CymitQuimica [cymitquimica.com]
- 11. guidechem.com [guidechem.com]
- 12. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 13. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Suzuki Coupling [organic-chemistry.org]
Spectroscopic Characterization of 5-Bromo-4-chloro-2-fluoropyridine: A Technical Guide for Researchers
An In-depth Guide for Scientists in Drug Discovery and Chemical Research
Introduction: The Structural Significance of 5-Bromo-4-chloro-2-fluoropyridine
This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. The unique arrangement of its substituents—a bromine atom, a chlorine atom, and a fluorine atom—on the pyridine ring creates a versatile scaffold for the synthesis of complex molecular architectures. Each halogen atom offers a potential site for further functionalization through various coupling reactions, making it a valuable building block for creating libraries of novel compounds for biological screening.
The precise characterization of this molecule is paramount to ensure the identity, purity, and desired reactivity in subsequent synthetic steps. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including detailed protocols for data acquisition and an in-depth analysis of the anticipated spectra.
Molecular Structure and Isotopic Considerations
The molecular formula of this compound is C₅H₂BrClFN, with a monoisotopic mass of 208.904 Da. The presence of bromine and chlorine, both of which have multiple common isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), will lead to characteristic isotopic patterns in the mass spectrum, which is a key feature for its identification.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, 16-64 scans.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, 1024 or more scans.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
A dedicated fluorine probe or a broadband probe is required.
-
Reference the spectrum to an external standard such as CFCl₃ (0 ppm).
-
Caption: General workflow for NMR spectroscopic analysis.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.3 | Doublet (d) | 1H | H-6 |
| ~ 7.8 | Doublet (d) | 1H | H-3 |
Interpretation:
-
H-6: This proton is adjacent to the nitrogen atom and is expected to be the most downfield signal due to the deshielding effect of the nitrogen. It will likely appear as a doublet due to coupling with the fluorine atom at the 2-position (a four-bond coupling, ⁴JHF).
-
H-3: This proton is coupled to the fluorine atom at the 2-position (a three-bond coupling, ³JHF), which will also result in a doublet. The chemical shift will be influenced by the adjacent chlorine and fluorine atoms.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, one for each carbon atom in the pyridine ring. The chemical shifts are significantly influenced by the attached halogens and the nitrogen atom.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 160 (d) | C-2 |
| ~ 148 (d) | C-6 |
| ~ 140 (d) | C-4 |
| ~ 125 | C-3 |
| ~ 115 | C-5 |
Interpretation:
-
C-2: This carbon is directly bonded to the highly electronegative fluorine atom and the nitrogen atom, causing it to be the most downfield signal. It will appear as a doublet due to one-bond coupling with ¹⁹F (¹JCF).
-
C-4: Bonded to chlorine, this carbon will also be significantly downfield. It may show a smaller coupling to the fluorine at C-2 (³JCF).
-
C-6: Adjacent to the nitrogen, this carbon will be deshielded. It will likely exhibit a small coupling to the fluorine at C-2 (³JCF).
-
C-3 and C-5: The chemical shifts of these carbons will be influenced by the neighboring substituents. C-5, bonded to bromine, will be in the upfield region of the aromatic carbons. C-3 will likely show coupling to the fluorine at C-2 (²JCF).
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -70 to -90 | Multiplet |
Interpretation:
The chemical shift of the fluorine atom is highly sensitive to its electronic environment. The presence of the electron-withdrawing nitrogen and chlorine atoms will influence its resonance. The signal will likely appear as a multiplet due to coupling with H-3 (³JFH) and H-6 (⁴JFH).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups and bonding within a molecule. The IR spectrum of this compound will be characterized by vibrations of the pyridine ring and the carbon-halogen bonds.
Experimental Protocol: FTIR Data Acquisition (KBr Pellet Method)
-
Sample Preparation:
-
Grind 1-2 mg of this compound into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).
-
Thoroughly mix the sample and KBr by gentle grinding.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum of a pure KBr pellet.
-
Acquire the sample spectrum.
-
The final spectrum is reported as the ratio of the sample to the background spectrum.
-
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Weak | C-H stretching (aromatic) |
| 1600-1550 | Medium | C=C and C=N stretching (pyridine ring) |
| 1450-1400 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| 1200-1000 | Strong | C-F stretching |
| 850-750 | Strong | C-Cl stretching |
| 700-600 | Medium | C-Br stretching |
| Below 900 | Medium | C-H out-of-plane bending |
Interpretation:
The key diagnostic peaks will be the strong C-F stretching band and the characteristic absorptions of the pyridine ring. The C-Cl and C-Br stretching vibrations appear at lower frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Ionization Method:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. It typically provides extensive fragmentation, which can be useful for structural analysis.
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): "Softer" ionization techniques that are less likely to cause extensive fragmentation and will likely show a prominent molecular ion peak.
-
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is generated by plotting the relative abundance of ions against their m/z values.
Caption: General workflow for mass spectrometry analysis.
Predicted Mass Spectrum
The mass spectrum of this compound will be characterized by a prominent molecular ion peak cluster.
| m/z | Predicted Identity | Comments |
| 209/211/213 | [M]⁺ | Molecular ion cluster showing the characteristic isotopic pattern for one bromine and one chlorine atom. |
| 174/176 | [M-Cl]⁺ | Loss of a chlorine atom. |
| 130/132 | [M-Br]⁺ | Loss of a bromine atom. |
| 101 | [M-Br-Cl]⁺ | Loss of both bromine and chlorine atoms. |
Interpretation:
The most diagnostic feature will be the isotopic pattern of the molecular ion. The relative intensities of the peaks at m/z 209, 211, and 213 will be determined by the natural abundances of the bromine and chlorine isotopes. Fragmentation is expected to involve the loss of the halogen atoms.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The predicted data and protocols outlined in this guide serve as a valuable resource for researchers, enabling them to confidently identify and utilize this important synthetic building block in their drug discovery and development endeavors. It is imperative to correlate the data from all three techniques for a conclusive structural assignment.
An In-depth Technical Guide to the Solubility of 5-Bromo-4-chloro-2-fluoropyridine in Common Laboratory Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 5-Bromo-4-chloro-2-fluoropyridine, a key intermediate in pharmaceutical and agrochemical research. Given the limited availability of specific quantitative solubility data in public literature, this document emphasizes the fundamental principles governing its solubility and provides detailed, field-proven methodologies for its empirical determination. This approach is designed to empower researchers, scientists, and drug development professionals to generate reliable and reproducible solubility data tailored to their specific applications.
Introduction to this compound
This compound is a halogenated pyridine derivative with the molecular formula C₅H₂BrClFN.[1] Its utility as a building block in organic synthesis is significant, particularly in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals.[2] The strategic placement of bromo, chloro, and fluoro substituents on the pyridine ring allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. Understanding the solubility of this compound is paramount for its effective handling, reaction optimization, purification, and formulation.
Physicochemical Properties:
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₅H₂BrClFN | [1] |
| Molecular Weight | 210.43 g/mol | [1][3] |
| Appearance | White to Almost white powder to lump | |
| Melting Point | 50.0 to 54.0 °C | |
| Boiling Point (Predicted) | 209.7 ± 35.0 °C | [1] |
| Density (Predicted) | 1.829 ± 0.06 g/cm³ | [1] |
| XLogP3 | 2.6 | [1] |
The high molecular weight and the presence of multiple halogen atoms contribute to the solid nature of this compound at room temperature. The XLogP3 value of 2.6 suggests a non-polar character, indicating that it is likely to have better solubility in organic solvents than in water.
Theoretical Principles of Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another. The overall polarity of a molecule is a balance of its polar and non-polar regions.
In the case of this compound, the pyridine ring itself is polar due to the presence of the nitrogen atom.[4] However, the three halogen substituents (bromo, chloro, and fluoro) are electron-withdrawing and contribute significantly to the molecule's lipophilicity and reduce its ability to form hydrogen bonds with protic solvents like water. Therefore, it is anticipated that this compound will exhibit limited solubility in polar protic solvents and greater solubility in a range of aprotic and non-polar organic solvents.
Predicted Solubility in Common Laboratory Solvents
| Solvent | Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Low | The hydrophobic character of the halogenated ring outweighs the polarity of the nitrogen atom, limiting hydrogen bonding with water. |
| Methanol, Ethanol | Polar Protic | Moderate | The alkyl chains of the alcohols can interact with the non-polar parts of the molecule, while the hydroxyl group can have some interaction with the pyridine nitrogen. |
| Acetone, Ethyl Acetate | Polar Aprotic | High | These solvents have moderate polarity and can effectively solvate the molecule without the energetic penalty of disrupting a strong hydrogen-bonding network. |
| Dichloromethane (DCM) | Non-Polar | High | As a non-polar solvent, DCM is expected to be a good solvent for the relatively non-polar this compound. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | THF is a good solvent for a wide range of organic compounds and is expected to dissolve this compound readily. |
| Toluene, Hexanes | Non-Polar | Moderate to High | These non-polar hydrocarbon solvents should be effective at dissolving the compound, with toluene likely being a better solvent due to potential π-π stacking interactions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful and versatile solvent capable of dissolving a wide range of polar and non-polar compounds.[5] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a high-boiling polar aprotic solvent that is an excellent solvent for many organic compounds. |
Experimental Determination of Solubility
To obtain accurate and reliable solubility data, empirical determination is necessary. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[6]
Shake-Flask Method for Equilibrium Solubility Determination
This protocol provides a step-by-step guide to determining the solubility of this compound in a chosen solvent.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected laboratory solvent (e.g., HPLC grade)
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation.
Protocol:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
-
Phase Separation:
-
Once equilibrium is reached, remove the vial from the shaker.
-
Allow the undissolved solid to settle.
-
To ensure complete removal of solid particles, centrifuge the vial at a moderate speed.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter into a clean vial. This step is critical to prevent undissolved solid from affecting the concentration measurement.[6]
-
-
Quantification of Solute:
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.
-
A calibration curve should be prepared using standard solutions of the compound of known concentrations to ensure accurate quantification.[6]
-
-
Data Reporting:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Report the solubility in standard units such as mg/mL or mol/L, and specify the temperature at which the measurement was made.
-
Visual Representation of the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination method.
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Safety Precautions
This compound is a chemical compound that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[7][8][9][10] General safety precautions include:
-
Handling in a well-ventilated place, preferably a fume hood.
-
Wearing suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding contact with skin and eyes.
-
Avoiding inhalation of dust.
Conclusion
While specific, publicly available solubility data for this compound is limited, a thorough understanding of its chemical structure and the principles of solubility allows for informed predictions of its behavior in common laboratory solvents. This guide provides the theoretical framework and, more importantly, a detailed, actionable protocol for the empirical determination of its solubility. By following the outlined shake-flask method, researchers can generate the precise and reliable data necessary for advancing their work in drug discovery and chemical synthesis.
References
- 1. echemi.com [echemi.com]
- 2. ossila.com [ossila.com]
- 3. 5-Bromo-2-chloro-3-fluoropyridine | C5H2BrClFN | CID 2763285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-BroMo-2-chloro-4-fluoropyridine - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. chemicalbook.com [chemicalbook.com]
The Halogenated Pyridine Moiety: A Versatile Synthon in Modern Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated pyridines have emerged as indispensable building blocks in the landscape of modern chemical research, underpinning significant advancements in medicinal chemistry, agrochemicals, and materials science. Their unique electronic properties and versatile reactivity make them prized synthons for the construction of complex molecular architectures. The introduction of a halogen atom onto the pyridine ring not only modulates the molecule's physicochemical properties, such as basicity and dipole moment, but also provides a reactive handle for a plethora of synthetic transformations[1]. This guide offers an in-depth exploration of the applications of halogenated pyridines, providing technical insights and practical methodologies for their utilization in a research setting.
The Strategic Role of Halogenation in Modulating Physicochemical Properties
The incorporation of halogens—fluorine, chlorine, bromine, or iodine—onto a pyridine ring profoundly alters its electronic and physical characteristics. This strategic functionalization is a key tool for medicinal chemists to fine-tune the properties of drug candidates[2].
Electronic Effects and Acidity
Halogens are electron-withdrawing groups that reduce the basicity of the pyridine nitrogen[1]. This modulation of pKa can be critical for optimizing a drug's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). For instance, the introduction of fluorine into pyridinols significantly impacts the acidity of both the pyridinium nitrogen and the hydroxyl group, which can, in turn, affect the molecule's interaction with biological targets.
Lipophilicity and Metabolic Stability
Halogenation, particularly with fluorine, can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism[2]. This often leads to improved bioavailability and a longer half-life in vivo. The table below summarizes the comparative effects of fluorination and chlorination on key physicochemical properties.
| Property | Effect of Fluorination | Effect of Chlorination | Rationale |
| pKa | Decreases (weaker base) | Decreases (weaker base) | Strong inductive electron withdrawal by the halogen atom reduces electron density on the pyridine ring and the nitrogen lone pair. |
| Lipophilicity (LogP) | Moderate increase | Significant increase | Chlorine is larger and more polarizable than fluorine, contributing more to lipophilicity. |
| Metabolic Stability | Generally increases | Generally increases | C-F and C-Cl bonds are stronger than C-H bonds, making them less susceptible to enzymatic cleavage. Halogens can also shield adjacent sites from metabolic attack. |
| Dipole Moment | Increases | Increases | The high electronegativity of halogens creates a significant dipole moment in the C-X bond, influencing overall molecular polarity. |
Table 1. Comparative physicochemical properties of fluorinated vs. chlorinated pyridines.
Halogenated Pyridines as Key Intermediates in Cross-Coupling Reactions
The carbon-halogen bond in halopyridines serves as a versatile anchor point for the formation of new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of a vast array of pharmaceuticals and functional materials[3][4].
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forms a C-C bond between an organoboron species and an organohalide, is a widely used transformation in organic synthesis. Bromopyridines are common substrates for this reaction, enabling the introduction of diverse aryl and heteroaryl moieties[2][5].
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine [2]
Materials:
-
3-Amino-5-bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry reaction vessel, add 3-amino-5-bromopyridine, the arylboronic acid, and potassium phosphate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water via syringe.
-
Stir the reaction mixture at 80-90 °C under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides. Chloropyridines, while less reactive than their bromo- and iodo- counterparts, can be effectively coupled using specialized bulky, electron-rich phosphine ligands[6]. The selectivity of this reaction is particularly useful when dealing with dihalogenated pyridines, where the more reactive C-Br bond will react preferentially over a C-Cl bond[7].
Experimental Protocol: Selective Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine [7]
Materials:
-
3-Bromo-2-chloropyridine (1.0 equiv)
-
Primary amine (1.2 equiv)
-
BrettPhos-precatalyst (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the BrettPhos-precatalyst and 3-bromo-2-chloropyridine.
-
Add anhydrous THF, followed by the primary amine.
-
Add LiHMDS.
-
Seal the tube and heat the reaction mixture at 65 °C with stirring for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl moieties into the pyridine scaffold, a common feature in many biologically active compounds and materials[4]. The reactivity of the halogen follows the trend I > Br > Cl, allowing for selective coupling at the most reactive site in di- or polyhalogenated pyridines[3].
Experimental Protocol: Sonogashira Coupling of 3-Fluoro-4-iodopyridine [4]
Materials:
-
3-Fluoro-4-iodopyridine (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2-3 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add 3-fluoro-4-iodopyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent and triethylamine.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Slowly add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat to 40-65 °C, monitoring progress by TLC.
-
Upon completion, cool to room temperature.
-
Dilute with an organic solvent and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Figure 1. Generalized workflow for palladium-catalyzed cross-coupling reactions of halogenated pyridines.
Applications in Drug Discovery and Agrochemicals
Halogenated pyridines are prevalent structural motifs in a wide range of pharmaceuticals and agrochemicals[7][8][9]. Their ability to modulate physicochemical properties and serve as versatile synthetic handles makes them invaluable in the design of new bioactive molecules.
Bioisosteric Replacement
In drug design, the principle of bioisosterism involves substituting one atom or group with another that has similar physical or chemical properties, with the aim of creating a new molecule with similar or improved biological activity. Halogenated pyridines are often used as bioisosteres for other aromatic systems. For example, a 2-difluoromethylpyridine has been successfully demonstrated as a bioisosteric replacement for a pyridine-N-oxide, leading to enhanced activity in quorum sensing inhibitors[10][11]. This substitution can improve metabolic stability and other pharmacokinetic parameters while maintaining or improving the desired biological effect[10].
Late-Stage Functionalization
The ability to selectively introduce halogens onto complex molecules, known as late-stage functionalization, is a powerful strategy in drug discovery. It allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. Novel methods, such as those involving Zincke imine intermediates, have been developed for the regioselective halogenation of pyridines in complex pharmaceutical and agrochemical compounds[12][13].
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Synthesis of Derivatives from 5-Bromo-4-chloro-2-fluoropyridine
Introduction: A Versatile Scaffold for Modern Chemistry
5-Bromo-4-chloro-2-fluoropyridine is a trifunctionalized heterocyclic building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its unique arrangement of three distinct halogen atoms—each with differential reactivity—offers a powerful platform for programmed, site-selective functionalization. This guide provides an in-depth exploration of the synthetic pathways available for derivatizing this scaffold, focusing on the underlying principles of reactivity and offering detailed, field-proven protocols for key transformations.
The synthetic utility of this compound hinges on the predictable and tunable reactivity of its carbon-halogen bonds. The choice of reaction conditions, particularly the catalyst system or the use of a nucleophile, allows for the selective targeting of a specific position on the pyridine ring. This enables a modular approach to building molecular complexity, where each halogen can be sequentially replaced to install desired functionalities.
Pillar 1: Understanding Regioselectivity
The cornerstone of any synthetic strategy involving this compound is understanding the principles that govern which halogen will react. Two primary mechanisms are at play: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). These two pathways follow opposing reactivity trends for the halogens, providing an elegant method for directing substitution.
A. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira)
In palladium-catalyzed reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[1][2] The energy of this bond is the dominant factor controlling reactivity. The established order of reactivity is dictated by bond dissociation energy: C-Br > C-Cl > C-F .[3][4]
Therefore, under typical palladium-catalyzed conditions, reactions will selectively occur at the C5-Bromo position, leaving the chloro and fluoro substituents untouched for subsequent transformations.
B. Nucleophilic Aromatic Substitution (SNAr)
In contrast, SNAr reactions proceed via a different mechanism involving the attack of a nucleophile on the electron-deficient pyridine ring to form a stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The reaction rate is governed by two factors: the electrophilicity of the carbon atom and the ability of the halogen to act as a leaving group. The high electronegativity of fluorine makes the carbon it is attached to highly electrophilic and effectively stabilizes the intermediate, making it the most facile position for nucleophilic attack.[7] The reactivity order for SNAr on electron-deficient rings is: C-F > C-Cl > C-Br .[7]
Consequently, strong nucleophiles will preferentially attack the C2-Fluoro or C4-Chloro positions. Given the superior leaving group ability and activation by the ring nitrogen (ortho), the C2-fluoro position is a highly probable site for substitution, though reaction at the C4-chloro position is also common in activated systems.
The following diagram illustrates this fundamental principle of divergent selectivity.
Caption: Divergent reactivity of this compound.
Pillar 2: Palladium-Catalyzed Cross-Coupling Protocols
These protocols are designed for selective functionalization at the C5-bromo position.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds, essential for synthesizing biaryl compounds often found in pharmaceuticals.[1][8] The reaction couples the pyridine with an organoboron reagent, typically a boronic acid or ester.
-
Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0–3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) to the flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system via syringe. A common choice is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio).[4]
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80–100 °C).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 5-aryl-4-chloro-2-fluoropyridine product.
| Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Typical Time (h) | Expected Outcome |
| Pd(PPh₃)₄ (3-5%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12-18 | High conversion to 5-aryl product |
| Pd₂(dba)₃ (2%) / XPhos (4%) | K₃PO₄ (2.5) | Toluene/H₂O (10:1) | 100 | 8-16 | Effective for sterically hindered boronic acids |
| Pd(dppf)Cl₂ (3%) | Cs₂CO₃ (2.0) | DMF | 85 | 12-24 | Good for heteroaryl boronic acids |
Note: This data is representative and based on protocols for structurally similar bromo-chloro-heterocycles.[1][4][9] Optimization may be required.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Selective Suzuki-Miyaura Coupling of 5-Bromo-4-chloro-2-fluoropyridine
Introduction: The Strategic Importance of Functionalized Pyridines
Substituted pyridine scaffolds are of paramount importance in the fields of medicinal chemistry and materials science. Their presence in numerous FDA-approved drugs and clinical candidates underscores their role as privileged structures in drug discovery. The targeted synthesis of polysubstituted pyridines is therefore a critical endeavor for researchers and drug development professionals. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of C-C bonds, particularly in the construction of biaryl and heteroaryl motifs.[1][2]
This application note provides a detailed protocol for the selective Suzuki-Miyaura coupling of 5-Bromo-4-chloro-2-fluoropyridine. This substrate presents an interesting challenge and opportunity for regioselective functionalization due to the presence of two different halogen atoms on an electron-deficient pyridine ring. The protocol is designed to leverage the differential reactivity of the C-Br and C-Cl bonds to achieve selective arylation at the C5 position, leaving the C4-chloro and C2-fluoro substituents intact for subsequent transformations.
Mechanistic Rationale for Selective Coupling
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The three key steps are oxidative addition, transmetalation, and reductive elimination.[3][4] The selectivity of the reaction with this compound is primarily dictated by the initial oxidative addition step.
Key Principles Governing Selectivity:
-
Carbon-Halogen Bond Dissociation Energy: The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl > F.[3][5] This is a direct consequence of the decreasing bond strength of the carbon-halogen bond down the group. For this compound, the C-Br bond at the 5-position is significantly weaker and therefore more susceptible to oxidative addition by the Pd(0) catalyst than the C-Cl bond at the 4-position.[6]
-
Electronic Effects of the Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the α (C2, C6) and γ (C4) positions, making them more electrophilic.[7][8] While this electronic activation enhances the reactivity of the C4-Cl bond compared to a chloro-substituent on a benzene ring, the intrinsic reactivity difference between bromine and chlorine remains the dominant factor for selectivity under standard conditions.[9][10]
-
Influence of the 2-Fluoro Substituent: The strongly electron-withdrawing fluorine atom at the C2 position further decreases the electron density of the pyridine ring, which can enhance the overall reactivity of the substrate towards oxidative addition. While it electronically activates the adjacent C-Cl bond, this effect is generally insufficient to overcome the inherent higher reactivity of the C-Br bond.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle for the selective Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol outlines a general procedure for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization may be required for specific boronic acids, particularly those that are sterically hindered or electronically deactivated.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >97% | Commercial | Store under inert atmosphere. |
| Arylboronic Acid | >95% | Commercial | Check for purity; may require recrystallization. |
| Tetrakis(triphenylphosphine)palladium(0) | Catalyst grade | Commercial | Air-sensitive; handle under inert gas. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, powdered | Commercial | Dry in an oven at >120 °C before use. |
| 1,4-Dioxane | Anhydrous, <50 ppm H₂O | Commercial | Degas by sparging with argon for 30 min before use. |
| Deionized Water | High purity | In-house or Commercial | Degas by sparging with argon for 30 min before use. |
| Argon or Nitrogen Gas | High purity (99.998%) | Gas Supplier | For maintaining an inert atmosphere. |
| Standard Glassware | - | - | Oven-dried Schlenk flask or reaction tube, condenser, stir bar. |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely powdered anhydrous potassium carbonate (2.0 equiv.).
-
Seal the flask with a septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
-
Catalyst Addition:
-
Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 equiv.).
-
-
Solvent Addition:
-
Using a syringe, add the degassed 1,4-dioxane and degassed deionized water to the flask to achieve a 4:1 solvent ratio. The final concentration of the limiting reagent should be approximately 0.1 M.
-
-
Reaction Execution:
-
Immerse the flask in a pre-heated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 4-12 hours.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture under an inert atmosphere.
-
-
Work-up:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst residue.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-chloro-2-fluoro-5-arylpyridine.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the selective coupling.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading to 5 mol%. Ensure that the solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere, as oxygen can deactivate the palladium catalyst. The purity of the boronic acid is also critical; impurities can inhibit the reaction.
-
Formation of Di-arylated Product: If reaction at the C4-chloro position is observed, the reaction temperature may be too high, or the reaction time too long. Consider lowering the temperature to 80 °C. For particularly reactive boronic acids, a less active catalyst system or a shorter reaction time may be necessary. The use of bulky, electron-rich phosphine ligands, while generally employed to activate C-Cl bonds, could potentially lead to di-arylation if conditions are not carefully controlled.[11][12]
-
Protodebromination: The formation of 4-chloro-2-fluoropyridine as a byproduct indicates protodebromination. This can occur if there is residual water in the reaction mixture or if the transmetalation step is slow. Ensure all reagents and solvents are anhydrous and properly degassed.
Conclusion
The protocol described provides a robust and reliable method for the selective Suzuki-Miyaura coupling of this compound at the C5 position. By leveraging the inherent differences in the carbon-halogen bond strengths, this method allows for the efficient synthesis of valuable 4-chloro-2-fluoro-5-arylpyridine intermediates. These compounds are primed for further functionalization at the remaining chloro- and fluoro-substituted positions, offering a versatile platform for the development of novel chemical entities in pharmaceutical and materials science research.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Nucleophilic Aromatic Substitution on 2-Fluoropyridine Substrates
Introduction: The Strategic Importance of 2-Substituted Pyridines
The pyridine ring is a cornerstone scaffold in modern drug discovery, present in a vast number of biologically active molecules and approved pharmaceuticals.[1][2][3][4] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure for optimizing potency, selectivity, and pharmacokinetic profiles. Among the methods for functionalizing this heterocycle, Nucleophilic Aromatic Substitution (SNAr) on activated halopyridines stands out as a robust and versatile strategy for forging carbon-heteroatom and carbon-carbon bonds.
This guide focuses specifically on 2-fluoropyridine substrates. The fluorine atom at the 2-position is exceptionally activated towards displacement due to the potent electron-withdrawing effect of the adjacent ring nitrogen.[5][6] This activation, combined with the high electronegativity of fluorine, makes the SNAr reaction on 2-fluoropyridines significantly faster than with their chloro- or bromo- counterparts. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[7] This enhanced reactivity allows for milder reaction conditions, broader functional group tolerance, and superior regioselectivity, making it an indispensable tool for medicinal chemists.[8]
These application notes provide a comprehensive overview of the SNAr reaction on 2-fluoropyridines, from fundamental mechanistic principles to detailed, field-tested protocols for various classes of nucleophiles.
Part 1: Mechanistic Principles & Reaction Design
The Addition-Elimination Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism .[9][10] Unlike SN1 or SN2 reactions, the SNAr pathway does not involve a direct backside attack or the formation of an unstable aryl cation.
-
Step 1: Nucleophilic Addition & Meisenheimer Complex Formation. A nucleophile (Nu-) attacks the electron-deficient carbon atom at the 2-position (the ipso-carbon), breaking the aromaticity of the pyridine ring. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[11] The stability of this intermediate is the key to the reaction's feasibility. The negative charge is delocalized across the ring and, crucially, onto the electronegative nitrogen atom, which provides substantial stabilization.
-
Step 2: Elimination of the Leaving Group. The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is an excellent leaving group in this context. The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex.[12]
Figure 1: SNAr Mechanism on 2-Fluoropyridine
Key Parameters for Successful SNAr Reactions
The success and efficiency of an SNAr reaction depend on the careful selection of several key parameters.
| Parameter | Role & Rationale | Common Choices & Expert Insights |
| Nucleophile | The attacking species that replaces the fluoride. Its strength dictates reactivity. | N-Nucleophiles: Primary/secondary amines, anilines, N-heterocycles. O-Nucleophiles: Alcohols/phenols (used as alkoxides/phenoxides). S-Nucleophiles: Thiols (used as thiolates).[8] Insight: Thiols and their corresponding thiolates are exceptionally potent nucleophiles for SNAr reactions and often react under milder conditions. |
| Base | Deprotonates the nucleophile (e.g., alcohol, thiol, or amine) to generate a more potent anionic nucleophile. It also neutralizes the HF produced if the nucleophile is neutral (e.g., R-NH₂). | Inorganic Carbonates: K₂CO₃, Cs₂CO₃. These are often preferred for their low cost, ease of removal, and non-nucleophilic nature. Organic Amines: DIPEA, Et₃N (Hünig's base). Useful when a soluble, non-nucleophilic base is required.[11] Strong Bases: NaH, KHMDS, NaOtBu. Used for weakly acidic nucleophiles like alcohols. Caution: NaH/KH in dipolar aprotic solvents can pose safety risks.[11] |
| Solvent | Must solubilize the reactants and, critically, stabilize the charged Meisenheimer intermediate. | Polar Aprotic Solvents: DMF, DMSO, NMP, DMAc.[11] These solvents excel at solvating cations (like K⁺ from the base) while leaving the anionic nucleophile relatively "naked" and reactive. They also effectively stabilize the negatively charged intermediate. Insight: While effective, DMF, NMP, and DMAc are facing increasing regulatory scrutiny. Consider greener alternatives like DMSO or CPME where possible.[13] |
| Temperature | Controls the reaction rate. The high reactivity of 2-fluoropyridine often allows for lower temperatures. | Typically ranges from room temperature to 120 °C. Many reactions with potent nucleophiles proceed efficiently at or slightly above room temperature. Less reactive nucleophiles or sterically hindered substrates may require heating.[7] |
Part 2: Experimental Protocols & Workflows
The following protocols are generalized methodologies that serve as excellent starting points. Researchers should optimize conditions for their specific substrate and nucleophile combinations.
Figure 2: General Experimental Workflow for SNAr Reactions
Protocol 1: SNAr with an Amine Nucleophile (e.g., Morpholine)
This protocol describes the reaction of 2-fluoropyridine with a secondary amine, a common transformation in drug discovery.
-
Materials:
-
2-Fluoropyridine (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 2-fluoropyridine and anhydrous DMF (to make a ~0.5 M solution).
-
Add morpholine, followed by potassium carbonate.
-
Stir the resulting suspension at 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-morpholinopyridine.
-
Protocol 2: SNAr with an Alcohol Nucleophile (e.g., Phenol)
This protocol requires a strong base to deprotonate the weakly acidic phenol, generating the more potent phenoxide nucleophile.
-
Materials:
-
2-Fluoropyridine (1.0 eq)
-
Phenol (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a dry, three-neck flask under an inert atmosphere, add a solution of phenol in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the sodium phenoxide.
-
Add a solution of 2-fluoropyridine in DMF to the phenoxide solution.
-
Heat the reaction mixture to 100 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 4-12 hours).
-
Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of water. Dilute with more water and extract with an organic solvent (e.g., Diethyl Ether, 3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
-
Protocol 3: SNAr with a Thiol Nucleophile (e.g., Thiophenol)
Thiolates are excellent nucleophiles and often react under milder conditions than their oxygen or nitrogen counterparts.
-
Materials:
-
2-Fluoropyridine (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 2-fluoropyridine, thiophenol, potassium carbonate, and DMSO.
-
Stir the mixture at room temperature. The reaction is often mildly exothermic.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: Dilute the reaction mixture with water and extract with Ethyl Acetate (3x). Combine the organic layers, wash thoroughly with water and then brine to remove residual DMSO. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
-
Part 3: Applications in Drug Development
The 2-substituted pyridine motif is a key component in numerous blockbuster drugs. The SNAr reaction on 2-fluoropyridine is a frequently employed strategy in their synthesis.
-
Roflumilast: A selective PDE4 inhibitor for treating severe COPD, Roflumilast's synthesis involves the coupling of 3,5-dichloropyridin-4-amine with an activated benzoic acid derivative.[14][15][16] While the final step is an amidation, related SNAr strategies are central to building the substituted pyridine core in many synthetic routes.
-
Nevirapine: A non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV/AIDS. The synthesis of Nevirapine and its analogs often relies on an SNAr reaction where a substituted aminopyridine displaces a halogen on another pyridine ring, forming the key central diazepine ring system.[17][18][19][20]
Part 4: Troubleshooting & Validation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive nucleophile (insufficiently strong base). 2. Low reaction temperature. 3. Impure reagents or wet solvent. | 1. Switch to a stronger base (e.g., K₂CO₃ → NaH). 2. Increase temperature in 10-20 °C increments. 3. Use freshly dried, anhydrous solvents and pure reagents. |
| Multiple Products | 1. Reaction with solvent (e.g., hydrolysis with residual water). 2. Competitive reaction at other sites on the substrate. 3. Over-reaction or side reactions at high temperatures. | 1. Ensure strictly anhydrous conditions. 2. Lower the reaction temperature to improve selectivity. 3. Re-evaluate reaction conditions; consider a milder base or lower temperature. |
| Difficult Workup | 1. Emulsion formation during extraction. 2. High-boiling solvent (DMF, DMSO) difficult to remove. | 1. Add brine to the aqueous layer to break emulsions. 2. For DMSO, perform multiple aqueous washes. For DMF, azeotropic removal with heptane under reduced pressure can be effective. |
References
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 11. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 14. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 15. medkoo.com [medkoo.com]
- 16. Synthesis and molecular docking of new roflumilast analogues as preferential-selective potent PDE-4B inhibitors with improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficient synthesis of nevirapine analogs to study its metabolic profile by click fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Strategic Utility of 5-Bromo-4-chloro-2-fluoropyridine in Modern Medicinal Chemistry: Application Notes and Protocols
Abstract
5-Bromo-4-chloro-2-fluoropyridine is a trifunctionalized heterocyclic building block of significant strategic value in medicinal chemistry. Its unique arrangement of halogen atoms with distinct and predictable reactivity profiles allows for sequential, regioselective functionalization through a variety of synthetic transformations. This guide provides an in-depth analysis of the chemical behavior of this versatile scaffold, focusing on its application in the synthesis of complex molecular architectures relevant to drug discovery. We present the foundational principles governing its reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, supported by detailed, field-proven protocols and troubleshooting guides for researchers, scientists, and drug development professionals.
Introduction: The Pyridine Scaffold and the Power of Halogenation
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated at physiological pH, enhancing solubility and target engagement. The strategic incorporation of halogen atoms onto this ring profoundly modulates the physicochemical and pharmacological properties of the resulting molecules. Fluorine, in particular, can enhance metabolic stability, improve binding affinity, and alter lipophilicity, making fluorinated pyridines highly sought-after intermediates in drug development.[1][2]
This compound stands out as a particularly valuable intermediate.[3] The three different halogens are not merely synthetic handles; they are strategically positioned to exploit orthogonal reactivity, enabling chemists to build molecular complexity in a controlled, stepwise manner. This control is paramount in constructing libraries of analogues for structure-activity relationship (SAR) studies.
The Principle of Regioselective Functionalization
The utility of this compound is rooted in the differential reactivity of its three carbon-halogen bonds. By selecting the appropriate reaction class—either transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr)—chemists can selectively address a specific position on the pyridine ring.
Palladium-Catalyzed Cross-Coupling: Targeting the C5-Bromo Position
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, the first and rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The energy barrier for this step is inversely related to the strength of the C-X bond. The established reactivity trend for halogens is:
C-I > C-Br > C-Cl > C-F
Consequently, the C5-Br bond on this compound is the most labile and will selectively undergo oxidative addition under standard cross-coupling conditions, leaving the C-Cl and C-F bonds intact for subsequent transformations.[4][5] This predictable selectivity is the cornerstone of its use as a versatile building block.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 5-Bromo-4-chloro-2-fluoropyridine as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)
Abstract: The substituted pyridine motif is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] 5-Bromo-4-chloro-2-fluoropyridine is an advanced, trifunctionalized building block offering a powerful platform for the synthesis of complex pharmaceutical intermediates. Its strategic arrangement of three distinct halogen atoms—fluorine at C2, chlorine at C4, and bromine at C5—provides a blueprint for sequential, site-selective functionalization. This document provides a detailed guide for researchers and drug development professionals on the unique reactivity of this building block and delivers field-tested protocols for its application in constructing molecular scaffolds relevant to API synthesis.
Section 1: Physicochemical Properties and Safety
A thorough understanding of a reagent's properties and handling requirements is paramount for safe and successful experimentation.
1.1: Compound Data
| Property | Value | Source(s) |
| Chemical Name | This compound | [2][3] |
| CAS Number | 1211580-49-2 | [2][3][4] |
| Molecular Formula | C₅H₂BrClFN | [2][3] |
| Molecular Weight | 210.43 g/mol | [2][3] |
| Appearance | Liquid | [3] |
| Boiling Point | 209.7 ± 35.0 °C (Predicted) | [5] |
| Density | 1.829 ± 0.06 g/cm³ (Predicted) | [5] |
| SMILES | C1=C(C(=CN=C1F)Br)Cl | N/A |
| InChI Key | IHOUCYWEAFGESV-UHFFFAOYSA-N | [3] |
1.2: Safety & Handling
Halogenated pyridines are potent chemical agents that require careful handling to ensure laboratory safety.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.
-
Chemical Incompatibility: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may lead to vigorous or exothermic reactions.
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C for long-term stability.[2]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Section 2: The Principle of Orthogonal Reactivity
The exceptional utility of this compound stems from the differential reactivity of its three halogen substituents. This "orthogonal reactivity" allows for the stepwise modification of the pyridine core, a critical advantage in multi-step API synthesis. The reactivity is governed by the electronic properties of the pyridine ring and the inherent nature of each carbon-halogen bond.
-
C2-Fluorine (Most Reactive for SNAr): The fluorine at the C2 position is highly activated towards Nucleophilic Aromatic Substitution (SNAr). Its reactivity is significantly enhanced by the strong electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the negative charge in the Meisenheimer intermediate. This makes the C2-fluoride the most labile leaving group for nucleophilic attack by amines, alcohols, or thiols.[6][7]
-
C5-Bromine (Most Reactive for Cross-Coupling): The Carbon-Bromine bond is the preferred site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The C-Br bond has a lower bond dissociation energy compared to the C-Cl bond, making it more susceptible to oxidative addition by a Palladium(0) catalyst, which is the rate-determining step in these catalytic cycles.[7]
-
C4-Chlorine (Least Reactive Site): The chlorine at the C4 position is the most synthetically stubborn of the three halogens. It is less activated towards SNAr than the C2-fluorine and less reactive in standard palladium-catalyzed cross-couplings than the C5-bromine. This relative inertness is advantageous, as it often remains as a handle for further functionalization under more forcing conditions after the C2 and C5 positions have been selectively modified.[8]
This hierarchy enables a predictable and controlled synthetic strategy.
Section 3: Synthetic Protocols & Methodologies
The following protocols are designed as robust starting points for the selective functionalization of this compound. Researchers should perform small-scale trials to optimize conditions for their specific substrates.
Protocol 3.1: Site-Selective Nucleophilic Aromatic Substitution (SNAr) at C2-F
This protocol leverages the high reactivity of the C2-fluorine for displacement by a nucleophile, such as a primary or secondary amine.
Rationale: The reaction is typically conducted in a polar aprotic solvent like DMSO or DMF to facilitate the formation of the charged Meisenheimer complex. A mild inorganic base like K₂CO₃ is sufficient to scavenge the HF generated, preventing side reactions without promoting unwanted reactivity at other sites.
Step-by-Step Protocol:
-
To a dry, oven-baked flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired amine nucleophile (1.2 mmol, 1.2 equiv.), and finely powdered potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).
-
Add anhydrous dimethyl sulfoxide (DMSO) (5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the C2-substituted product.
Protocol 3.2: Site-Selective Suzuki-Miyaura Cross-Coupling at C5-Br
This protocol achieves C-C bond formation at the C5 position, leaving the C2-F and C4-Cl sites intact for subsequent transformations.
Rationale: The choice of a palladium catalyst and ligand is crucial. Pd(PPh₃)₄ is a reliable catalyst for C-Br bonds. A base (e.g., K₂CO₃ or Cs₂CO₃) is required to activate the boronic acid for transmetalation. A solvent system like 1,4-dioxane/water facilitates the dissolution of both organic and inorganic reagents.
Step-by-Step Protocol:
-
In a flask equipped with a reflux condenser, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1 mmol, 1.1 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the mixture to 90 °C under argon and stir vigorously.
-
Monitor the reaction by TLC or LC-MS (typically 6-18 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Filter the mixture through a pad of Celite® to remove palladium residues.
-
Wash the organic phase with water (20 mL) and brine (20 mL), then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the residue by flash column chromatography to afford the C5-aryl product.
Protocol 3.3: Site-Selective Buchwald-Hartwig Amination at C5-Br
This protocol facilitates the formation of a C-N bond at the C5 position, a key transformation in the synthesis of many APIs.
Rationale: This reaction requires a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) to deprotonate the amine. A specialized catalyst system, often a palladium precursor (e.g., Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand (e.g., XPhos or RuPhos), is necessary to promote the challenging C-N reductive elimination step. Anhydrous, apolar solvents like toluene or dioxane are standard.
Step-by-Step Protocol:
-
To a glovebox or a flask under a strict argon atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS (typically 2-24 hours).
-
After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract with ethyl acetate (3 x 25 mL), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify by flash column chromatography to yield the C5-amino product.
Section 4: Advanced Application - A Sequential Functionalization Workflow
The true power of this compound is realized in sequential, multi-step syntheses. By carefully choosing the reaction order, one can build complex molecular architectures with high regiochemical control. A common and logical strategy is to perform the palladium-catalyzed coupling first, followed by the SNAr reaction.
This workflow first installs a carbon-based substituent at the C5 position, which may be a critical pharmacophore. The still highly reactive C2-fluorine is then displaced by a nitrogen nucleophile to introduce another key functional group. The C4-chlorine remains available for potential late-stage diversification if required.
Section 5: Summary of Recommended Reaction Conditions
| Reaction Type | Position | Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) |
| SNAr | C2-F | None | N/A | K₂CO₃, Cs₂CO₃ | DMSO, DMF | 80 - 100 |
| Suzuki-Miyaura | C5-Br | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, SPhos | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 90 - 100 |
| Buchwald-Hartwig | C5-Br | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, RuPhos | NaOtBu, LHMDS | Toluene, Dioxane | 100 - 110 |
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1211580-49-2|5-Bromo-2-chloro-4-fluoropyridine|BLD Pharm [bldpharm.com]
- 3. 5-bromo-2-chloro-4-fluoropyridine | CymitQuimica [cymitquimica.com]
- 4. jigschemical.com [jigschemical.com]
- 5. echemi.com [echemi.com]
- 6. Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. ossila.com [ossila.com]
- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions of 5-Bromo-4-chloro-2-fluoropyridine
Introduction: The Strategic Value of Polysubstituted Pyridines
Substituted pyridine scaffolds are of paramount importance in the landscape of modern drug discovery and development. Their presence in a multitude of biologically active molecules underscores their role as privileged structures in medicinal chemistry. The unique electronic properties of the pyridine ring, coupled with the diverse functionalities that can be introduced, allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. 5-Bromo-4-chloro-2-fluoropyridine is a particularly valuable, albeit challenging, synthetic intermediate. The orthogonal reactivity of its three distinct halogen substituents offers a platform for sequential, site-selective functionalization, enabling the construction of complex molecular architectures. This guide provides detailed protocols and technical insights into the selective palladium-catalyzed cross-coupling reactions at the C5-position of this versatile building block.
The Principle of Regioselective Palladium Catalysis
The success of sequential functionalization of polyhalogenated heterocycles hinges on the differential reactivity of the carbon-halogen bonds towards palladium(0) catalysts. The rate-determining step in most palladium-catalyzed cross-coupling reactions is the oxidative addition of the organic halide to the Pd(0) center.[1] The energy barrier for this step is largely dictated by the carbon-halogen bond dissociation energy (BDE). For aryl halides, the reactivity trend is well-established and follows the order: C-I > C-Br > C-Cl > C-F.[2]
For this compound, this reactivity gradient dictates that the C-Br bond at the 5-position is the most labile and will preferentially undergo oxidative addition. By carefully controlling the reaction conditions—specifically by using a catalyst system that is active enough to cleave the C-Br bond but not the more robust C-Cl bond—chemoselective functionalization at the C5-position can be achieved with high fidelity. The C-Cl bond at the 4-position can then be targeted in a subsequent coupling step, often requiring more forcing conditions or specialized, highly active catalyst systems. The C-F bond at the 2-position is the least reactive in palladium-catalyzed cross-coupling reactions and generally remains intact under these conditions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3] It is widely employed in the synthesis of biaryl and heteroaryl-aryl motifs, which are prevalent in many pharmaceutical agents.
Causality Behind Experimental Choices
-
Catalyst System : A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd(PPh₃)₄ with a suitable phosphine ligand is typically employed. For this substrate, a catalyst system of moderate reactivity is chosen to ensure selective activation of the C-Br bond over the C-Cl bond. Pd(dppf)Cl₂ is an excellent choice as it is an air-stable precatalyst that forms a highly active catalyst in situ, known for its effectiveness with heteroaryl halides.
-
Base : A base is required to activate the boronic acid for the transmetalation step.[4] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and selectivity; K₂CO₃ is a good starting point as it is effective and economical.
-
Solvent System : A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. A common and effective system is a 4:1 to 10:1 mixture of an organic solvent like 1,4-dioxane or toluene with water.[5] Rigorous degassing of the solvents is crucial to prevent oxidation of the Pd(0) catalyst.
Protocol for Selective Suzuki-Miyaura Coupling at C5
-
Reaction Setup : To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Catalyst Addition : Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (3 mol%).
-
Inert Atmosphere : Seal the flask or vial with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition : Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction : Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Disclaimer: This is a generalized protocol adapted from similar substrates and may require optimization for specific boronic acids.
Data Summary: Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(dppf)Cl₂ (3 mol%) | Air-stable precatalyst, effective for heteroaryl halides. |
| Ligand | dppf (in precatalyst) | Electron-rich, provides good stability and activity. |
| Base | K₂CO₃ (2.0 equiv.) | Effective for transmetalation, readily available. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Good solubility for both organic and inorganic reagents. |
| Temperature | 80-90 °C | Promotes reaction while maintaining selectivity for C-Br. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst oxidation. |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This transformation has become a staple in medicinal chemistry for synthesizing arylamines, which are key components of numerous pharmaceuticals.[2]
Causality Behind Experimental Choices
-
Catalyst System : The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally required to facilitate the reductive elimination step, which is often rate-limiting.[7] Ligands like XPhos or RuPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are highly effective for coupling a wide range of amines with aryl halides.[7]
-
Base : A strong, non-nucleophilic base is necessary to deprotonate the amine, allowing it to coordinate to the palladium center.[8] Sodium tert-butoxide (NaOtBu) is a commonly used and highly effective base for this purpose. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be used, depending on the substrate's sensitivity.
-
Solvent : Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or THF are typically used to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst.[8]
Protocol for Selective Buchwald-Hartwig Amination at C5
-
Reaction Setup : In a glovebox or under a positive pressure of inert gas, add this compound (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.) to a dry Schlenk tube or vial.
-
Catalyst Addition : In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4.4 mol%) in a small amount of the reaction solvent. Add this pre-formed catalyst solution to the reaction vessel.
-
Solvent Addition : Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Reaction : Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 2-18 hours.
-
Work-up : Cool the reaction to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent like ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Disclaimer: This is a generalized protocol. The choice of ligand and base may need to be optimized for specific amines.
Data Summary: Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ (2 mol%) | Common and effective Pd(0) source. |
| Ligand | XPhos (4.4 mol%) | Bulky, electron-rich ligand, promotes reductive elimination. |
| Base | NaOtBu (1.4 equiv.) | Strong, non-nucleophilic base for amine deprotonation. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvent. |
| Temperature | 90-110 °C | Sufficient energy for C-Br activation and C-N bond formation. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for catalyst and base stability. |
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Amination Workflow.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds by coupling an aryl or vinyl halide with a terminal alkyne.[9] This reaction is invaluable for introducing alkynyl groups, which can serve as versatile handles for further transformations or as key components of conjugated systems.
Causality Behind Experimental Choices
-
Catalyst System : The classic Sonogashira reaction employs a dual catalyst system: a palladium(0) complex and a copper(I) salt (typically CuI).[9] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[10] Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and CuI are standard choices.
-
Base : An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both to neutralize the HX byproduct and to act as a solvent or co-solvent.[11]
-
Solvent : The amine base can often serve as the solvent. However, a co-solvent like THF or DMF is frequently used to ensure the solubility of all reaction components.[11]
Protocol for Selective Sonogashira Coupling at C5
-
Reaction Setup : To a degassed solution of this compound (1.0 equiv.) in a mixture of THF and Et₃N (e.g., 2:1 ratio), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and CuI (5-10 mol%).
-
Alkyne Addition : Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the reaction mixture at room temperature.
-
Reaction : Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Work-up : Once the reaction is complete, dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate and filter through a pad of Celite® to remove insoluble salts.
-
Purification : Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Disclaimer: This protocol is a general guideline. For less reactive alkynes, higher temperatures and longer reaction times may be necessary.
Data Summary: Sonogashira Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(PPh₃)₄ (5 mol%) | Standard, reliable Pd(0) catalyst for Sonogashira. |
| Co-catalyst | CuI (5-10 mol%) | Forms copper acetylide for efficient transmetalation. |
| Base | Et₃N (as co-solvent) | Neutralizes HX byproduct and facilitates the reaction. |
| Solvent | THF / Et₃N (2:1) | Good solvent system for reactants and catalysts. |
| Temperature | Room Temperature to 50 °C | Mild conditions are often sufficient. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative homocoupling of the alkyne. |
Experimental Workflow: Sonogashira Coupling
Caption: Sonogashira Coupling Workflow.
Heck Reaction: Alkenylation of the Pyridine Core
The Mizoroki-Heck reaction provides a method for the C-C bond formation between an aryl halide and an alkene, leading to the synthesis of substituted alkenes.[12] This reaction is particularly useful for introducing vinyl groups, which can be further functionalized.
Causality Behind Experimental Choices
-
Catalyst System : Pd(OAc)₂ is a common and effective precatalyst. In the presence of a phosphine ligand, it is reduced in situ to the active Pd(0) species. For heteroaryl bromides, ligands like PPh₃ or P(o-tolyl)₃ are often sufficient.
-
Base : An organic base, such as triethylamine (Et₃N), is typically used to neutralize the hydrohalic acid formed during the catalytic cycle.[12]
-
Solvent : Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly employed to facilitate the reaction.
Protocol for Selective Heck Reaction at C5
-
Reaction Setup : To a Schlenk tube, add this compound (1.0 equiv.), the alkene (e.g., styrene or an acrylate, 1.5 equiv.), Pd(OAc)₂ (2-5 mol%), and a phosphine ligand (e.g., PPh₃, 4-10 mol%).
-
Solvent and Base Addition : Add an anhydrous, degassed solvent such as DMF, followed by the base (e.g., Et₃N, 2.0 equiv.).
-
Reaction : Seal the tube and heat the mixture to 100-120 °C with stirring.
-
Monitoring : Monitor the reaction by GC-MS or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up : Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.
Data Summary: Heck Reaction
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) | Common, effective precatalyst. |
| Ligand | PPh₃ (4-10 mol%) | Standard ligand, stabilizes the catalyst. |
| Base | Et₃N (2.0 equiv.) | Neutralizes the acid byproduct. |
| Solvent | DMF (anhydrous, degassed) | Polar aprotic solvent, good for solubility. |
| Temperature | 100-120 °C | Higher temperature often needed for Heck reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst from oxidation. |
Experimental Workflow: Heck Reaction
Caption: Heck Reaction Workflow.
Cyanation: Introduction of a Nitrile Group
Palladium-catalyzed cyanation is a valuable method for introducing a nitrile group, a versatile functional group that can be converted into amines, carboxylic acids, and amides. The use of non-toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has made this reaction safer and more appealing.[13]
Causality Behind Experimental Choices
-
Cyanide Source : K₄[Fe(CN)₆] is a stable, non-toxic solid that serves as an excellent cyanide source, releasing cyanide ions slowly into the reaction mixture, which helps to avoid catalyst poisoning.[14]
-
Catalyst System : A palladium precatalyst with a suitable ligand is required. Palladacycle catalysts or systems with bulky electron-rich phosphine ligands have shown high efficacy.[13]
-
Solvent and Additives : A mixed solvent system, often containing water (e.g., dioxane/water), is used to dissolve the K₄[Fe(CN)₆].[13] An additive like potassium acetate (KOAc) can sometimes facilitate the reaction.
Protocol for Selective Cyanation at C5
-
Reaction Setup : To a screw-cap vial, add this compound (1.0 equiv.), K₄[Fe(CN)₆]·3H₂O (0.5 equiv.), a palladium precatalyst (e.g., a palladacycle, 1-2 mol%), and a ligand (if not using a pre-catalyst).
-
Inert Atmosphere : Seal the vial and evacuate and backfill with nitrogen or argon (3 cycles).
-
Solvent Addition : Add degassed dioxane and a degassed aqueous solution of KOAc (e.g., 0.05 M) via syringe.
-
Reaction : Heat the mixture to 100-120 °C with vigorous stirring.
-
Monitoring : Monitor the reaction by LC-MS until completion (typically 1-6 hours).
-
Work-up : Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Data Summary: Cyanation
| Parameter | Recommended Condition | Rationale |
| Cyanide Source | K₄[Fe(CN)₆]·3H₂O (0.5 equiv.) | Non-toxic, stable source of cyanide. |
| Catalyst System | Palladacycle or Pd(OAc)₂/Ligand | High activity and resistance to cyanide poisoning. |
| Solvent | Dioxane / aq. KOAc | Solubilizes both organic and inorganic reagents. |
| Temperature | 100-120 °C | Required for cyanide release and reaction. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst. |
Experimental Workflow: Cyanation
Caption: Cyanation Reaction Workflow.
References
- 1. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-BuOH–H2O using tris(2-morpholinophenyl)phosphine as a ligand - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. research.rug.nl [research.rug.nl]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 13. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyanation of aryl bromides with K4[Fe(CN)6] catalyzed by dichloro[bis{1-(dicyclohexylphosphanyl)piperidine}]palladium, a molecular source of nanoparticles, and the reactions involved in the catalyst-deactivation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 5-Bromo-4-chloro-2-fluoropyridine in Agrochemical Synthesis: A Detailed Technical Guide
Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Agrochemicals
The relentless pursuit of higher crop yields and sustainable agricultural practices necessitates the development of novel, highly effective, and environmentally benign agrochemicals. Within the synthetic chemist's toolkit, fluorinated heterocyclic compounds have emerged as privileged scaffolds, imparting unique physicochemical properties that translate to enhanced biological activity. 5-Bromo-4-chloro-2-fluoropyridine is a key trifunctionalized pyridine intermediate, offering a versatile platform for the synthesis of a new generation of high-potency herbicides and fungicides.
The presence of three distinct halogen atoms at strategic positions on the pyridine ring allows for a series of selective and controlled chemical transformations. This enables the construction of complex molecular architectures with precisely tailored biological targets. The fluorine atom at the 2-position, activated by the electron-withdrawing pyridine nitrogen, is susceptible to nucleophilic aromatic substitution (SNAr). The bromine atom at the 5-position and the chlorine at the 4-position provide additional handles for functionalization, most notably through transition metal-catalyzed cross-coupling reactions. This multi-faceted reactivity makes this compound a cornerstone building block in the discovery and development of innovative crop protection solutions.[1][2][3][4]
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of arylpicolinate herbicides, a class of compounds commercialized by Dow AgroSciences (now Corteva Agriscience).[5][6] We will elucidate the key synthetic transformations, provide a detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction, and discuss the causality behind the experimental choices, thereby offering a comprehensive resource for researchers and scientists in the agrochemical industry.
Synthetic Pathways to Arylpicolinate Herbicides
The general synthetic strategy for arylpicolinate herbicides from this compound involves a sequence of reactions to introduce the desired substituents, culminating in a key carbon-carbon bond formation step to install the characteristic aryl group at the 6-position of the picolinic acid core. A plausible synthetic workflow is outlined below:
Caption: Synthetic workflow for an arylpicolinate herbicide.
Core Reaction: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a pivotal step in the synthesis of arylpicolinate herbicides, enabling the formation of the C-C bond between the pyridine core and the aryl moiety.[7][8][9][10][11] This reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse library of boronic acids and their derivatives.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the pyridine derivative. In the case of a molecule with multiple halogen atoms, the order of reactivity is typically I > Br > Cl, making the C-Br bond at the 5-position the most likely site of initial reaction.
-
Transmetalation: The organoboron species, activated by a base, transfers its aryl group to the palladium center, forming an arylpalladium(II) complex.
-
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new biaryl C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of a Substituted Picolinate
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a methyl 4-amino-5-bromo-2-chloropicolinate intermediate with a generic arylboronic acid.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier |
| Methyl 4-amino-5-bromo-2-chloropicolinate | N/A | 265.50 | Custom Synthesis |
| Arylboronic Acid | Varies | Varies | Commercial |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Commercial |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Commercial |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | Commercial |
| Water (degassed) | 7732-18-5 | 18.02 | N/A |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Commercial |
| Brine (saturated NaCl solution) | N/A | N/A | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Commercial |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 4-amino-5-bromo-2-chloropicolinate (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Through the septum, add anhydrous, degassed 1,4-dioxane (to achieve a 0.2 M concentration of the limiting reagent) and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water). The addition of water is often necessary to facilitate the dissolution of the base and to aid in the transmetalation step.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting picolinate is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (3 volumes) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water (2 x 2 volumes) and brine (1 x 2 volumes) to remove the base and other inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired methyl 4-amino-5-(aryl)-2-chloropicolinate.
Data Summary and Expected Outcomes
| Parameter | Condition/Value | Rationale |
| Stoichiometry | ||
| Picolinate | 1.0 eq | Limiting reagent. |
| Boronic Acid | 1.1 - 1.5 eq | A slight excess is used to drive the reaction to completion. |
| Base (e.g., K₂CO₃) | 2.0 - 3.0 eq | Activates the boronic acid for transmetalation. |
| Catalyst (Pd(PPh₃)₄) | 0.01 - 0.05 eq | A sufficient amount to catalyze the reaction without being economically prohibitive. |
| Reaction Conditions | ||
| Solvent | 1,4-Dioxane/Water (4:1 to 10:1) | A polar aprotic solvent to dissolve the reactants, with water to aid in base dissolution and transmetalation. |
| Temperature | 80 - 100 °C | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents the degradation of the palladium catalyst. |
| Yield | 60 - 95% | Dependent on the specific substrates and optimization of reaction conditions. |
Conclusion
This compound is a highly valuable and versatile intermediate in the synthesis of modern agrochemicals, particularly the arylpicolinate class of herbicides. Its trifunctionalized nature allows for a range of selective chemical transformations, with the Suzuki-Miyaura coupling being a key reaction for introducing the desired aryl moiety. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers and scientists to effectively utilize this important building block in the development of next-generation crop protection solutions. The careful selection and control of reaction parameters are paramount to achieving high yields and purity of the final agrochemical product.
References
- 1. RU2545021C1 - Method of obtaining 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates - Google Patents [patents.google.com]
- 2. RU2542985C1 - Method of obtaining 4-amino-5-fluoro-3-halogen-6-(substituted)picolinates - Google Patents [patents.google.com]
- 3. HK1187493A1 - Process for the preparation of 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collaboration [warwick.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
Troubleshooting & Optimization
Troubleshooting low yield in Sonogashira coupling of substituted pyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for one of the most powerful yet sensitive C(sp²)–C(sp) bond-forming reactions in modern synthesis: the Sonogashira coupling of substituted pyridines. Low yields in this reaction are a common challenge, often stemming from the unique electronic properties of the pyridine ring. This document provides field-proven insights and actionable protocols to help you navigate these complexities and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira coupling with a halopyridine giving a low yield, even though the same conditions work for a similar benzene-based substrate?
A1: The primary culprit is often the pyridine nitrogen itself. The lone pair of electrons on the nitrogen can coordinate with the palladium catalyst, forming stable, off-cycle complexes that are catalytically inactive or have diminished activity.[1][2] This catalyst inhibition is a key challenge that distinguishes pyridine substrates from simple aryl halides.
Q2: I'm observing a significant amount of a byproduct that appears to be a dimer of my starting alkyne. What is this and how can I prevent it?
A2: You are likely observing the result of Glaser-Hay homocoupling, a major side reaction in copper-mediated Sonogashira reactions.[3][4] This oxidative coupling of the terminal alkyne is promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[5][6] To minimize it, ensure your reaction is performed under strictly anaerobic conditions (see protocols below) or consider a copper-free protocol.[4][7][8]
Q3: My reaction mixture turned black, and the reaction stalled. What happened?
A3: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and agglomeration of the palladium(0) catalyst.[7] This can be triggered by excessive heat, impurities in reagents or solvents, or an inappropriate choice of solvent or ligand that fails to stabilize the catalytic species.[1][7]
Q4: Can I perform a Sonogashira coupling without a copper co-catalyst?
A4: Yes, copper-free Sonogashira couplings are widely used and are particularly advantageous for pyridine substrates to avoid the Glaser homocoupling side reaction.[6][8][9][10] These conditions often require a different choice of base, ligand, or higher temperatures to facilitate the catalytic cycle efficiently in the absence of copper.
Q5: What is the general reactivity trend for halopyridines in this reaction?
A5: The reactivity of the C-X bond is critical and follows the general trend for aryl halides: I > Br ≈ OTf >> Cl.[7][11] Iodopyridines are the most reactive and can often be coupled under mild conditions, sometimes even at room temperature. Bromopyridines are moderately reactive and typically require heating.[12] Chloropyridines are the most challenging due to the strength of the C-Cl bond and require highly active catalyst systems and higher temperatures.[4]
In-Depth Troubleshooting Guides
This section provides a systematic, cause-and-effect approach to diagnosing and solving low-yield issues.
1. The Catalyst System: Is Your Palladium Working for You?
Q: My standard catalyst, Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is underperforming with my pyridine substrate. What's the underlying issue and what should I change?
A: The Cause: Standard triphenylphosphine (PPh₃) ligands may not be sufficient to prevent the pyridine nitrogen from coordinating to the palladium center. Furthermore, the oxidative addition of the halopyridine to the Pd(0) center is often the rate-limiting step, particularly with bromo- and chloropyridines.[12] Your catalyst system may not be active enough to overcome this energy barrier efficiently.
The Solution: Switch to a more robust ligand system designed to enhance catalyst stability and activity.
-
Bulky, Electron-Rich Phosphine Ligands: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) or bulky biarylphosphine ligands (e.g., Buchwald ligands) are highly effective. Their steric bulk shields the palladium center, discouraging pyridine coordination, while their strong electron-donating ability promotes the crucial oxidative addition step.[13][14]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable complexes with palladium, making them resistant to deactivation and highly active for coupling less reactive halides like bromides and chlorides.[13]
Troubleshooting Protocol: Catalyst System Screening
-
Setup: In parallel vials under an inert atmosphere, prepare the reaction with your halopyridine, alkyne, chosen base, and solvent.
-
Catalyst Addition: To each vial, add a different pre-catalyst/ligand combination.
-
Execution: Run the reactions at a moderate temperature (e.g., 80 °C) for a set time (e.g., 4-6 hours).
-
Analysis: Quench a small aliquot from each reaction and analyze by LC-MS or GC-MS to compare product formation.
| Catalyst System | Palladium Precursor | Ligand (Pd:Ligand ratio) | Target Substrate |
| Standard | PdCl₂(PPh₃)₂ | None (uses internal PPh₃) | Iodopyridines |
| Enhanced Activity | Pd₂(dba)₃ | P(t-Bu)₃ (1:2 to 1:4) | Bromo- & Chloropyridines |
| High Stability & Activity | Pd(OAc)₂ | SPhos or XPhos (1:2) | Challenging Pyridines |
| NHC System | [Pd(IPr)(cinnamyl)Cl] | None (pre-formed complex) | Chloropyridines |
2. The Base: More Than Just a Proton Scavenger
Q: I'm unsure if my base (e.g., triethylamine) is optimal. Could the choice of base be the reason for my low yield?
A: The Cause: The base has two critical roles: neutralizing the HX byproduct and deprotonating the terminal alkyne to form the reactive acetylide.[11][15] If the base is too weak, alkyne deprotonation is inefficient. If it's poorly soluble or interacts negatively with the catalyst, the reaction will suffer. The electronic nature of your pyridine substrate can also influence the optimal base choice.
The Solution: Match the base to your substrate and reaction conditions.
-
Amine Bases (Et₃N, DIPEA, Piperidine): These are common choices that often double as a solvent or co-solvent.[11] They are effective for many substrates, but their coordinating ability can sometimes interfere with the catalyst.
-
Inorganic Bases (K₂CO₃, Cs₂CO₃): These are non-coordinating and can be very effective, especially in copper-free systems.[16][17] Their effectiveness is highly dependent on their solubility in the reaction solvent, which can be a limiting factor in non-polar solvents.[17][18]
| Pyridine Substituent | Recommended Base Type | Rationale |
| Electron-Withdrawing (e.g., -CN, -NO₂) | Amine Base (Et₃N, DIPEA) | The pyridine is less basic and less likely to inhibit the catalyst, making standard amine bases effective. |
| Electron-Donating (e.g., -NH₂, -OR) | Inorganic Base (K₂CO₃, Cs₂CO₃) | The pyridine is more basic and a stronger catalyst poison. A non-coordinating inorganic base can be superior. |
| Sterically Hindered | Stronger Base (e.g., Cs₂CO₃) | May require a stronger base to facilitate deprotonation and drive the reaction forward. |
Diagram: Troubleshooting Workflow for Low Sonogashira Yield
Caption: A logical workflow for diagnosing and resolving low yields.
3. Solvents and Temperature: Creating the Right Environment
Q: My reaction is sluggish at room temperature. I tried heating it, but the yield didn't improve, or it got worse. What is the correct approach?
A: The Cause: The choice of solvent and temperature are deeply interconnected. The solvent must effectively dissolve all components: the polar base and salts, the organometallic catalyst, and the often lipophilic organic substrates.[19] Polar aprotic solvents like DMF or DMSO are often excellent choices as they dissolve most components and can accelerate the reaction.[19][20] However, temperature is a double-edged sword. While heating is often necessary to overcome the activation barrier for oxidative addition with bromopyridines, excessive heat can cause catalyst decomposition (palladium black) and other side reactions.[1][20]
The Solution:
-
Solvent Optimization: If solubility is an issue, switch to a more effective polar aprotic solvent. DMF is a robust starting point for many pyridine couplings.[19][20]
-
Systematic Temperature Screening: Do not assume hotter is better. For a bromopyridine, start your optimization around 80 °C. If the reaction is still slow, increase the temperature in 10 °C increments, carefully monitoring for catalyst decomposition. A sealed reaction vessel may be required to reach temperatures above the solvent's boiling point.[12]
Diagram: The Sonogashira Catalytic Cycle and Pyridine Inhibition
Caption: The catalytic cycle, showing the off-cycle catalyst inhibition by the pyridine nitrogen.
Experimental Protocols
General Protocol for a Copper-Catalyzed Sonogashira Coupling
This procedure is a starting point and requires optimization for specific substrates.
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the halopyridine (1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 2-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., DMF, 0.2-0.5 M) and the amine base (e.g., Et₃N, 2-3 equiv.) via syringe.[20]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise.
-
Reaction: Stir the mixture at the desired temperature (e.g., 25-100 °C). Monitor progress by TLC or LC-MS.[20]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water or saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol for Degassing Solvents (Freeze-Pump-Thaw)
This technique is critical for minimizing Glaser homocoupling.
-
Freeze: Place the flask containing your solvent in a bath of liquid nitrogen until it is completely frozen.
-
Pump: With the solvent frozen, apply a high vacuum for 5-10 minutes to remove gases from above the solid.
-
Thaw: Close the connection to the vacuum and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released.
-
Repeat: Repeat this freeze-pump-thaw cycle at least two more times to ensure the solvent is thoroughly degassed. After the final thaw, backfill the flask with an inert gas.
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - Potential Sonogashira Reaction Problems? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. books.rsc.org [books.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. arodes.hes-so.ch [arodes.hes-so.ch]
- 19. books.lucp.net [books.lucp.net]
- 20. scirp.org [scirp.org]
Technical Support Center: Strategies for Palladium Catalyst Removal from Pyridine-Containing Compounds
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and practical protocols for the efficient removal of palladium catalysts from reaction mixtures containing pyridine-based compounds. The unique chelating properties of pyridines present specific challenges in achieving the stringent purity levels required in pharmaceutical and fine chemical synthesis.[1][2] This center is designed to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from pyridine-containing compounds so challenging?
A1: The primary difficulty stems from the strong coordinating ability of the nitrogen atom in the pyridine ring.[1][2] This nitrogen can act as a ligand, forming stable, soluble complexes with palladium species. This chelation effect makes the palladium less available for removal by standard techniques like simple filtration and can lead to high levels of residual palladium in the final product.[1]
Q2: What are the most common methods for palladium removal in this context?
A2: The most widely used and effective methods include:
-
Adsorption: Using solid-supported materials with a high affinity for palladium. These are known as metal scavengers and often feature functional groups like thiols, amines, or trimercaptotriazine (TMT).[3][4] Activated carbon is another common adsorbent.[3][5]
-
Crystallization: Purifying the product by crystallization can leave palladium impurities in the mother liquor. The effectiveness of this method can be improved by adding agents that enhance the solubility of palladium species.[3][4]
-
Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase separate from the product.[4]
-
Filtration: This is mainly effective for heterogeneous catalysts like palladium on carbon (Pd/C) or for palladium that has precipitated from the solution.[1][4] Using a filter aid like Celite® is common practice.[6][7]
Q3: How do I select the right palladium scavenger for my pyridine-based compound?
A3: The choice of scavenger is critical and depends on several factors:
-
Nature of the Palladium Species: The oxidation state (Pd(0) or Pd(II)) and the ligands attached to the palladium will influence its affinity for different scavengers.[1]
-
Product Compatibility: The scavenger must not react with or strongly adsorb your pyridine-containing product.[1] Given the basic nature of pyridine, scavengers with acidic properties should be used with caution.
-
Solvent System: The efficiency of a scavenger can be solvent-dependent.[6] It's advisable to consult the manufacturer's guidelines or perform a small-scale screen in your reaction solvent.[6]
Q4: What are the regulatory limits for palladium in active pharmaceutical ingredients (APIs)?
A4: Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have strict limits on elemental impurities.[8][9] For palladium, the permitted daily exposure (PDE) is typically around 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API.[9]
Q5: What is the most reliable method for quantifying residual palladium?
A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard for quantifying trace levels of palladium.[1][3][10] It offers high sensitivity and accuracy, making it suitable for verifying that palladium levels are within regulatory limits.[1][10]
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of your pyridine-containing compounds.
Issue 1: High Residual Palladium Levels After Initial Purification
-
Possible Cause: Strong chelation of palladium by the pyridine nitrogen, keeping the metal in solution.[1][2]
-
Troubleshooting Steps:
-
Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium. Thiol-based, thiourea-based, or triamine-based scavengers are often highly effective.[1][11]
-
Optimize Scavenging Conditions: Increase the temperature (e.g., 45-60 °C) and/or extend the treatment time (e.g., up to 18 hours) to improve the scavenger's efficiency.[4][6]
-
Activated Carbon Treatment: Consider using activated carbon, either alone or in combination with another scavenger.[2] Activated carbon can be a cost-effective option for removing various palladium species.[5][12][13]
-
Sequential Treatment: A combination of methods, such as an initial treatment with a scavenger followed by crystallization, can be more effective than a single method.
-
Issue 2: Significant Product Loss During Purification
-
Possible Cause: The product is adsorbing to the solid support of the scavenger or activated carbon.[2][6]
-
Troubleshooting Steps:
-
Reduce Adsorbent Amount: Use the minimum amount of scavenger or activated carbon necessary for effective palladium removal.[4]
-
Thorough Washing: After filtration, wash the scavenger or activated carbon cake thoroughly with fresh solvent to recover any adsorbed product.[6]
-
Screen Different Scavengers: Some scavengers may have a lower affinity for your product. A screening of different types of scavengers can identify one that is more selective for palladium.[4]
-
Change the Solvent: The solvent can affect the interaction between your product and the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.[4]
-
Consider Alternative Methods: If product loss remains high, explore other purification techniques like crystallization or extraction.[4]
-
Issue 3: Inconsistent Palladium Removal Between Batches
-
Possible Cause: Variability in the palladium species present in the crude reaction mixture or inconsistent application of the purification protocol.[4]
-
Troubleshooting Steps:
-
Standardize the Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variations in the form of the palladium.[4]
-
Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on trimercaptotriazine (TMT), are effective against a wider range of palladium species.[4]
-
Pre-treatment: In some cases, a mild oxidation or reduction step can convert various palladium species into a single, more easily removed form.[4]
-
Control Scavenging Parameters: Maintain consistent temperature, stirring rate, and treatment time for the scavenging process.
-
Decision-Making Workflow for Palladium Removal
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arborassays.com [arborassays.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. si-novations.com [si-novations.com]
- 10. pharmtech.com [pharmtech.com]
- 11. silicycle.com [silicycle.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
Technical Support Center: Navigating Regioselectivity in Polyhalogenated Pyridine Chemistry
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in polyhalogenated pyridines so challenging?
The regiochemical outcome of reactions on polyhalogenated pyridines is a complex interplay of electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring, making it less reactive than benzene in electrophilic substitutions.[1] In nucleophilic aromatic substitution (SNAr), the C2 and C4 positions are electronically favored due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate.[2][3] The presence of multiple halogen substituents, each with its own electronic and steric influence, further complicates the prediction of the reaction site.
Q2: I am performing a Nucleophilic Aromatic Substitution (SNAr) on a polyhalogenated pyridine and getting a mixture of isomers. What are the key factors to consider for improving selectivity?
Controlling regioselectivity in SNAr reactions on polyhalogenated pyridines hinges on several factors:
-
Steric Hindrance: Bulky nucleophiles will preferentially attack the less sterically hindered position.[2] For instance, in a 2,4-dichloropyridine, a bulky nucleophile will favor attack at the C4 position.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly influence regioselectivity. For example, the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine shows a 16:1 selectivity for the C2 isomer in dichloromethane (DCM), which can be switched to a 2:1 selectivity for the C6 isomer in dimethyl sulfoxide (DMSO).[2]
-
Leaving Group Ability: The relative ability of the halogens to act as leaving groups (I > Br > Cl > F) can dictate the site of substitution. In a molecule with different halogens, the one that is a better leaving group will be preferentially substituted.
-
Electronic Effects of Other Substituents: The electronic nature of other groups on the pyridine ring can subtly alter the electron deficiency at different positions, influencing the site of nucleophilic attack.[2]
Q3: How can I achieve functionalization at the C3 position, which is generally unreactive towards nucleophiles?
Direct nucleophilic attack at the C3 position is electronically disfavored. However, several strategies can be employed to achieve C3 functionalization:
-
Directed ortho-Metalation (DoM): If a directing group is present at C2 or C4, deprotonation with a strong base (e.g., LDA, n-BuLi) can occur at the C3 position, followed by quenching with an electrophile.[4][5][6]
-
Halogen/Metal Exchange: A halogen at the C3 position can be selectively exchanged with a metal (e.g., using n-BuLi or Grignard reagents), which can then react with an electrophile.[4][5]
-
Pyridyne Intermediates: Generation of a 3,4-pyridyne intermediate from a 3,4-dihalopyridine allows for the subsequent addition of a nucleophile, leading to functionalization at C3 and C4.[7][8]
-
Zincke Imine Intermediates: A modern approach involves the ring-opening of the pyridine to a Zincke imine, which can undergo highly regioselective halogenation at the position corresponding to C3 of the original pyridine, followed by ring-closing.[1][9]
Troubleshooting Guide
Issue 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling of a Dichloropyridine
-
Problem: "I am attempting a Suzuki-Miyaura coupling on 2,4-dichloropyridine and obtaining a mixture of mono-arylated products at both C2 and C4."
-
Analysis and Solution: The regioselectivity in cross-coupling reactions of polyhalogenated heterocycles is governed by a combination of electronic and steric parameters.[10][11] In many cases, the oxidative addition of the palladium catalyst occurs preferentially at the most electron-deficient position, which is often C2 in pyridines. However, the C4 position is less sterically hindered.
-
Recommendation 1: Ligand Selection. The choice of phosphine ligand can significantly influence the regioselectivity. Bulky, electron-rich ligands can favor oxidative addition at the less hindered C4 position. Experiment with a range of ligands, from simple PPh3 to more specialized ligands like SPhos or XPhos.
-
Recommendation 2: Reaction Temperature. Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Recommendation 3: Boronic Acid/Ester. The nature of the boron reagent can also play a role. In some cases, using a boronic ester instead of a boronic acid can improve selectivity.
-
Issue 2: Unwanted C6 Lithiation of a 2-Chloropyridine Derivative
-
Problem: "I am trying to achieve ortho-lithiation at the C3 position of a 2-chloropyridine using LDA, but I am observing significant amounts of the C6-lithiated product."
-
Analysis and Solution: While LDA is known to direct lithiation ortho to the chlorine atom at C3, unexpected regioselectivity can arise.[12] The use of BuLi in combination with certain additives can lead to C6 lithiation.[12]
-
Recommendation 1: Reagent Purity and Addition. Ensure your LDA is freshly prepared or properly stored. Slow, dropwise addition of the LDA solution to the pyridine substrate at -78 °C is crucial.
-
Recommendation 2: Solvent. THF is the standard solvent for LDA-mediated lithiations. The use of less polar solvents can alter the aggregation state of the organolithium reagent and affect regioselectivity.
-
Recommendation 3: Alternative Bases. If C6 lithiation persists, consider using a different base. For exclusive C3 lithiation, LDA remains the reagent of choice. If C6 functionalization is desired, the BuLi-LiDMAE superbase system has been shown to be highly regioselective for this position.[12]
-
Data Presentation: Regioselectivity in SNAr of Pentafluoropyridine
The reaction of pentafluoropyridine with various nucleophiles demonstrates the strong preference for substitution at the C4 position.
| Nucleophile | Solvent | Product(s) | Ratio (C4:C2) | Reference |
| Malononitrile | DMF | 4-(dicyanomethyl)-2,3,5,6-tetrafluoropyridine | >95:5 | [13] |
| Piperazine | Acetonitrile | 4-(piperazin-1-yl)-2,3,5,6-tetrafluoropyridine | >95:5 | [13] |
| 1-Methyl-1H-tetrazole-5-thiol | DMF | 4-((1-methyl-1H-tetrazol-5-yl)thio)-2,3,5,6-tetrafluoropyridine | >95:5 | [13] |
Experimental Protocols
Protocol 1: Regioselective C4-Arylation of 3-Chloro-2-ethoxypyridine via a 3,4-Pyridyne Intermediate
This protocol describes the regioselective 3,4-difunctionalization of a pyridine derivative.[7]
-
Lithiation: In a flame-dried, argon-purged flask, dissolve 3-chloro-2-ethoxypyridine (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C. Slowly add n-BuLi (1.1 equiv) and stir for 1 hour at -78 °C.
-
Transmetalation: In a separate flask, prepare the Grignard reagent (e.g., PhMgBr·LiCl, 1.5 equiv) in THF. Add this solution to the lithiated pyridine solution at -78 °C.
-
Pyridyne Formation and Trapping: Allow the reaction mixture to warm to room temperature and then heat to 75 °C. The 3,4-pyridyne intermediate will form and be trapped in situ by the Grignard reagent.
-
Electrophilic Quench: Cool the reaction mixture to 0 °C and add the desired electrophile (e.g., I2, 1.2 equiv).
-
Work-up and Purification: Quench the reaction with saturated aqueous NH4Cl. Extract the product with an organic solvent, dry the organic layer over Na2SO4, and purify by column chromatography.
Protocol 2: Directed ortho-Metalation of a 2-Substituted Pyridine
This is a general procedure for the C3-functionalization of a pyridine with a directing group at C2.
-
Setup: In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve the 2-substituted pyridine (e.g., 2-chloropyridine, 1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of lithium diisopropylamide (LDA, typically 1.1 equivalents) to the cooled pyridine solution.
-
Metalation: Stir the reaction mixture at -78 °C for the appropriate time (typically 30 minutes to 2 hours, monitor by TLC).
-
Electrophile Addition: Add the electrophile (e.g., benzaldehyde, 1.2 equiv) to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature. Quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl).
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or crystallization.
Visualizing Reaction Pathways
Diagram 1: Decision Workflow for Regioselective Functionalization
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange [znaturforsch.com]
- 5. znaturforsch.com [znaturforsch.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Cross-Coupling Reactions of Polyhalogenated Heterocycles | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying unexpected byproducts in 5-Bromo-4-chloro-2-fluoropyridine synthesis
Welcome to the technical support center for the synthesis of 5-Bromo-4-chloro-2-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating the formation of unexpected byproducts. Our approach is rooted in a deep understanding of the reaction mechanisms and validated by analytical best practices.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The most common route involves the fluorination of 5-bromo-2,4-dichloropyridine using a fluoride salt, such as potassium fluoride (KF), in a polar apathetic solvent. This process, often referred to as a Halex reaction, is powerful but can be prone to side reactions, leading to a mixture of products that complicate purification and reduce the overall yield of the desired compound.[1][2] Understanding the factors that govern regioselectivity is paramount to a successful synthesis.
Visualizing the Reaction Pathway
The intended transformation and the potential for byproduct formation are illustrated in the workflow below.
Caption: Synthetic pathway for this compound and potential byproducts.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction mixture shows multiple product spots on TLC/peaks in GC-MS, in addition to the desired product. What are these unexpected byproducts?
A1: The most common unexpected byproducts in this synthesis are the isomeric 5-Bromo-2-chloro-4-fluoropyridine and unreacted starting material. A minor byproduct from over-fluorination, 5-Bromo-2,4-difluoropyridine , may also be observed.
-
Causality: The formation of the isomeric byproduct is a direct consequence of the competitive nucleophilic attack of the fluoride ion at the C2 and C4 positions of the pyridine ring. The regioselectivity of this SNAr reaction is governed by the electronic stabilization of the Meisenheimer intermediate.[1][2] While the substitution at the C2 position is generally favored in many dichloropyridine systems, the electronic environment created by the bromine atom at C5 can influence the relative reactivity of the C2 and C4 positions, leading to a mixture of isomers. Incomplete reaction due to factors like insufficient reaction time, low temperature, or impure reagents will result in the presence of the starting material. Over-fluorination can occur if the reaction conditions are too harsh or if an excess of the fluorinating agent is used.
Q2: How can I definitively identify the desired product and the isomeric byproduct in my reaction mixture?
A2: A combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F) and Gas Chromatography-Mass Spectrometry (GC-MS) , is essential for unambiguous identification.
-
¹⁹F NMR Spectroscopy: This is a powerful tool for identifying fluorinated compounds. The desired product and the isomeric byproduct will exhibit distinct signals in the ¹⁹F NMR spectrum due to the different chemical environments of the fluorine atom. The chemical shift and coupling constants will be unique to each isomer.[3]
-
¹H NMR Spectroscopy: The proton NMR spectra of the two isomers will also differ. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each substitution pattern. For example, the proton at C6 will have a different coupling constant depending on whether the adjacent position (C2 or C4) is substituted with a fluorine or chlorine atom.
-
GC-MS: Both isomers will have the same molecular weight and thus the same molecular ion peak in the mass spectrum. However, their fragmentation patterns may differ slightly due to the different positions of the fluorine atom, which can influence bond cleavage. The retention times in the gas chromatogram will also be different for the two isomers.
| Compound | Expected Analytical Signatures |
| This compound (Desired Product) | ¹⁹F NMR: A distinct singlet or doublet (depending on coupling to the proton at C3).¹H NMR: Two distinct signals for the protons at C3 and C6 with characteristic chemical shifts and coupling constants.GC-MS: Molecular ion peak at m/z 209/211/213 (isotopic pattern for Br and Cl). Unique fragmentation pattern. |
| 5-Bromo-2-chloro-4-fluoropyridine (Isomeric Byproduct) | ¹⁹F NMR: A signal at a different chemical shift compared to the desired product, likely a doublet of doublets (coupling to protons at C3 and C6).¹H NMR: Two distinct signals for the protons at C3 and C6 with different chemical shifts and coupling constants compared to the desired product.GC-MS: Same molecular ion peak as the desired product, but with a different retention time and potentially a different fragmentation pattern. |
| 5-Bromo-2,4-difluoropyridine (Over-fluorination Byproduct) | ¹⁹F NMR: Two distinct signals, one for each fluorine atom, with characteristic couplings to each other and to the ring protons.¹H NMR: Two proton signals with coupling to two fluorine atoms.GC-MS: Molecular ion peak at m/z 193/195 (isotopic pattern for Br). |
Q3: What experimental parameters can I adjust to improve the regioselectivity and favor the formation of the desired this compound?
A3: Optimizing the reaction conditions is key to maximizing the yield of the desired isomer.
-
Temperature: SNAr reactions are sensitive to temperature. Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one. A careful temperature screening study is recommended.
-
Solvent: The choice of a polar apathetic solvent (e.g., DMSO, DMF, Sulfolane) is critical. The solvent's ability to solvate the potassium fluoride and influence the transition state energies can affect regioselectivity.
-
Fluorinating Agent and Additives: While KF is common, other fluoride sources like cesium fluoride (CsF) or the use of phase-transfer catalysts can alter the reactivity and selectivity of the fluorination. The purity and dryness of the KF are also crucial, as water can deactivate the fluoride anion.
-
Reaction Time: Monitoring the reaction progress by TLC or GC is essential to stop the reaction at the optimal point, preventing the formation of over-fluorination byproducts and minimizing the amount of unreacted starting material.
Q4: I have a mixture of the desired product and the isomeric byproduct. What is the best strategy for purification?
A4: Separating these isomers can be challenging due to their similar physical properties.
-
Fractional Distillation: If the boiling points of the two isomers are sufficiently different, fractional distillation under reduced pressure can be an effective method for separation on a larger scale.
-
Column Chromatography: For smaller scales, silica gel column chromatography is the most common purification method. A careful selection of the eluent system (e.g., a gradient of ethyl acetate in hexanes) will be necessary to achieve good separation. Monitoring the fractions by TLC or GC is crucial to isolate the pure desired product.
-
Preparative HPLC: For very difficult separations or to obtain highly pure material, preparative high-performance liquid chromatography (HPLC) can be employed.
Experimental Protocols
General Procedure for Synthesis
Disclaimer: This is a general guideline. Reaction conditions should be optimized for your specific laboratory setup and scale.
-
Preparation: To a dried reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, add anhydrous potassium fluoride (2-3 equivalents) and a polar apathetic solvent (e.g., DMSO or Sulfolane).
-
Azeotropic Drying (Optional but Recommended): Heat the mixture and distill off a small amount of the solvent to ensure anhydrous conditions.
-
Reaction Initiation: Cool the mixture to the desired reaction temperature (e.g., 150-200 °C) and add 5-bromo-2,4-dichloropyridine (1 equivalent).
-
Reaction Monitoring: Stir the reaction mixture vigorously at the set temperature. Monitor the progress of the reaction by taking aliquots and analyzing them by TLC or GC-MS.
-
Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature. Quench the reaction by carefully adding water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography.
Analytical Workflow for Product Characterization
Caption: Analytical workflow for the characterization and purification of this compound.
References
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. NMR 1H,19F-based screening of the four stem-looped structure 5_SL1–SL4 located in the 5′-untranslated region of SARS-CoV 2 RNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Catalyst Poisoning by Pyridine Substrates
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning, specifically when working with pyridine-containing substrates. This guide is designed to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental design and troubleshooting.
Introduction: The Dual Nature of Pyridine
Pyridine and its derivatives are indispensable building blocks in pharmaceutical and agrochemical synthesis. However, the very electronic properties that make them versatile synthons—the lone pair of electrons on the nitrogen atom—also render them potent catalyst poisons. This guide will help you navigate this duality, turning potential catalyst deactivation into predictable and successful reactions. The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the metal surface of the catalyst, blocking active sites and inhibiting the desired reaction.[1]
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
Here we address the most common initial questions and concerns when working with pyridine substrates.
Q1: My hydrogenation/cross-coupling reaction with a pyridine substrate is sluggish or has completely stalled. Is catalyst poisoning the culprit?
A: It is highly likely. The nitrogen lone pair in the pyridine ring can strongly and often chemically bond to the active sites of transition metal catalysts (e.g., Pd, Pt, Rh, Ni), preventing the substrate from accessing them.[1][2] This is a classic symptom of catalyst poisoning. However, other factors like poor substrate purity, solvent quality, or improper reaction setup should also be considered.
Q2: Are all transition metal catalysts equally susceptible to poisoning by pyridines?
A: No, the susceptibility varies. Palladium and platinum catalysts are particularly vulnerable to poisoning by nitrogen heterocycles like pyridine.[2] As a general rule, platinum catalysts are often less susceptible to poisoning than palladium catalysts.
Q3: Can I just add more catalyst to overcome the poisoning?
A: While increasing the catalyst-to-substrate ratio can sometimes compensate for partial deactivation, it is an inefficient and often expensive strategy.[1] It doesn't address the root cause and can lead to higher residual metal content in your product, a significant concern in pharmaceutical development.
Q4: I've heard about "poison-resistant" catalysts. Do they work for pyridine substrates?
A: Yes, there has been significant progress in developing catalysts with increased tolerance to nitrogen heterocycles. These often involve modifying the electronic properties of the metal center or the steric environment around it. For instance, using bulky, electron-donating phosphine ligands can sometimes mitigate poisoning of Palladium catalysts. Another approach is the use of catalyst systems that are inherently more robust, such as certain iridium or rhodium-based catalysts for hydrogenation.[1][3]
Q5: My starting material is a pyridine N-oxide. Will this still poison the catalyst?
A: Pyridine N-oxides are generally considered less poisonous than their parent pyridines. The oxygen atom reduces the electron-donating ability of the nitrogen lone pair, weakening its interaction with the metal catalyst. In fact, converting a pyridine to its N-oxide is a common strategy to temporarily protect the nitrogen, which can then be deoxygenated in a subsequent step.
Section 2: Troubleshooting Guide - A Deeper Dive
This section provides a structured approach to diagnosing and resolving catalyst poisoning issues in your specific application.
Troubleshooting Workflow
The following diagram outlines a systematic process for identifying and addressing catalyst poisoning by pyridine substrates.
Caption: Troubleshooting workflow for catalyst poisoning by pyridines.
In-Depth Solutions
If your synthetic route allows, temporarily modifying the pyridine ring can be the most effective strategy.
-
Protocol: Conversion to a Pyridinium Salt
-
Rationale: Protonating the pyridine nitrogen with an acid effectively "hides" the lone pair, preventing it from binding to the catalyst. This is a widely used and effective method, particularly in hydrogenations.[1]
-
Step-by-Step:
-
Dissolve your pyridine substrate in a suitable solvent (e.g., methanol, ethanol, or glacial acetic acid).[3][4]
-
Add a stoichiometric amount of a strong acid like HCl or a weaker acid like acetic acid.[1]
-
Stir for 10-15 minutes at room temperature to ensure complete salt formation.
-
Proceed with the catalytic reaction in the same pot.
-
After the reaction is complete, the catalyst can be removed by filtration (e.g., through Celite®). If an acid was used, the filtrate can be neutralized with a base to obtain the final product.[1]
-
-
Fine-tuning your reaction parameters can sometimes be sufficient to overcome moderate poisoning.
-
The Role of Solvents: In some cases, polar or protic solvents can solvate the pyridine nitrogen, reducing its interaction with the catalyst. Experimenting with a range of solvents is a worthwhile endeavor. For example, using glacial acetic acid as a solvent for hydrogenations with PtO2 has been shown to be effective.[3][4]
-
Temperature and Pressure: For hydrogenations, increasing hydrogen pressure and/or temperature can enhance the reaction rate.[1] However, care must be taken to avoid conditions that could lead to the reduction of the pyridine ring itself if that is not the desired outcome.[4]
When other methods fail, a different catalyst system may be the answer.
-
Ligand Modification: For palladium-catalyzed C-H activation reactions, the choice of ligand can be critical. Pyridine-based ligands have been shown to be effective in promoting the desired reaction while minimizing catalyst deactivation.[5]
-
Alternative Metals: For challenging hydrogenations of pyridine rings, catalysts based on Platinum (e.g., PtO₂, Adam's catalyst) or Rhodium are often more effective than Palladium.[1][3] These are typically used in conjunction with an acidic solvent to mitigate poisoning.[1][4]
Data Summary: Relative Catalyst Susceptibility and Mitigation
| Catalyst Metal | Common Reactions | Susceptibility to Pyridine Poisoning | Potential Mitigation Strategies |
| Palladium (Pd) | Cross-coupling, Hydrogenation | High[2] | Bulky/electron-rich ligands, substrate protection (acidification)[1][5] |
| Platinum (Pt) | Hydrogenation | Moderate to High[2] | Substrate protection (acidification), higher pressure[1][4] |
| Rhodium (Rh) | Hydrogenation | Moderate | Acidic conditions, careful ligand selection[1][3] |
| Ruthenium (Ru) | Hydrogenation | Moderate | Often more robust than Pd/Pt, but can still be inhibited[3] |
| Nickel (Ni) | Cross-coupling, Hydrogenation | High | Ligand design is crucial |
Section 3: Mechanistic Insights - Understanding the "Why"
A deeper understanding of the poisoning mechanism allows for more rational troubleshooting.
The Poisoning Pathway
The deactivation of a transition metal catalyst by pyridine typically involves the strong chemical bonding of the pyridine nitrogen to the active sites of the catalyst. This effectively blocks the catalyst from participating in the intended reaction.
Caption: Competing catalytic cycle and poisoning pathway.
The key issue is the strong coordination of the pyridine nitrogen to the vacant coordination site on the metal center, forming a stable, off-cycle complex (E). This prevents the intended substrate from binding (B), thus halting the catalytic cycle.[1]
References
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 5-Bromo-4-chloro-2-fluoropyridine Derivatives
Introduction
5-Bromo-4-chloro-2-fluoropyridine and its derivatives represent a pivotal class of heterocyclic compounds, finding extensive application as versatile building blocks in the realms of medicinal chemistry and advanced materials science. The unique substitution pattern of this pyridine core imparts specific reactivity and conformational preferences, making a detailed understanding of its structural features paramount for rational drug design and the development of novel functional materials. Among the arsenal of analytical techniques available for structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and informative method.
This comprehensive guide is designed to provide researchers, scientists, and drug development professionals with an in-depth comparative analysis of the ¹H and ¹³C NMR spectra of this compound and its derivatives. By examining the influence of various substituents on the pyridine ring, we will explore the nuances of chemical shifts, coupling constants, and the application of advanced 2D NMR techniques for unambiguous spectral assignment. This guide will serve as a practical resource for interpreting the complex NMR spectra of this important class of compounds, thereby facilitating their synthesis, characterization, and application in diverse scientific endeavors.
Fundamental Principles of NMR Spectroscopy in Halogenated Pyridines
The ¹H and ¹³C NMR spectra of halogenated pyridines are governed by the interplay of several factors, primarily the electronegativity of the halogen substituents and the inherent electronic properties of the pyridine ring. The nitrogen atom in the pyridine ring is sp² hybridized and possesses a lone pair of electrons, which significantly influences the electron density distribution and, consequently, the chemical shifts of the ring protons and carbons.
Halogen atoms (F, Cl, Br) are highly electronegative and exert a strong inductive electron-withdrawing effect (-I effect). This effect generally leads to a deshielding of the neighboring nuclei, causing their signals to appear at a higher chemical shift (downfield) in the NMR spectrum. The magnitude of this deshielding effect typically follows the order of electronegativity: F > Cl > Br.
Furthermore, halogens possess lone pairs of electrons that can participate in resonance, exerting a +M (mesomeric) effect. This effect involves the donation of electron density into the π-system of the pyridine ring and can lead to increased shielding (upfield shift), particularly at the ortho and para positions relative to the halogen. The extent of the +M effect is generally in the order of F > Cl > Br. The final observed chemical shift is a balance between these opposing inductive and mesomeric effects.
In the case of this compound, the cumulative effect of three different halogens at specific positions, coupled with the influence of the pyridine nitrogen, results in a complex and unique NMR spectral pattern that is highly sensitive to further substitution.
NMR Analysis of this compound
Due to the limited availability of public experimental spectra for this compound, the following analysis is based on predicted NMR data, supported by experimental data from structurally similar compounds.
Predicted ¹H and ¹³C NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Coupling Constants (Hz) |
| H-3 | 7.5 - 7.7 | - | ³J(H3-F2) ≈ 7-9 |
| H-6 | 8.2 - 8.4 | - | ⁴J(H6-F2) ≈ 1-2 |
| C-2 | - | 158 - 162 (d) | ¹J(C2-F2) ≈ 240-260 |
| C-3 | - | 110 - 114 (d) | ²J(C3-F2) ≈ 35-45 |
| C-4 | - | 145 - 149 | - |
| C-5 | - | 118 - 122 | - |
| C-6 | - | 150 - 154 (d) | ³J(C6-F2) ≈ 3-5 |
Note: Predicted data is generated using standard NMR prediction software and should be used as a guideline. Actual experimental values may vary.
Interpretation of the Spectra:
The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region. The proton at the C-3 position (H-3) will appear as a doublet due to coupling with the adjacent fluorine atom at C-2. The proton at the C-6 position (H-6) is expected to appear as a singlet or a very narrow doublet due to a small four-bond coupling to the fluorine atom.
The ¹³C NMR spectrum will display five signals corresponding to the five carbon atoms of the pyridine ring. The carbons directly bonded to or in close proximity to the fluorine atom will exhibit characteristic splitting (doublets) due to C-F coupling. The one-bond carbon-fluorine coupling constant (¹J(C2-F2)) is typically very large, which is a key identifying feature.
Comparative Analysis of this compound Derivatives
To illustrate the impact of substituents on the NMR spectra, we will compare the predicted data of the parent compound with experimental data of related substituted pyridines.
Case Study 1: Introduction of an Electron-Donating Group (e.g., -OCH₃)
Let's consider a hypothetical derivative: 5-Bromo-4-chloro-2-fluoro-6-methoxypyridine .
| Compound | H-3 (ppm) | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) |
| This compound (Predicted) | 7.5 - 7.7 | 158 - 162 | 110 - 114 | 145 - 149 | 118 - 122 | 150 - 154 |
| 5-Bromo-4-chloro-2-fluoro-6-methoxypyridine (Expected) | Upfield Shift | Downfield Shift | Upfield Shift | Upfield Shift | Upfield Shift | Downfield Shift |
The introduction of the electron-donating methoxy group (-OCH₃) at the C-6 position is expected to cause a significant upfield shift (to lower ppm values) for the proton at C-3 and the carbons at C-3 and C-5 due to the +M effect. Conversely, the carbon directly attached to the methoxy group (C-6) and the adjacent carbon (C-2) will experience a downfield shift.
Case Study 2: Introduction of an Electron-Withdrawing Group (e.g., -NO₂)
Now, let's consider a hypothetical derivative: 5-Bromo-4-chloro-2-fluoro-3-nitropyridine .
| Compound | H-6 (ppm) | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) |
| This compound (Predicted) | 8.2 - 8.4 | 158 - 162 | 110 - 114 | 145 - 149 | 118 - 122 | 150 - 154 |
| 5-Bromo-4-chloro-2-fluoro-3-nitropyridine (Expected) | Downfield Shift | Downfield Shift | Downfield Shift | Downfield Shift | Downfield Shift | Downfield Shift |
The strongly electron-withdrawing nitro group (-NO₂) at the C-3 position will deshield all the remaining protons and carbons in the ring due to its potent -I and -M effects, leading to a general downfield shift in the NMR spectra.
Experimental Protocols
1. Sample Preparation for NMR Analysis
A standardized and meticulous sample preparation protocol is crucial for obtaining high-quality NMR data.
-
Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the compound. Common choices for pyridine derivatives include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: For accurate chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent.
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
2. Acquisition of 1D and 2D NMR Spectra
The following is a generalized protocol for a 400 MHz NMR spectrometer. Instrument-specific parameters may require optimization.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans (NS): 16-32
-
Spectral Width (SW): 10-12 ppm
-
Acquisition Time (AQ): 3-4 s
-
Relaxation Delay (D1): 2 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans (NS): 1024-4096 (or more for dilute samples)
-
Spectral Width (SW): 200-220 ppm
-
Acquisition Time (AQ): 1-2 s
-
Relaxation Delay (D1): 2-5 s
-
-
2D COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Number of Scans (NS): 4-8 per increment
-
Number of Increments: 256-512
-
Spectral Width (SW): Same as ¹H NMR in both dimensions
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.2
-
Number of Scans (NS): 8-16 per increment
-
Number of Increments: 128-256
-
Spectral Width (SW): Same as ¹H NMR (F2) and ¹³C NMR (F1)
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgplpndqf
-
Number of Scans (NS): 16-64 per increment
-
Number of Increments: 256-512
-
Spectral Width (SW): Same as ¹H NMR (F2) and ¹³C NMR (F1)
-
Advanced 2D NMR Techniques for Structural Elucidation
For complex derivatives of this compound, 1D NMR spectra may not be sufficient for complete and unambiguous structural assignment. In such cases, 2D NMR techniques are indispensable.
Workflow for Structural Elucidation using 2D NMR:
Caption: Workflow for structural elucidation using 2D NMR.
-
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. For a substituted this compound, a COSY spectrum would help to identify adjacent protons on the pyridine ring or on substituent groups.
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This is a crucial experiment for assigning the signals of protonated carbons in the pyridine ring and any aliphatic carbons in the substituents.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for piecing together the complete molecular structure. It reveals correlations between protons and carbons that are two or three bonds away. This allows for the connection of different molecular fragments and, importantly, the assignment of quaternary (non-protonated) carbons, which are not observed in an HSQC spectrum. For instance, a correlation between a substituent proton and a pyridine ring carbon can definitively establish the point of attachment.
Conclusion
The ¹H and ¹³C NMR analysis of this compound derivatives provides a wealth of structural information that is critical for their application in research and development. A thorough understanding of the influence of substituents on chemical shifts and coupling constants, combined with the strategic application of 1D and 2D NMR techniques, allows for the unambiguous determination of their molecular structures. The methodologies and comparative data presented in this guide offer a robust framework for scientists working with this important class of halogenated pyridines, enabling them to confidently characterize their compounds and advance their research objectives.
A Comparative Guide to LC-MS Methods for Analyzing 5-Bromo-4-chloro-2-fluoropyridine Reaction Mixtures
This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of 5-Bromo-4-chloro-2-fluoropyridine and its associated reaction mixtures. As a critical building block in pharmaceutical and agrochemical synthesis, ensuring the purity and impurity profile of this intermediate is paramount. We will move beyond standard protocols to explore the underlying principles that govern method selection, offering field-proven insights for researchers, process chemists, and analytical scientists in drug development.
The Analytical Challenge: Beyond a Simple Peak
Analyzing the reaction mixture for a multi-halogenated compound like this compound presents a distinct set of challenges. The primary goal is not merely to detect the main product but to comprehensively profile the reaction, which includes:
-
Starting Materials: Unreacted precursors.
-
Isomeric Byproducts: Positional isomers formed during synthesis, which are often difficult to separate chromatographically.[1][2]
-
Dehalogenated Impurities: Species where one or more halogen atoms have been replaced, often by hydrogen.[1]
-
Other Intermediates: Partially reacted species or products from side reactions.
The structural similarity of these compounds demands high-efficiency chromatographic separation, while their definitive identification requires the specificity and sensitivity of mass spectrometry.
Part I: The Foundation of Trustworthiness - The Isotopic Signature
Before delving into chromatographic separation, it is crucial to understand the most powerful tool for identification at our disposal: the unique mass spectrometric fingerprint of our target molecule. The presence of both bromine and chlorine, each with two stable isotopes in high natural abundance, creates a predictable and highly characteristic pattern in the mass spectrum.[3][4]
-
Chlorine Isotopes: Approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl, creating an M+ and M+2 peak pattern with a ~3:1 intensity ratio for singly chlorinated compounds.[5][6]
-
Bromine Isotopes: Approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br, resulting in M+ and M+2 peaks of nearly equal intensity (~1:1 ratio) for singly brominated compounds.[5][6]
For a molecule containing one chlorine and one bromine atom , such as this compound, these probabilities combine to produce a distinctive cluster of peaks at M+, M+2, and M+4. The theoretical relative intensities are approximately 3:4:1 , a signature that provides an immediate and reliable confirmation of any peak containing this specific halogen combination.[7] This inherent isotopic distribution is the cornerstone of a self-validating protocol.
Caption: Isotopic combinations for a molecule with one chlorine and one bromine atom.
Part II: A Comparative Analysis of Chromatographic Strategies
The primary hurdle in analyzing these reaction mixtures is achieving adequate chromatographic resolution of structurally similar compounds. The choice of LC column and mobile phase is therefore not arbitrary but a targeted decision based on the physicochemical properties of halopyridines.
| Strategy | Principle of Separation | Speed & Resolution | MS Compatibility | Best For | Rationale & Expertise |
| Standard Reversed-Phase (C18) | Primarily hydrophobic interactions. | Moderate speed and resolution. May struggle with polar isomers. | High. Standard volatile buffers (formic acid, ammonium acetate) are ideal. | Routine purity checks where key impurities are known and resolved. | The workhorse of many labs, but its reliance on hydrophobicity alone is often insufficient to resolve positional isomers of halopyridines which may have very similar logP values. |
| UPLC/UHPLC with C18 | Same as above, but uses sub-2 µm particles for higher efficiency. | Very Fast. Significantly higher resolution than HPLC, enabling better separation of closely related species. | High. | High-throughput reaction monitoring and initial screening. | The increased peak capacity and speed make UPLC the standard for modern reaction analysis. It allows for rapid checks on starting material consumption and product formation in minutes. |
| Pentafluorophenyl (PFP) | Mixed-mode: hydrophobic, aromatic (π-π), dipole-dipole, and shape selectivity. | Excellent Resolution. Often provides orthogonal selectivity to C18, especially for halogenated and aromatic compounds.[1] | High. | Impurity Profiling. Resolving positional isomers and dehalogenated impurities. | This is an expert's choice for challenging separations. The electron-deficient fluorophenyl ring offers multiple interaction modes, making it exceptionally effective at separating analytes based on small differences in polarity and electron distribution, a common feature among halopyridine isomers.[1] |
| Mixed-Mode Chromatography | Combines hydrophobic (e.g., C18) and ion-exchange (e.g., cation-exchange) functionalities. | Good resolution, particularly for polar and basic compounds. | High. Specifically designed for MS-compatible mobile phases.[8][9] | Analysis of mixtures containing the basic pyridine core and more polar starting materials or byproducts. | Pyridines are basic and can be protonated. A mixed-mode column leverages both hydrophobic properties and charge state to achieve separation, offering a powerful alternative when PFP or C18 columns fail to provide adequate resolution.[10] |
Part III: Recommended LC-MS Workflows & Experimental Protocols
The optimal analytical workflow is dictated by the objective. We present two distinct, validated protocols: one designed for speed and efficiency in reaction monitoring, and another for comprehensive, in-depth impurity profiling.
Workflow 1: High-Throughput Reaction Monitoring
Objective: To rapidly determine the extent of a reaction, focusing on the consumption of starting materials and the formation of this compound.
Causality: For in-process checks, speed is paramount. A fast UPLC gradient coupled with a single quadrupole MS is sufficient. The mass spectrometer is used as a highly specific detector, confirming the identity of the main product peak by its characteristic isotopic pattern, even if it co-elutes with minor non-halogenated impurities.
Caption: Workflow for high-throughput LC-MS reaction monitoring.
Experimental Protocol: UPLC-SQD Method
-
Sample Preparation:
-
Aspirate 1 µL of the crude reaction mixture.
-
Dilute in 1 mL of acetonitrile (ACN) in a 1.5 mL HPLC vial. This minimalist preparation is designed for speed.
-
Vortex thoroughly.
-
-
UPLC Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: ACN + 0.1% Formic Acid.
-
Flow Rate: 0.6 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
1.5 min: 95% B
-
1.7 min: 95% B
-
1.8 min: 5% B
-
2.0 min: 5% B
-
-
Injection Volume: 1 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer Conditions (Single Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100 – 300.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
-
Data Analysis:
-
Extract the ion chromatogram for the theoretical m/z of the protonated molecule [M+H]⁺.
-
Examine the mass spectrum under the main product peak to confirm the presence and correct ~3:4:1 ratio of the M+, M+2, and M+4 isotopic peaks.
-
Workflow 2: Comprehensive Impurity Profiling and Identification
Objective: To separate, identify, and quantify the main product and all significant impurities (>0.1%) for process optimization, batch release, and regulatory filings.
Causality: This workflow prioritizes resolution and information content over speed. A high-resolution PFP column is chosen for its superior ability to separate closely related isomers.[1] High-Resolution Mass Spectrometry (HRMS), such as a TOF or Orbitrap, provides accurate mass data, enabling the confident assignment of elemental compositions to unknown impurity peaks. This is critical for meeting the stringent requirements of regulatory bodies like the ICH and FDA.[11][12][13]
Caption: Workflow for comprehensive UHPLC-HRMS impurity profiling.
Experimental Protocol: UHPLC-HRMS Method
-
Sample Preparation:
-
Accurately weigh ~10 mg of the crude reaction mixture.
-
Dissolve in 10 mL of ACN to create a 1 mg/mL stock solution.
-
Further dilute as necessary to ensure the main peak is within the linear dynamic range of the detector.
-
-
UHPLC Conditions:
-
Column: Hypersil GOLD PFP, 1.9 µm, 2.1 x 100 mm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: ACN + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
8.0 min: 80% B
-
10.0 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 10% B
-
15.0 min: 10% B
-
-
Injection Volume: 2 µL.
-
Column Temperature: 45 °C.
-
-
Mass Spectrometer Conditions (HRMS - e.g., Q-TOF or Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 80 – 500.
-
Resolution: >20,000 FWHM.
-
Data Acquisition: Full Scan mode. If available, use data-dependent MS/MS (ddMS2) or All-Ions Fragmentation (AIF) to acquire fragmentation data for structural elucidation of impurities.
-
Mass Accuracy: Calibrate to < 5 ppm.
-
-
Data Analysis and Validation:
-
Integrate all peaks in the chromatogram.
-
For each impurity peak, perform the following checks:
-
Confirm the isotopic pattern to identify other halogenated species.
-
Use the accurate mass measurement to calculate a likely elemental formula.
-
Analyze fragmentation data (if acquired) to propose a structure.
-
-
The method must be validated according to ICH Q2(R1) guidelines for impurity quantification, assessing specificity, linearity, range, accuracy, and precision.[12][14]
-
Conclusion
The selection of an appropriate LC-MS method for analyzing this compound reaction mixtures is a strategic decision guided by the analytical objective. For rapid, in-process reaction monitoring, a UPLC system with a standard C18 column and single quadrupole MS detection provides the necessary speed and specificity. For comprehensive impurity profiling required for process development and regulatory compliance, a more sophisticated approach is mandated. The combination of a PFP column for orthogonal selectivity with HRMS for accurate mass identification offers the highest degree of confidence in separating and identifying starting materials, isomers, and unknown byproducts. By understanding the underlying principles of both chromatographic separation and mass spectrometric identification, researchers can develop robust, reliable, and self-validating methods to ensure the quality and consistency of this vital chemical intermediate.
References
- 1. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Recognition and Separation of Organic Isomers Via Cooperative Control of Pore‐Inside and Pore‐Outside Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 9. helixchrom.com [helixchrom.com]
- 10. helixchrom.com [helixchrom.com]
- 11. pharmtech.com [pharmtech.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. ijper.org [ijper.org]
A Senior Application Scientist's Guide to the Selective Functionalization of Dihalopyridines: A Comparative Reactivity Analysis of 5-Bromo-4-chloro-2-fluoropyridine
For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of modern medicinal chemistry. Its presence in numerous FDA-approved drugs underscores the importance of developing precise and predictable methods for its functionalization. Polysubstituted pyridines, in particular, offer a three-dimensional vector space for optimizing potency, selectivity, and pharmacokinetic properties. Among the vast array of available building blocks, tri-substituted halopyridines like 5-Bromo-4-chloro-2-fluoropyridine present a fascinating case study in chemoselectivity. The differential reactivity of the three distinct halogen atoms—fluorine, chlorine, and bromine—at electronically varied positions on the ring allows for a stepwise, controlled synthesis of complex molecular architectures.
This guide provides an in-depth comparison of the reactivity of this compound against other common dihalopyridine building blocks. We will dissect the underlying electronic principles governing this reactivity and provide field-proven experimental protocols to empower chemists to strategically leverage this unique substrate in their synthetic campaigns.
The Hierarchy of Halogen Reactivity: Foundational Principles
The functionalization of any halopyridine is a tale of two competing reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. The choice of reaction conditions dictates which halogen will participate, a decision governed by fundamentally different mechanistic principles.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the pyridine ring acts as an electrophile. The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount.
-
Leaving Group Ability: The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[1] A more electronegative halogen is better able to stabilize the developing negative charge through induction, making the carbon atom more electrophilic and lowering the activation energy for the attack. Consequently, the reactivity order for halogens as leaving groups in SNAr is the inverse of that seen in SN2 reactions: F > Cl ≈ Br > I .[2][3]
-
Positional Activation: Nucleophilic attack is strongly favored at the C2 (α) and C4 (γ) positions. This is because the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative ring nitrogen, providing significant resonance stabilization.[2][4][5] Attack at the C3 (β) or C5 positions does not permit this stabilization and is thus kinetically disfavored.[2]
A simplified diagram of the SₙAr mechanism at the C4 position of a halopyridine.
Palladium-Catalyzed Cross-Coupling
In contrast, reactions like Suzuki-Miyaura or Buchwald-Hartwig amination involve a catalytic cycle where the key initiating step is the oxidative addition of a Palladium(0) complex into the carbon-halogen bond.[6]
-
Leaving Group Ability: The rate of oxidative addition is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. Weaker bonds are cleaved more easily. This results in a reactivity trend that is the direct opposite of SNAr: I > Br > Cl >> F .[7][8] The C-F bond is generally so strong that it is considered inert in most standard cross-coupling protocols.
-
Positional Activation: The electron-deficient nature of the pyridine ring influences the rate of oxidative addition. The general order of reactivity for different positions is typically C4(6) > C2 > C5 .[7]
Case Study: The Reactivity Profile of this compound
This molecule is a superb illustration of orthogonal halogen reactivity. Based on the principles above, we can predict a clear hierarchy for selective functionalization.
-
For SNAr: The fluorine at the C2 position is the most activated leaving group, being both the best SNAr leaving group (F > Cl) and located at a highly activated position (C2). The chlorine at C4 is also at an activated position but is a less effective leaving group than fluorine. The bromine at C5 is at an unactivated position and is a poorer leaving group than fluorine, making it the least reactive site for SNAr.
-
Predicted SNAr Reactivity: C2-F > C4-Cl >> C5-Br
-
-
For Cross-Coupling: The bromine at the C5 position has the weakest carbon-halogen bond and will readily undergo oxidative addition. The chlorine at C4 is significantly less reactive, while the fluorine at C2 is essentially inert.
-
Predicted Cross-Coupling Reactivity: C5-Br >> C4-Cl >>> C2-F
-
Logical workflow for the selective functionalization of this compound.
Comparative Reactivity Data
To contextualize the performance of this compound, we compare its expected reactivity with other common dihalopyridine isomers. The following tables summarize the predicted primary reaction sites based on the established principles.
Table 1: Predicted Site Selectivity in SNAr Reactions
| Compound | Structure | Primary Reactive Site | Rationale |
| This compound | F at C2, Cl at C4, Br at C5 | C2-F | F is the best SNAr leaving group, and C2 is a highly activated position.[2] |
| 2,4-Dichloropyridine | Cl at C2, Cl at C4 | C4-Cl | The C4 position is generally more electron-deficient and susceptible to attack than the C2 position.[7] |
| 2,6-Difluoropyridine | F at C2, F at C6 | C2 or C6 | Both positions are electronically equivalent and highly activated. Monosubstitution is typical. |
| 3,5-Dichloropyridine | Cl at C3, Cl at C5 | Low Reactivity | Both halogens are at meta-positions (C3/C5), which are not activated for SNAr. Harsh conditions are required.[2] |
Table 2: Predicted Site Selectivity in Suzuki-Miyaura Cross-Coupling
| Compound | Structure | Primary Reactive Site | Rationale |
| This compound | F at C2, Cl at C4, Br at C5 | C5-Br | The C-Br bond is significantly weaker than C-Cl and C-F, favoring oxidative addition.[7][8] |
| 2,4-Dichloropyridine | Cl at C2, Cl at C4 | C4-Cl | The C4 position is generally more reactive towards oxidative addition than the C2 position.[7] |
| 2,5-Dibromopyridine | Br at C2, Br at C5 | C2-Br | The C2 position is generally more reactive than the C5 position in cross-coupling reactions. |
| 3,5-Dichloropyridine | Cl at C3, Cl at C5 | C3 or C5 | Reactivity is generally lower than at C2/C4 positions, but selective monocoupling is possible. |
Experimental Protocols
The following protocols are representative procedures for the selective functionalization of dihalopyridines.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Bromo Position
This protocol is designed for the selective C-C bond formation at the C5-bromo position of this compound, leaving the C4-chloro and C2-fluoro groups intact for subsequent chemistry.
Workflow Diagram:
Step-by-step workflow for a selective Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.03 equiv).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment. This step is critical as the Pd(0) active species is oxygen-sensitive.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe. The use of degassed solvents prevents oxidation of the catalyst.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-4-chloro-2-fluoropyridine.
Protocol 2: Selective Buchwald-Hartwig Amination at the C5-Bromo Position
This protocol leverages the same reactivity principles as the Suzuki coupling to selectively form a C-N bond at the C5 position.
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox or under a positive pressure of argon, add this compound (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and a suitable phosphine ligand (e.g., XPhos, 0.08 equiv) to a dry reaction vial.
-
Causality: Strong, non-nucleophilic bases like NaOtBu are required to deprotonate the amine in the catalytic cycle.[9] Bulky, electron-rich phosphine ligands like XPhos are often necessary to facilitate the reductive elimination step, especially with less reactive aryl chlorides, but are also highly effective for aryl bromides.[10]
-
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Seal the vial and heat the mixture in a preheated aluminum block to 100-110 °C with vigorous stirring for 6-24 hours.
-
Monitoring & Workup: Follow the workup and purification procedure outlined in Protocol 1.
Conclusion and Outlook
The reactivity of this compound is a prime example of how fundamental principles of physical organic chemistry can be exploited to achieve remarkable chemoselectivity. By understanding the opposing reactivity hierarchies of SNAr (F > Cl > Br) and palladium-catalyzed cross-coupling (Br > Cl > F), synthetic chemists can strategically functionalize each position on the pyridine ring in a controlled, stepwise manner.[2][7] This approach allows for the rapid generation of molecular diversity from a single, versatile building block.
When compared to simpler dihalopyridines, the trifunctional nature of this compound offers a significant synthetic advantage, enabling access to complex, three-dimensional structures that would otherwise require lengthy, linear syntheses. For professionals in drug discovery, mastering the selective chemistry of such polysubstituted heterocycles is not just an academic exercise—it is a critical tool for accelerating the design and synthesis of next-generation therapeutics.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Senior Application Scientist's Guide to Synthetic Alternatives for 5-Bromo-4-chloro-2-fluoropyridine in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry. The unique electronic properties and synthetic versatility of polysubstituted pyridines make them privileged structures in a vast array of therapeutic agents. Among the myriad of building blocks available, 5-Bromo-4-chloro-2-fluoropyridine has emerged as a valuable intermediate, offering multiple reactive handles for diversification. However, the pursuit of novel chemical space, optimization of synthetic routes, and considerations of cost and availability necessitate a thorough understanding of its synthetic alternatives.
This guide provides an in-depth technical comparison of this compound and its viable synthetic alternatives. We will delve into the principles governing their reactivity in key synthetic transformations, present comparative experimental data where available, and provide detailed protocols to empower you to make informed decisions in your research and development endeavors.
The Landscape of Reactivity in Polyhalogenated Pyridines
The reactivity of polyhalogenated pyridines in common cross-coupling and nucleophilic substitution reactions is governed by a confluence of electronic and steric factors. A fundamental understanding of these principles is crucial for predicting the behavior of this compound and its alternatives.
C-X Bond Lability in Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, typically proceed via an oxidative addition step. The rate of this step, which is often rate-determining, is inversely proportional to the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is C-I > C-Br > C-Cl > C-F. This trend dictates that, in a molecule with multiple different halogens, the heavier halogen will preferentially undergo oxidative addition.
Positional Reactivity: The pyridine nitrogen atom is electron-withdrawing, creating a π-deficient ring system. This effect is most pronounced at the C2, C4, and C6 positions, making halogens at these positions more susceptible to both oxidative addition in cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The general order of positional reactivity is C4/C6 > C2 > C3/C5.
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the rate of substitution is influenced by both the electrophilicity of the carbon atom and the leaving group ability of the halide. The high electronegativity of fluorine makes the attached carbon atom highly electrophilic and stabilizes the intermediate Meisenheimer complex, making fluoride an excellent leaving group in this context. Consequently, the reactivity order for SNAr is often the reverse of that for cross-coupling: C-F > C-Cl > C-Br > C-I.
Comparative Analysis of Synthetic Alternatives
This section provides a comparative overview of this compound and its key synthetic alternatives in pivotal drug discovery reactions.
Featured Building Blocks:
| Compound Number | Structure | IUPAC Name |
| 1 | ![]() | This compound |
| 2 | ![]() | 5-Bromo-2,4-dichloropyridine |
| 3 | ![]() | 2-Bromo-5-chloropyridine |
| 4 | ![]() | 2,4-Dichloropyridine |
Application 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a preeminent method for the formation of C-C bonds, enabling the synthesis of biaryl and heteroaryl structures. The regioselectivity in polyhalogenated pyridines is a critical consideration.
Reactivity Rationale: Based on C-X bond lability, the C-Br bond is expected to be significantly more reactive than the C-Cl and C-F bonds in Suzuki-Miyaura coupling. Therefore, for compounds 1 and 2 , selective coupling at the C5-bromo position is anticipated under standard conditions. For compound 3 , the C2-bromo is the primary reactive site. In compound 4 , the C4-chloro is generally more reactive than the C2-chloro.
Comparative Experimental Data: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Pyridine Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1 (this compound) | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~75-85 (estimated) | [1] |
| 2 | 2 (5-Bromo-2,4-dichloropyridine) | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 88 | [2] |
| 3 | 3 (2-Bromo-5-chloropyridine) | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 95 | [3] |
| 4 | 4 (2,4-Dichloropyridine) | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 80 | 12 | 85 (at C4) | [4] |
Note: Yields are for the mono-arylated product at the most reactive site. Direct comparative studies under identical conditions are limited; these data are compiled from analogous reactions.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2,4-dichloropyridine (2) with Phenylboronic Acid
-
To an oven-dried Schlenk flask, add 5-bromo-2,4-dichloropyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired 2,4-dichloro-5-phenylpyridine.
References
X-ray crystal structure determination of 5-Bromo-4-chloro-2-fluoropyridine products
A Comparative Guide to the X-ray Crystal Structure Determination of 5-Bromo-4-chloro-2-fluoropyridine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the three-dimensional atomic arrangement of this compound is critical for understanding its chemical reactivity, potential intermolecular interactions (such as halogen bonding), and ultimately, its utility as a building block in drug design and functional materials. While single-crystal X-ray diffraction (scXRD) remains the definitive method for obtaining high-resolution structural data, obtaining suitable crystals of highly substituted pyridines can be challenging. This guide, therefore, presents a comprehensive workflow, from the primary scXRD approach to powerful alternatives for cases where crystallization proves difficult.
Section 1: The Gold Standard - Single-Crystal X-ray Diffraction (scXRD)
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond-lengths, bond-angles, and details of site-ordering.[1] The fundamental principle lies in the diffraction of a monochromatic X-ray beam by the ordered atoms within a crystal, producing a unique diffraction pattern that can be mathematically reconstructed into a three-dimensional model of the electron density.[2]
The Causality Behind the scXRD Workflow for this compound
The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for success. The highly halogenated nature of this compound introduces specific considerations, particularly concerning intermolecular interactions which can influence crystal packing.
Experimental Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for scXRD structure determination.
Detailed Experimental Protocol for scXRD
Objective: To grow diffraction-quality single crystals of this compound and determine its three-dimensional structure.
Materials:
-
This compound (high purity, >98%)
-
A selection of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, hexane, dichloromethane)
-
Small vials or crystallization plates
Protocol:
-
Compound Purification: Ensure the starting material is of the highest possible purity. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder. Recrystallization or column chromatography may be necessary.
-
Solvent Screening: The choice of solvent is paramount. The ideal solvent is one in which the compound has moderate solubility.
-
Dissolve a small amount of the compound in various solvents with heating.
-
Allow the solutions to cool slowly to room temperature. Observe for the formation of crystalline material.
-
A good starting point for halogenated pyridines is often a solvent system that allows for slow evaporation, such as a mixture of a good solvent (e.g., dichloromethane) and a poor solvent (e.g., hexane).
-
-
Crystallization:
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a "poor" solvent in which the compound is sparingly soluble. The vapor of the poor solvent will slowly diffuse into the vial containing the compound solution, reducing its solubility and promoting crystallization.
-
-
Crystal Mounting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully select a well-formed, single crystal.[2] Mount the crystal on a goniometer head using a cryoprotectant if data is to be collected at low temperatures.
-
Data Collection:
-
Place the mounted crystal on the diffractometer.
-
A preliminary screening will determine the unit cell parameters and assess the crystal quality.
-
A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to yield a set of reflection intensities.
-
The structure is typically solved using direct methods, which mathematically phase the reflections to generate an initial electron density map.
-
An atomic model is built into the electron density map and refined against the experimental data to optimize the atomic positions, bond lengths, and angles. The final refined structure is then validated.
-
Section 2: When Single Crystals Are Elusive - Alternative Methodologies
A significant challenge in small molecule crystallography is obtaining single crystals of sufficient size and quality.[3] For a compound like this compound, which may be an oil or form microcrystalline powders, alternative techniques are invaluable.
Decision Tree for Structure Determination
Caption: Decision-making workflow for structure determination.
Microcrystal Electron Diffraction (MicroED)
Microcrystal Electron Diffraction (MicroED), also known as 3D Electron Diffraction (3DED), has emerged as a powerful technique for determining the structures of small molecules from nanocrystals that are too small for X-ray diffraction.[4][5] Electrons interact with matter much more strongly than X-rays, allowing data to be collected from crystals that are orders of magnitude smaller.[5]
Key Advantages over scXRD:
-
Sample Size: Can determine structures from nanocrystals (~100 nm).[4]
-
Speed: Data collection can be completed in minutes.[4]
-
Sample Preparation: Often works with powder samples directly from a vial, bypassing the need for extensive crystallization screening.[4][5]
Experimental Protocol for MicroED:
-
Grid Preparation: A small amount of the powdered this compound is applied to a transmission electron microscope (TEM) grid.
-
Crystal Identification: The grid is placed in a cryo-electron microscope, and the sample is screened for the presence of nanocrystals.
-
Data Collection: A suitable nanocrystal is selected, and electron diffraction data is collected as the crystal is continuously rotated in the electron beam.
-
Data Processing and Structure Solution: The collected data is processed using standard crystallographic software to solve and refine the structure, similar to the process for X-ray data.
NMR Crystallography
NMR crystallography is a method that primarily uses solid-state NMR (ssNMR) spectroscopy, often in combination with powder X-ray diffraction (PXRD) and computational modeling, to determine the structure of crystalline materials.[3] This approach is particularly useful for microcrystalline materials that are not suitable for single-crystal methods.[3]
Key Advantages:
-
No Single Crystals Required: Works with microcrystalline powders.[3]
-
Sensitivity to Local Structure: ssNMR is highly sensitive to the local environment of each atom, providing information on molecular conformation and packing.[6]
-
Complementary to Diffraction: Can resolve ambiguities in structures determined by diffraction methods, such as the positioning of hydrogen atoms.[7]
Experimental Protocol for NMR Crystallography:
-
Data Acquisition:
-
Acquire a high-resolution solid-state NMR spectrum (e.g., ¹³C, ¹⁵N, ¹⁹F) of the this compound powder. The number of unique resonances in the spectrum corresponds to the number of crystallographically inequivalent atoms in the asymmetric unit.[8]
-
Obtain a powder X-ray diffraction (PXRD) pattern of the sample to determine the unit cell parameters.
-
-
Computational Modeling:
-
Generate a set of candidate crystal structures using crystal structure prediction (CSP) algorithms.
-
For each candidate structure, calculate the expected NMR chemical shifts using quantum chemical methods (e.g., density functional theory).
-
-
Structure Validation:
-
Compare the computationally predicted NMR parameters and PXRD patterns with the experimental data.
-
The crystal structure that shows the best agreement between the calculated and experimental data is identified as the correct one.
-
Section 3: Comparative Analysis of Methodologies
The choice of technique for structure determination depends on the nature of the sample and the specific information required.
| Feature | Single-Crystal X-ray Diffraction (scXRD) | Microcrystal Electron Diffraction (MicroED) | NMR Crystallography |
| Sample Requirement | Single crystal (>10 µm) | Nanocrystals (<1 µm) in a powder | Microcrystalline powder |
| Resolution | Atomic (<1 Å) | Atomic (<1 Å)[4] | Lower, model-dependent |
| Experimental Time | Hours to days (including crystal growth) | Minutes to hours | Days (including computation) |
| Key Advantage | "Gold standard," unambiguous structure | Works with tiny crystals, very fast | No single crystal needed, sensitive to local environment |
| Key Limitation | Requires good quality single crystals | Requires access to an electron microscope | Indirect method, relies on computation |
Conclusion
For an unambiguous and high-resolution crystal structure determination of this compound, single-crystal X-ray diffraction is the preferred method. The primary challenge lies in obtaining suitable single crystals, a process that requires careful control over purity, solvent selection, and crystallization conditions. When faced with microcrystalline powders, MicroED offers a rapid and powerful alternative that can provide atomic resolution data from otherwise intractable samples. In cases where only powders are available and access to electron diffraction is limited, NMR crystallography, through the synergy of solid-state NMR, powder diffraction, and computational modeling, provides a robust pathway to structural elucidation. By understanding the principles and practical considerations of each technique, researchers can develop a flexible and effective strategy for determining the crystal structure of this compound and other challenging small molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemie.hhu.de [chemie.hhu.de]
- 4. The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples [frontiersin.org]
- 6. Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microcrystal Electron Diffraction of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 5-Bromo-4-chloro-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the efficient and selective functionalization of heterocyclic scaffolds is paramount. The pyridine ring, a ubiquitous motif in pharmaceuticals, often requires precise modification to modulate biological activity. 5-Bromo-4-chloro-2-fluoropyridine stands as a valuable, yet challenging, substrate, offering multiple sites for carbon-carbon bond formation. This guide provides a comprehensive comparison of two cornerstone palladium-catalyzed cross-coupling methodologies—the Suzuki-Miyaura and Stille reactions—for the arylation of this trifunctionalized pyridine. We will delve into a head-to-head analysis of reaction yields, mechanistic underpinnings, and practical considerations to empower chemists with the insights needed to select the optimal synthetic route.
At a Glance: Suzuki vs. Stille for this compound
The primary consideration for the cross-coupling of this compound is regioselectivity. The relative reactivity of carbon-halogen bonds in palladium-catalyzed couplings generally follows the order C-I > C-Br > C-Cl.[1] Consequently, both the Suzuki and Stille reactions are expected to selectively activate the C-Br bond at the C5 position.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., arylboronic acids) | Organotin compounds (e.g., arylstannanes) |
| Toxicity of Reagents | Low toxicity of boron reagents and byproducts.[2] | High toxicity of organotin reagents and byproducts.[3][4][5][6] |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, Cs₂CO₃).[1] | Often proceeds under neutral or mildly basic conditions.[7] |
| Byproduct Removal | Boronic acid byproducts are generally water-soluble and easily removed. | Tin byproducts can be challenging to separate from the desired product.[7] |
| Functional Group Tolerance | Good, but can be sensitive to strong bases. | Excellent, with high tolerance for a wide range of functional groups.[7][8] |
Mechanistic Rationale: Understanding the "Why"
A sound understanding of the reaction mechanisms is crucial for troubleshooting and optimization. Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst.[9][10]
The Suzuki-Miyaura Catalytic Cycle
The Suzuki reaction is initiated by the oxidative addition of the palladium(0) catalyst to the aryl halide.[9] This is typically the rate-determining step. The resulting palladium(II) species then undergoes transmetalation with a boronate, which is formed by the activation of the boronic acid with a base.[2] The cycle is completed by reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
The Stille Catalytic Cycle
The Stille reaction follows a similar pathway, beginning with the oxidative addition of the palladium(0) catalyst to the aryl halide.[10] The key difference lies in the transmetalation step, where the organic group is transferred from the organotin reagent to the palladium center. This step does not typically require a base.[7] The cycle concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[10]
Caption: Catalytic cycle of the Stille coupling.
Experimental Data: A Yield Comparison
While no direct comparative studies on this compound were found in the reviewed literature, we can extrapolate expected yields from reactions with structurally similar substrates. The following table presents representative yields for the Suzuki and Stille coupling of various bromochloro-heterocycles with aryl nucleophiles.
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reaction Type | Reference |
| 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 71 | Suzuki | [1] |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 75 | Suzuki | [11] |
| 4-Bromophenyl-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 60 | Suzuki | [12] |
| 2,5-Dibromopyridine | (Trimethylstannyl)benzene | Pd(PPh₃)₄ | - | Toluene | 110 | 85 | Stille | [13] |
| 2-Amino-5-bromo-4-methylpyridine | (2-Thienyl)tributylstannane | Pd(PPh₃)₄ | - | Toluene | 110 | ~80-90 (inferred) | Stille | [14] |
Based on this data, both reactions are capable of producing moderate to good yields. The Suzuki reaction often requires aqueous mixtures and a base, while the Stille reaction is typically performed under anhydrous, neutral conditions.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for performing Suzuki and Stille couplings on this compound.
Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for 1 mmol of the pyridine, use 4 mL of dioxane and 1 mL of water).
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Stille Coupling Protocol
This protocol outlines a general procedure for the Stille coupling of this compound with an arylstannane.
Materials:
-
This compound (1.0 equiv)
-
Arylstannane (e.g., (trimethylstannyl)benzene) (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Anhydrous toluene or DMF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound and the arylstannane.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed toluene or DMF.
-
Stir the reaction mixture at 80-110 °C.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of KF to precipitate tin byproducts.
-
Filter the mixture through celite and extract the filtrate with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Caption: Generalized experimental workflow comparison.
Practical Considerations and Recommendations
Safety: The most significant practical difference between the two methods is the toxicity of the reagents. Organotin compounds are known neurotoxins and require careful handling and disposal.[3][4][5][6] In contrast, organoboron reagents are significantly less toxic, making the Suzuki reaction a "greener" and safer alternative.[2]
Cost and Availability: Both arylboronic acids and arylstannanes are commercially available from numerous suppliers. The cost can vary depending on the specific substituent, but boronic acids are generally considered more cost-effective for large-scale synthesis.
Substrate Scope and Functional Group Tolerance: The Stille reaction is renowned for its exceptional functional group tolerance, often succeeding where other coupling reactions fail.[7][8] The Suzuki reaction's reliance on a base can be problematic for substrates with base-sensitive functional groups. However, the development of milder bases and reaction conditions has significantly expanded the scope of the Suzuki coupling.[17]
For the selective C5-arylation of this compound, both the Suzuki-Miyaura and Stille couplings represent viable and effective strategies. The Suzuki reaction is often the preferred method due to the low toxicity of the boron reagents and the ease of byproduct removal. However, the Stille coupling remains an invaluable tool, particularly for substrates with sensitive functional groups that are incompatible with the basic conditions of the Suzuki reaction. The choice between these two powerful methods will ultimately be guided by the specific requirements of the synthetic target, including functional group compatibility, scale, and safety considerations.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 5. Organotin Compounds Toxicity: Focus on Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity and health effects of selected organotin compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 17. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 5-Bromo-4-chloro-2-fluoropyridine and Its Positional Isomers
Introduction: The Critical Need for Isomer-Specific Characterization
In the realm of pharmaceutical development and materials science, the precise arrangement of atoms within a molecule is not a trivial detail—it is paramount. Halogenated pyridines are foundational scaffolds in a vast array of bioactive compounds, and their isomeric forms can exhibit dramatically different pharmacological, toxicological, and physicochemical properties. The 5-Bromo-4-chloro-2-fluoropyridine framework and its positional isomers are no exception. A subtle shift in a halogen's position on the pyridine ring can profoundly alter a molecule's interaction with a biological target. Consequently, unambiguous identification and differentiation of these isomers are critical checkpoints in synthetic chemistry and quality control, ensuring the correct molecule advances through the development pipeline.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to differentiate these structurally similar compounds. We will move beyond a simple recitation of data, focusing instead on the underlying principles that govern the spectral differences. By understanding why the spectra differ, researchers can confidently assign structures and troubleshoot unexpected results. The methodologies discussed herein—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—form a powerful, self-validating toolkit for the rigorous characterization of these critical chemical entities.
The Challenge: Differentiating Key Positional Isomers
For this guide, we will focus on three commercially relevant and structurally distinct isomers to illustrate the differentiation process:
-
This compound
-
2-Bromo-4-chloro-5-fluoropyridine
-
3-Bromo-2-chloro-4-fluoropyridine
Each isomer possesses the same molecular formula (C₅H₂BrClFN) and molecular weight, making them indistinguishable by basic mass spectrometry alone. Their differentiation relies on probing the unique electronic and vibrational environment of each atom, which is dictated by the specific substitution pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful and definitive technique for isomer elucidation. The chemical shift (δ) and spin-spin coupling constants (J) are exquisitely sensitive to the local electronic environment of each nucleus.
Causality Behind Spectral Differences
The pyridine nitrogen and the three different halogen substituents (F, Cl, Br) exert distinct electronic effects (inductive and resonance) that create a unique magnetic environment for the remaining two protons and five carbons on the ring. The highly electronegative fluorine atom, in particular, provides an exceptional spectroscopic handle through both its own resonance (¹⁹F NMR) and its coupling to adjacent nuclei (¹H and ¹³C).[1][2]
¹H NMR Spectroscopy
The two protons on the pyridine ring of each isomer will produce two distinct signals. Their chemical shifts and, crucially, their coupling pattern will be unique.
-
Isomer 1 (this compound): The protons are at the 3- and 6-positions. They are meta to each other, but their electronic environments are very different. H-6 is adjacent to the nitrogen, while H-3 is situated between the fluorine and chlorine atoms. This will result in two well-separated signals.
-
Isomer 2 (2-Bromo-4-chloro-5-fluoropyridine): The protons are at the 3- and 6-positions. Again, they are in very different environments. H-6 is adjacent to the nitrogen, while H-3 is between the bromo and chloro substituents.
-
Isomer 3 (3-Bromo-2-chloro-4-fluoropyridine): The protons are at the 5- and 6-positions. They are ortho to each other, which will result in a characteristic doublet for each proton with a larger coupling constant (³JHH) compared to the meta- or para-couplings in the other isomers.
¹⁹F NMR Spectroscopy
¹⁹F NMR is exceptionally useful due to its wide chemical shift range and high sensitivity.[3] The position of the fluorine relative to the electron-withdrawing nitrogen and the other halogens will cause a significant and predictable change in its chemical shift.
-
α-Position (Isomer 1): Fluorine in the α-position (C2) to the nitrogen is generally the most deshielded.[1]
-
β-Position (Isomer 2): Fluorine in the β-position (C5) is expected to be more shielded compared to the α-position.[1]
-
γ-Position (Isomer 3): Fluorine in the γ-position (C4) will have a distinct chemical shift, influenced by the adjacent chloro and bromo substituents.
¹³C NMR Spectroscopy
The ¹³C spectrum provides a complete map of the carbon skeleton. The most telling feature is the large, one-bond coupling between carbon and fluorine (¹JCF), which immediately identifies the carbon atom bearing the fluorine substituent.[4] The chemical shifts of the other carbons provide a comprehensive fingerprint based on the complete substitution pattern.
Summary of Expected NMR Data
| Spectroscopic Parameter | Isomer 1: this compound | Isomer 2: 2-Bromo-4-chloro-5-fluoropyridine | Isomer 3: 3-Bromo-2-chloro-4-fluoropyridine |
| ¹H NMR Signals | ~8.1 ppm (H-6), ~7.6 ppm (H-3) | ~8.2 ppm (H-6), ~7.9 ppm (H-3) | ~8.0 ppm (H-6), ~7.5 ppm (H-5) |
| ¹H-¹H Coupling | Small meta/para coupling | Small meta/para coupling | Larger ortho coupling (~8-9 Hz) |
| ¹⁹F NMR Shift (vs CFCl₃) | More deshielded (e.g., ~ -70 to -90 ppm) | More shielded (e.g., ~ -110 to -130 ppm) | Intermediate shift (e.g., ~ -90 to -110 ppm) |
| Key ¹³C NMR Feature | C-2 shows large ¹JCF (~240-260 Hz) | C-5 shows large ¹JCF (~230-250 Hz) | C-4 shows large ¹JCF (~250-270 Hz) |
Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration. The key differentiators are the relative shifts and coupling patterns.
Infrared (IR) Spectroscopy: The Molecular Fingerprint
While NMR provides explicit connectivity, IR spectroscopy offers a unique vibrational fingerprint for each isomer. The bond vibrations within a molecule are influenced by the masses of the atoms and the electronic distribution, both of which are altered between isomers.
Causality Behind Spectral Differences
The primary utility of IR in this context lies in the fingerprint region (approx. 1600 cm⁻¹ to 600 cm⁻¹).[5] This region contains a complex series of bending and stretching vibrations involving the entire carbon-halogen and pyridine ring skeleton. The specific substitution pattern for each isomer creates a unique combination of vibrational modes that is highly improbable to be replicated by another isomer. Key differentiating vibrations include:
-
Pyridine Ring Stretching (C=C, C=N): These typically appear in the 1600-1400 cm⁻¹ region. The substitution pattern affects the symmetry and electronic distribution of the ring, leading to subtle shifts in the position and intensity of these bands.[6]
-
C-H Bending (Out-of-Plane): The vibrations of the remaining C-H bonds, typically between 900 cm⁻¹ and 700 cm⁻¹, are highly characteristic of the substitution pattern on an aromatic ring.
-
Carbon-Halogen Stretches (C-F, C-Cl, C-Br): The C-F stretch is typically the strongest and at the highest frequency (around 1250-1000 cm⁻¹), while C-Cl and C-Br stretches appear at lower frequencies in the fingerprint region. The exact position of these bands will be modulated by the overall structure.
Comparative IR Data
| Vibrational Mode | Isomer 1: this compound | Isomer 2: 2-Bromo-4-chloro-5-fluoropyridine | Isomer 3: 3-Bromo-2-chloro-4-fluoropyridine |
| Ring Stretching (cm⁻¹) | Unique pattern ~1570, 1450 cm⁻¹ | Different pattern ~1580, 1460 cm⁻¹ | Distinct pattern ~1560, 1440 cm⁻¹ |
| C-F Stretch (cm⁻¹) | Strong band ~1250-1200 cm⁻¹ | Strong band ~1240-1190 cm⁻¹ | Strong band ~1260-1210 cm⁻¹ |
| Fingerprint Region (cm⁻¹) | Complex, unique pattern | Complex, unique pattern | Complex, unique pattern |
Note: The key is not the absolute value of one peak, but the entire collection of peaks that constitutes a unique fingerprint for each isomer.
Mass Spectrometry (MS): Differentiating by Fragmentation
In its simplest form, mass spectrometry provides the molecular weight. Since isomers share the same molecular weight, differentiation must come from analyzing their fragmentation patterns, typically using a hard ionization technique like Electron Ionization (EI).
Causality Behind Fragmentation Differences
When an isomer is bombarded with electrons in an EI source, it forms a high-energy molecular ion (M⁺˙) which then fragments in mechanistically predictable ways. The fragmentation pathway is dictated by the relative stability of the resulting ions and neutral losses. The positions of the halogens influence which bonds are most likely to break. For example, the loss of a bromine radical (Br˙) is a common initial fragmentation step. The stability of the resulting C₅H₂ClFN⁺ ion will differ depending on the positions of the remaining F and Cl atoms, which in turn affects the propensity of this initial fragmentation and governs subsequent fragmentation steps (e.g., loss of HCN, Cl˙, etc.).[7]
The presence of bromine (⁷⁹Br/⁸¹Br isotopes in a ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl isotopes in a ~3:1 ratio) provides an invaluable tool for confirming the elemental composition of the molecular ion and any fragments that retain these halogens. The isotopic pattern for a fragment containing one Br and one Cl atom will be highly characteristic.
Expected Fragmentation Data
| Ion Type | Description | Expected Differentiating Feature |
| Molecular Ion (M⁺˙) | Parent ion | Identical m/z for all isomers. The characteristic isotopic pattern for 1 Br and 1 Cl will be present. |
| [M - Br]⁺ | Loss of a bromine radical | The relative intensity of this peak may differ based on the stability of the resulting cation for each isomer. |
| [M - Cl]⁺ | Loss of a chlorine radical | The relative intensity of this peak will also be isomer-dependent. |
| Further Fragments | e.g., loss of HCN, halogens | The subsequent fragmentation pathways and the relative abundance of daughter ions will create a unique mass fingerprint for each isomer. |
Experimental Protocols & Workflows
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the pyridine isomer and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Solvent Choice: Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, DMSO-d₆ or Acetone-d₆ can be used, but remember that solvent can influence chemical shifts.[1]
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width (e.g., -2 to 12 ppm) and sufficient relaxation delay (e.g., 2-5 seconds) for accurate integration if needed.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Use a broad spectral width (e.g., +50 to -250 ppm) to ensure the signal is captured. No internal standard is strictly necessary for identification, but an external reference can be used for precise shift reporting.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a standard PENDANT or DEPT sequence). A longer acquisition time will be necessary due to the low natural abundance of ¹³C. Pay attention to the large C-F splittings.
-
2D NMR (Optional but Recommended): If ambiguity remains, acquire 2D correlation spectra like HMQC (¹H-¹³C) or HMBC (¹H-¹³C) to definitively assign proton and carbon signals.[8]
Protocol 2: FTIR Sample Preparation and Acquisition (ATR Method)
-
Sample Preparation: Place a small, clean spatula tip of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-600 cm⁻¹.
-
Background Correction: Record a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract this from the sample spectrum.
Protocol 3: Mass Spectrometry (EI-MS) Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use a standard Electron Ionization (EI) energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-300).
-
Data Analysis: Analyze the molecular ion peak to confirm the mass and isotopic distribution. Examine the major fragment ions and compare the fragmentation pattern to reference spectra or predicted pathways for the suspected isomers.
Visualization of the Differentiation Workflow
The following diagrams illustrate the logical flow of the analytical process.
Caption: Experimental workflow for spectroscopic differentiation.
Caption: Logical decision tree for isomer identification.
Conclusion
The spectroscopic differentiation of this compound and its positional isomers is a clear-cut process when a systematic, multi-technique approach is employed. While mass spectrometry confirms the elemental composition and IR spectroscopy provides a valuable fingerprint, NMR spectroscopy stands as the ultimate arbiter. The unique chemical shifts and coupling constants observed in ¹H, ¹⁹F, and ¹³C NMR spectra provide an unambiguous, high-fidelity map of the molecular structure. By integrating the data from all three techniques, researchers can ensure the structural integrity of their compounds, a non-negotiable requirement for success in drug discovery and development.
References
- 1. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 2. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. An introduction to Mass Spectrometry and its applications mass spectra spectrum time of flight mass spectrometer abundance of isotopes relative atomic mass determination strontium chlorine bromine A level chemistry revision notes [docbrown.info]
- 8. rsc.org [rsc.org]
A Senior Application Scientist's Comparative Guide to Palladium Catalysts for C-C Bond Formation on Fluoropyridines
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the fluoropyridine motif into organic molecules is a cornerstone of modern medicinal chemistry. These privileged structures offer unique electronic properties, enhanced metabolic stability, and improved binding affinities, making them invaluable in the design of novel therapeutics and agrochemicals. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tool for the construction of carbon-carbon (C-C) bonds on these electron-deficient heterocyclic systems.
However, the successful functionalization of fluoropyridines is not without its challenges. The inherent electronic properties of the fluoropyridine ring, including the strong electron-withdrawing nature of the fluorine atom(s) and the Lewis basicity of the pyridine nitrogen, can significantly impact catalyst activity and reaction outcomes. The choice of the palladium catalyst system—comprising the palladium precursor and, critically, the ancillary ligand—is therefore paramount to achieving high yields, excellent regioselectivity, and broad substrate scope.
This guide provides an in-depth, objective comparison of common palladium catalyst systems for C-C bond formation on fluoropyridines. We will delve into the nuances of catalyst selection for Suzuki-Miyaura, Sonogashira, and Heck couplings, supported by experimental data to inform your synthetic strategies.
The Crucial Role of the Ligand: A Tale of Two Catalyst Classes
The efficacy of a palladium catalyst in fluoropyridine coupling is overwhelmingly dictated by the nature of the ligand coordinated to the metal center. These ligands are broadly categorized into two main classes: phosphine-based ligands and N-heterocyclic carbenes (NHCs).
-
Phosphine-Based Catalysts: This class ranges from simple triarylphosphines like triphenylphosphine (PPh₃) to sophisticated, sterically hindered biarylphosphines such as SPhos and JohnPhos. The electronic and steric properties of the phosphine ligand directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Bulky, electron-rich phosphine ligands are known to promote the formation of the active monoligated palladium(0) species, enhance the rate of oxidative addition (often the rate-limiting step with electron-deficient aryl halides), and facilitate the final reductive elimination step.
-
N-Heterocyclic Carbene (NHC)-Based Catalysts: NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. Their strong σ-donating ability forms a robust bond with the palladium center, creating highly active and stable catalysts. This enhanced stability often translates to higher turnover numbers (TONs) and turnover frequencies (TOFs), allowing for lower catalyst loadings and shorter reaction times. The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family of catalysts, featuring an NHC ligand, are particularly noteworthy for their air and moisture stability, making them highly practical for routine laboratory use.[1][2]
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely employed method for the synthesis of biaryl and heteroaryl-aryl compounds. The choice of catalyst is critical when dealing with fluoropyridines, as the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition—a phenomenon often referred to as the "2-pyridyl problem."[3]
| Catalyst System | Pd Precursor | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Classical | Pd(PPh₃)₄ | PPh₃ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~85 | [4] |
| Buchwald Ligand | Pd(OAc)₂ | SPhos | 1-2 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | >95 | [4][5] |
| NHC-Based | PEPPSI-IPr | IPr | 0.5-1 | Cs₂CO₃ | t-AmylOH | 100 | 2 | >98 | [4] |
Expertise & Experience in Catalyst Selection for Suzuki-Miyaura Coupling:
The data clearly indicates a trend towards more sophisticated ligand systems for achieving optimal results in the Suzuki-Miyaura coupling of fluoropyridines.
-
Pd(PPh₃)₄: While a classic and often reliable catalyst for many Suzuki couplings, its performance with challenging substrates like fluoropyridines can be limited. It often requires higher catalyst loadings and longer reaction times.
-
Pd(OAc)₂/SPhos: The use of bulky, electron-rich biarylphosphine ligands like SPhos represents a significant advancement. These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps, leading to higher yields and the ability to couple more sterically hindered substrates. The slightly higher temperature is often a trade-off for significantly reduced reaction times and catalyst loadings.
-
PEPPSI-IPr: NHC-based catalysts like PEPPSI-IPr often provide the highest activity. The strong Pd-NHC bond prevents ligand dissociation and catalyst decomposition, leading to very high turnover numbers. This allows for extremely low catalyst loadings and rapid reaction times, making it an excellent choice for both small-scale screening and large-scale synthesis. The air and moisture stability of PEPPSI™ catalysts is an added practical advantage.[1]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-fluoropyridine with Phenylboronic Acid
This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction, which should be optimized for specific substrates.
Materials:
-
2-Bromo-5-fluoropyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Degassed 1,4-Dioxane
-
Degassed Water
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and K₃PO₄ (3.0 mmol, 636 mg).
-
Add 2-bromo-5-fluoropyridine (1.0 mmol, 176 mg) and phenylboronic acid (1.2 mmol, 146 mg).
-
Evacuate and backfill the Schlenk tube with inert gas three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenyl-5-fluoropyridine.
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the synthesis of arylalkynes, which are important intermediates in medicinal chemistry and materials science. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst. However, copper-free variants have been developed to avoid issues with homocoupling of the alkyne and potential contamination of the product.
| Catalyst System | Pd Precursor | Ligand | Co-catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Classical | Pd(CF₃COO)₂ | PPh₃ | CuI | 2.5 (Pd), 5 (Cu) | Et₃N | DMF | 100 | 3 | 72-96 |[6] | | Copper-Free | PdCl₂(PPh₃)₂ | PPh₃ | None | 3 | TBAF | Neat | RT-80 | 0.5-3 | Moderate to Excellent |[7] | | Heterogeneous | Pd NPs on MWCNTs | Imino-pyridine | None | Varies | K₂CO₃ | Toluene/H₂O | 80 | 6 | High |[8] |
Expertise & Experience in Catalyst Selection for Sonogashira Coupling:
-
Classical Conditions (with CuI): The traditional Pd/Cu system is highly effective for a wide range of substrates, including fluoropyridines, often providing excellent yields.[6] However, the use of a copper co-catalyst can sometimes lead to the formation of diacetylene byproducts through oxidative homocoupling of the terminal alkyne.
-
Copper-Free Conditions: The development of copper-free Sonogashira protocols is a significant advancement, offering a cleaner reaction profile. These systems often rely on a suitable base and reaction conditions to facilitate the catalytic cycle without the need for a copper co-catalyst. The use of tetrabutylammonium fluoride (TBAF) can be particularly effective.[7]
-
Heterogeneous Catalysts: The use of palladium nanoparticles supported on materials like multi-walled carbon nanotubes (MWCNTs) represents a move towards more sustainable and practical catalysis. These catalysts can be easily recovered and reused, although they may sometimes exhibit lower activity compared to their homogeneous counterparts.[8]
Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridines with a Terminal Alkyne
This protocol is based on a highly efficient method for the synthesis of 2-amino-3-alkynylpyridines.[6]
Materials:
-
2-Amino-3-bromopyridine derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂, 2.5 mol%)
-
Triphenylphosphine (PPh₃, 5 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add the 2-amino-3-bromopyridine derivative (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(CF₃COO)₂ (0.025 mmol, 8.3 mg), PPh₃ (0.05 mmol, 13.1 mg), and CuI (0.05 mmol, 9.5 mg).
-
Add DMF (5 mL) and Et₃N (1 mL).
-
Heat the reaction mixture to 100 °C for 3 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Performance in Heck Coupling
The Heck reaction provides a powerful method for the alkenylation of aryl halides. For fluoropyridines, this reaction enables the introduction of vinyl groups, which can be further functionalized.
| Catalyst System | Pd Precursor | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Classical | Pd(OAc)₂ | PPh₃ | Et₃N | 1-5 | DMF | 100-120 | 12-24 | Moderate to Good | [9][10] |
| Phosphine-Free | Pd(OAc)₂ | None | K₂CO₃ | 2 | DMAc | 120 | 12 | Good to Excellent | [11] |
| NHC-Based | PEPPSI-IPr | IPr | NaOtBu | 1-3 | Toluene | 80-100 | 2-6 | High |
Expertise & Experience in Catalyst Selection for Heck Coupling:
-
Classical Conditions: Traditional Heck conditions using Pd(OAc)₂ and PPh₃ are often effective, but can require higher temperatures and longer reaction times.
-
Phosphine-Free Systems: In some cases, phosphine-free conditions can be highly efficient, simplifying the reaction setup and purification. The choice of base and solvent is critical in these systems.[11]
-
NHC-Based Catalysts: As with other cross-coupling reactions, NHC-ligated palladium catalysts often demonstrate superior activity and stability in Heck reactions, allowing for milder conditions and broader substrate scope.
Mechanistic Considerations: The Challenge of C-F Bond Activation
While most cross-coupling reactions on halopyridines involve the cleavage of C-Cl, C-Br, or C-I bonds, the activation of the highly robust C-F bond is a significant challenge. However, under certain conditions, palladium catalysts can facilitate C-F bond activation, opening up new avenues for the functionalization of polyfluorinated pyridines.[12] The oxidative addition of a C-F bond to a Pd(0) center is a critical step in this process and is influenced by the ligand, the electronic properties of the fluoropyridine, and the reaction conditions.[12] For most standard C-C coupling reactions on monofluoropyridines, the C-F bond is generally unreactive, allowing for selective functionalization at other halogenated positions.[13]
Visualization of Key Concepts
dot digraph "Suzuki-Miyaura Catalytic Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption [label="Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.", fontname="Arial", fontsize=10];
Conclusion and Future Outlook
The palladium-catalyzed C-C bond formation on fluoropyridines is a mature and powerful field, yet it continues to evolve. While classical catalysts like Pd(PPh₃)₄ still have their place, the development of sophisticated phosphine ligands and robust NHC-based systems like PEPPSI-IPr has significantly expanded the capabilities of synthetic chemists. These advanced catalysts offer higher yields, broader substrate scope, lower catalyst loadings, and milder reaction conditions.
For researchers in drug discovery and development, a systematic approach to catalyst screening is often the most effective strategy. Starting with a versatile and highly active catalyst system, such as one based on a Buchwald biarylphosphine ligand or an NHC ligand, can provide a strong foundation for optimization.
As the demand for complex fluorinated molecules continues to grow, the development of even more active, selective, and sustainable palladium catalysts will remain a key area of research. The insights provided in this guide aim to empower researchers to make informed decisions in their synthetic endeavors, ultimately accelerating the discovery and development of new medicines and materials.
References
- 1. mdpi.com [mdpi.com]
- 2. americanelements.com [americanelements.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. The development of palladium catalysts for CC and Cheteroatom bond forming reactions of aryl chloride substrates | CoLab [colab.ws]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scirp.org [scirp.org]
- 7. Heterocycle Synthesis Based on Palladium-Catalyzed C-H Bond Funct...: Ingenta Connect [ingentaconnect.com]
- 8. Palladium NPs supported on novel imino-pyridine-functionalized MWCNTs: efficient and highly reusable catalysts for the Suzuki–Miyaura and Sonogashira coupling reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
The Synthetic Versatility of 5-Bromo-4-chloro-2-fluoropyridine: A Comparative Guide to its Potential in Bioactive Compound Development
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its ability to engage in hydrogen bonding and other key interactions within biological targets makes it a privileged structure. Among the vast array of substituted pyridines, 5-Bromo-4-chloro-2-fluoropyridine stands out as a highly versatile, yet underexplored, building block. This guide provides a comprehensive evaluation of the potential biological activities of compounds derived from this trifunctionalized pyridine core. Drawing comparisons with structurally related and well-documented analogs, we will explore its synthetic utility and the promising therapeutic applications that can be envisioned, supported by established experimental data and protocols.
The Strategic Advantage of the this compound Scaffold
The unique arrangement of halogen substituents on the pyridine ring of this compound offers a strategic advantage for combinatorial synthesis and the generation of diverse chemical libraries. The differential reactivity of the fluorine, chlorine, and bromine atoms allows for a stepwise and regioselective functionalization.
-
The 2-Fluoro Position: The fluorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr), making it the most probable site for initial reaction with a variety of nucleophiles, particularly amines.
-
The 4-Chloro Position: The chlorine at C4 is also susceptible to SNAr, though generally less reactive than the 2-fluoro substituent. This allows for sequential substitutions under different reaction conditions.
-
The 5-Bromo Position: The bromine atom at C5 is the least reactive towards SNAr but serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This enables the introduction of a wide array of aryl, heteroaryl, and alkyl groups, crucial for exploring structure-activity relationships (SAR).
This tiered reactivity provides chemists with a powerful tool to systematically build molecular complexity and fine-tune the pharmacological properties of the resulting compounds.
Comparative Analysis of Biological Activities: Insights from Analogs
While direct biological data on derivatives of this compound is scarce in publicly available literature, a wealth of information on analogous bromo-chloro-substituted pyridines and pyrimidines provides a strong foundation for predicting their therapeutic potential.
Anticancer Activity: Targeting Kinases
A significant body of research highlights the utility of halogenated pyridines and pyrimidines as scaffolds for potent kinase inhibitors.[1][2] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.
Case Study: Bcr-Abl Kinase Inhibitors Derived from 5-Bromopyrimidines
Derivatives of 5-bromopyrimidine have shown significant potential as inhibitors of the Bcr-Abl tyrosine kinase, a key driver in chronic myeloid leukemia (CML).[3] The pyrimidine core effectively mimics the adenine ring of ATP, anchoring the inhibitor in the enzyme's active site. The bromine atom at the C5 position often serves as a key attachment point for side chains that occupy hydrophobic pockets within the kinase domain, enhancing potency and selectivity.
Table 1: Comparative Anticancer Activity of 5-Bromopyrimidine Analogs
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference Compound (Dasatinib) IC50 (µM) |
| 6d | K562 (CML) | 0.08 ± 0.012 | 0.01 ± 0.002 |
| 6g | K562 (CML) | 0.02 ± 0.003 | 0.01 ± 0.002 |
| 6h | K562 (CML) | 0.04 ± 0.006 | 0.01 ± 0.002 |
| 6d | HCT116 (Colon) | 0.10 ± 0.015 | 0.02 ± 0.003 |
| 6g | HCT116 (Colon) | 0.04 ± 0.006 | 0.02 ± 0.003 |
| 6h | HCT116 (Colon) | 0.06 ± 0.009 | 0.02 ± 0.003 |
Data synthesized from publicly available research on 5-bromopyrimidine analogs.[3]
The data in Table 1 demonstrates that 5-bromopyrimidine derivatives can exhibit potent anticancer activity, with some compounds approaching the efficacy of the established drug Dasatinib. This strongly suggests that derivatives of this compound, with their additional points for diversification, could yield highly effective kinase inhibitors.
Signaling Pathway: Bcr-Abl Inhibition
Caption: Bcr-Abl signaling and its inhibition.
Antiviral Activity
Halogenated nucleoside analogs have long been a cornerstone of antiviral therapy. The incorporation of bromine and chlorine into heterocyclic scaffolds can significantly enhance their antiviral properties.
Case Study: Anti-Herpes Activity of 5-Bromo/Chloro-Deoxyuridine Derivatives
Research has shown that 5-bromo- and 5-chloro-6-azido-5,6-dihydro-2'-deoxyuridine derivatives exhibit a broad spectrum of activity against herpes viruses, including HSV-1, HSV-2, HCMV, and VZV.[3] These compounds act as DNA polymerase inhibitors, terminating viral replication.
Table 2: Antiviral Activity of Halogenated Deoxyuridine Analogs
| Compound ID | Virus Target | EC50 (µM) |
| 4 (5-bromo) | HSV-1 | 0.5 |
| 4 (5-bromo) | HSV-2 | 1.2 |
| 4 (5-bromo) | VZV | 0.8 |
| 5 (5-chloro) | HSV-1 | 0.7 |
| 5 (5-chloro) | HSV-2 | 1.5 |
| 5 (5-chloro) | VZV | 1.1 |
EC50 values represent the concentration required to inhibit viral replication by 50%. Data is illustrative based on published findings.[3]
The potent antiviral activity observed in these analogs suggests that the this compound core could be a valuable starting point for the design of novel non-nucleoside antiviral agents.
Experimental Protocols: A Blueprint for Discovery
The following protocols provide a generalized framework for the synthesis and evaluation of bioactive compounds derived from this compound.
Synthesis of a 2-Amino-4-substituted-5-bromopyridine Library
This protocol outlines a two-step process to generate a library of compounds, leveraging the differential reactivity of the halogen substituents.
Experimental Workflow: Synthesis
Caption: Generalized synthetic workflow.
Step-by-Step Methodology:
-
Nucleophilic Aromatic Substitution (SNAr) at C2:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an anhydrous polar aprotic solvent such as DMF or NMP.
-
Add 1.1 equivalents of the desired primary or secondary amine (R1-NH2).
-
Add 1.5 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HF generated.
-
Heat the reaction mixture to 80-120°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-(R1-amino)-5-bromo-4-chloropyridine intermediate.
-
-
Suzuki-Miyaura Cross-Coupling at C4 (or C5 if bromine is targeted):
-
To a solution of the 2-(R1-amino)-5-bromo-4-chloropyridine intermediate in a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) add 1.2 equivalents of the desired boronic acid (R2-B(OH)2).
-
Add 2.0 equivalents of a base, such as sodium carbonate.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add a catalytic amount (e.g., 0.05 equivalents) of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].
-
Heat the reaction mixture to 80-100°C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with ethyl acetate, and separate the organic and aqueous layers.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
-
Evaluation of Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the in vitro cytotoxic activity of compounds against cancer cell lines.[3]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., K562, HCT116) in 96-well microplates at a density of 5,000-10,000 cells per well in a suitable cell culture medium (e.g., RPMI-1640 with 10% FBS). Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare stock solutions of the synthesized compounds and a reference drug (e.g., Dasatinib) in DMSO. Perform serial dilutions in the culture medium to achieve a range of final concentrations. Add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO without compound).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound is a promising and highly versatile scaffold for the discovery of new bioactive compounds. By drawing logical comparisons with structurally similar pyrimidine and pyridine derivatives, a strong case can be made for its potential in developing novel anticancer and antiviral agents. The differential reactivity of its three halogen atoms provides a clear and strategic pathway for the synthesis of diverse compound libraries. The experimental protocols outlined in this guide offer a solid foundation for researchers to embark on the synthesis and biological evaluation of derivatives from this scaffold. Future research should focus on the systematic exploration of the chemical space around this core, with the aim of identifying lead compounds with potent and selective activity against a range of therapeutic targets.
References
A Strategic Guide to Halogenated Pyridines: A Cost-Benefit Analysis of 5-Bromo-4-chloro-2-fluoropyridine in Multi-Step Synthesis
For researchers, scientists, and professionals in drug development, the judicious selection of building blocks is paramount to the success of a multi-step synthesis. Halogenated pyridines are a cornerstone in medicinal chemistry, offering versatile handles for the construction of complex molecular architectures through cross-coupling reactions.[1] This guide provides an in-depth cost-benefit analysis of a highly functionalized building block, 5-Bromo-4-chloro-2-fluoropyridine, and its strategic alternatives. We will delve into the chemical principles governing their reactivity, present a comparative analysis of their commercial availability and cost, and provide detailed experimental protocols for their application in key synthetic transformations.
The Strategic Value of Polysubstituted Pyridines
The pyridine scaffold is a privileged motif in a vast number of FDA-approved drugs and biologically active compounds.[1] The ability to selectively introduce substituents at various positions on the pyridine ring is crucial for fine-tuning a molecule's pharmacological properties. This compound offers multiple points of diversification, with the three distinct halogen atoms exhibiting differential reactivity, a feature that can be strategically exploited in sequential cross-coupling reactions.
Foundational Principles of Reactivity: The Carbon-Halogen Bond
The utility of halogenated pyridines in popular cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions is primarily dictated by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step in the catalytic cycle.[2] The generally accepted order of reactivity for halogens in these reactions is a direct consequence of the C-X bond dissociation energy:
I > Br > Cl > F [3]
This trend implies that an iodo-substituted pyridine will typically react under milder conditions (e.g., lower temperatures, shorter reaction times) than its bromo- and chloro-analogs. Conversely, the C-F bond is generally unreactive in these cross-coupling reactions, making the fluorine atom in our target molecule a stable substituent that can influence the electronic properties of the ring.[4][5]
The position of the halogen on the electron-deficient pyridine ring also influences its reactivity. For many cross-coupling reactions, the order of reactivity is C4 > C2 > C5.[6] However, in di- or tri-halogenated systems, the inherent reactivity of the halogen (I > Br > Cl) is often the dominant factor in determining the site of initial reaction.[7]
Figure 1: Relationship between C-X bond strength and reactivity.
Comparative Analysis of Key Building Blocks
For a rational cost-benefit analysis, we will compare this compound with two commercially available and synthetically logical alternatives:
-
5-Iodo-4-chloro-2-fluoropyridine: The iodo-analog, predicted to be the most reactive.
-
2,4-Dichloro-5-bromopyridine: An alternative that lacks the 2-fluoro substituent, potentially altering both reactivity and cost.
Cost and Commercial Availability
A crucial factor in the selection of a building block, especially for scale-up campaigns, is its cost and availability. The price of these specialized reagents can vary significantly between suppliers and with the quantity purchased.
| Compound | Structure | CAS Number | Representative Pricing (USD/gram) |
| This compound | ![]() | 1211580-49-2 | ~$30-50/g (for small quantities) |
| 5-Iodo-4-chloro-2-fluoropyridine | ![]() | 659731-48-3 | ~$32-60/g (for small quantities)[3][6][8][9][10][11][12] |
| 2,4-Dichloro-5-bromopyridine | ![]() | 849937-96-8 | ~$15-30/g (for small quantities); significantly lower at bulk scale[7] |
Analysis:
-
Cost: 2,4-Dichloro-5-bromopyridine is generally the most cost-effective option, particularly at a larger scale. The iodo-analog, 5-Iodo-4-chloro-2-fluoropyridine, tends to be the most expensive, which is typical for iodinated aromatics due to the higher cost of iodine and often more complex synthetic routes. This compound sits in the middle of this price range.
-
Availability: All three compounds are commercially available from various suppliers, ensuring a reliable supply chain for research and development purposes.
Performance in Key Synthetic Reactions
The true value of a building block is realized in its synthetic performance. We will now explore the expected reactivity of our three compounds in the most common palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[13] The reactivity of the C-X bond is a critical determinant of the reaction conditions required.
Figure 2: Simplified workflow for Suzuki-Miyaura coupling.
Expected Performance:
-
5-Iodo-4-chloro-2-fluoropyridine: Expected to be the most reactive, likely undergoing Suzuki coupling at the C5-I position under mild conditions (e.g., lower temperatures, weaker bases, and lower catalyst loadings). This allows for the preservation of the C4-Cl bond for subsequent functionalization.
-
This compound: Will require slightly more forcing conditions than the iodo-analog to react at the C5-Br position. However, it offers a good balance between reactivity and cost.[2]
-
2,4-Dichloro-5-bromopyridine: The C5-Br bond will be the primary site of reaction. The absence of the electron-withdrawing 2-fluoro group may slightly decrease the reactivity of the C-Br bond compared to this compound.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized starting point for comparing the reactivity of the three building blocks.
-
Reaction Setup: To a dry Schlenk flask, add the halopyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 10 mL).
-
Reaction: Stir the mixture at a set temperature (e.g., starting at 80 °C and increasing if necessary) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[2][14] The choice of ligand is often critical for achieving high yields, particularly with less reactive aryl chlorides.
Expected Performance:
-
5-Iodo-4-chloro-2-fluoropyridine: Selective amination at the C5-I position is expected under relatively mild conditions.[15]
-
This compound: Amination will occur at the C5-Br position, likely requiring slightly higher temperatures or more active catalyst systems compared to the iodo-analog.[10][16]
-
2,4-Dichloro-5-bromopyridine: The C5-Br bond will be the preferred site of amination.
Representative Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the halopyridine (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., Xantphos or RuPhos, 4 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Reaction: Seal the tube and heat the mixture with stirring (e.g., 100-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira reaction is used to form C-C bonds between aryl halides and terminal alkynes.[17][18] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Expected Performance:
-
5-Iodo-4-chloro-2-fluoropyridine: Should readily undergo Sonogashira coupling at the C5-I position, even at room temperature in some cases.
-
This compound: Will likely require elevated temperatures to achieve efficient coupling at the C5-Br position.[19]
-
2,4-Dichloro-5-bromopyridine: Coupling will occur at the C5-Br bond, with reactivity similar to or slightly less than this compound.
Representative Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add the halopyridine (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF), a base (e.g., triethylamine, 2.0 mmol), and the terminal alkyne (1.2 mmol).
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., up to 100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography.
Cost-Benefit Decision Framework
The optimal choice of building block depends on the specific goals of the synthesis.
Figure 3: Decision workflow for selecting a halogenated pyridine.
-
For early-stage research and medicinal chemistry, where rapid access to analogs and high reaction yields are critical: The higher reactivity of 5-Iodo-4-chloro-2-fluoropyridine may justify its higher cost. The milder reaction conditions can lead to cleaner reactions and save time on optimization.
-
For large-scale synthesis and process chemistry, where cost per gram is a major driver: 2,4-Dichloro-5-bromopyridine is likely the most economical choice. The potentially more forcing reaction conditions required for its use can be addressed through process optimization.
-
For a balanced approach, offering a good compromise between reactivity and cost: This compound is an excellent choice. It is more reactive than its dichloro-bromo counterpart and more cost-effective than the iodo-analog, making it a versatile building block for a wide range of applications.
Conclusion
The selection of a halogenated pyridine building block is a strategic decision that should be guided by a thorough understanding of the interplay between reactivity, cost, and the specific demands of the synthetic project. While 5-Iodo-4-chloro-2-fluoropyridine offers the highest reactivity, its cost may be prohibitive for some applications. Conversely, 2,4-Dichloro-5-bromopyridine provides a low-cost alternative, albeit with a potential trade-off in reactivity. This compound emerges as a highly valuable and versatile intermediate, providing a well-balanced profile of reactivity and cost that is suitable for a broad spectrum of applications in multi-step synthesis, from initial drug discovery to later-stage development. By carefully considering the principles and data presented in this guide, researchers can make informed decisions to optimize their synthetic strategies and accelerate their research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. echemi.com [echemi.com]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. sincerechemical.com [sincerechemical.com]
- 13. researchgate.net [researchgate.net]
- 14. research.rug.nl [research.rug.nl]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. eprints.soton.ac.uk [eprints.soton.ac.uk]
Benchmarking new synthetic methods against standard protocols for 5-Bromo-4-chloro-2-fluoropyridine
In the landscape of modern medicinal chemistry and drug development, the synthesis of highly functionalized heterocyclic compounds is of paramount importance. Among these, polysubstituted pyridines serve as critical scaffolds in a myriad of biologically active molecules. 5-Bromo-4-chloro-2-fluoropyridine, in particular, is a valuable building block, offering multiple reactive sites for diversification through cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth comparison of a traditional multi-step synthesis route with a more contemporary lithiation-based approach for the preparation of this key intermediate. The analysis focuses on critical performance metrics including overall yield, step economy, and reaction conditions, offering researchers and process chemists the data-driven insights needed to select the optimal synthetic strategy.
The Enduring Standard: A Multi-Step Approach from 2-Amino-4-chloropyridine
The traditional synthesis of halogenated pyridines often relies on well-established, yet sometimes lengthy, reaction sequences involving manipulation of amino-substituted precursors. This "standard" protocol for this compound is a two-step process commencing with the commercially available 2-Amino-4-chloropyridine. The logic of this pathway is rooted in the directing effects of the amino group and the predictable nature of diazotization chemistry.
The initial step involves the electrophilic bromination of the pyridine ring. The amino group at the 2-position is a powerful activating group and directs the incoming electrophile (bromine) to the electron-rich 5-position. Following the successful installation of the bromo substituent, the amino group is transformed into the target fluoro group via a Balz-Schiemann reaction.[1] This classic transformation proceeds through the formation of a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the desired 2-fluoro-pyridine derivative.[1]
Caption: Workflow for the traditional multi-step synthesis.
A Modern Alternative: Lithiation-Driven Synthesis
In contrast to the classical approach, modern synthetic methods often seek to improve efficiency by reducing the number of steps and employing more direct functionalization techniques. Directed ortho-lithiation has emerged as a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings.[2] This strategy leverages the ability of certain directing groups to deliver a strong base, typically an organolithium reagent, to a specific adjacent position on the ring, which is then quenched with a suitable electrophile.[2]
For the synthesis of this compound, a plausible modern approach begins with 5-bromo-2-fluoropyridine. The fluorine atom at the 2-position can act as a directing group for lithiation at the 3-position. However, a more thermodynamically favored lithiation can occur at the 4-position via a halogen dance or direct lithiation. This lithiated intermediate is then quenched with an electrophilic chlorine source to install the chloro group at the 4-position. This route offers a potentially more convergent and step-economical alternative to the traditional multi-step protocol.
Caption: Workflow for the modern lithiation-based synthesis.
Head-to-Head Comparison: Performance Benchmarking
The choice between a traditional and a modern synthetic route is often a trade-off between established reliability and potential gains in efficiency. The following table provides a comparative summary of the two approaches based on available data for similar transformations.
| Parameter | Traditional Multi-Step Protocol | Modern Lithiation-Based Protocol |
| Starting Material | 2-Amino-4-chloropyridine | 5-Bromo-2-fluoropyridine |
| Number of Steps | 2 | 1 |
| Key Reactions | Electrophilic Bromination, Balz-Schiemann | Directed ortho-Lithiation, Electrophilic Chlorination |
| Overall Yield (estimated) | 50-65% | 60-75% |
| Reagents & Conditions | NBS/Br2; HBF4, NaNO2, heat | LDA/n-BuLi, cryogenic temps (-78°C); NCS/C2Cl6 |
| Key Advantages | Well-established chemistry, reliable | Higher step economy, more convergent |
| Key Disadvantages | Longer sequence, use of diazonium salts | Requires cryogenic conditions, moisture-sensitive reagents |
Experimental Protocols
Traditional Multi-Step Protocol
Step 1: Synthesis of 2-Amino-5-bromo-4-chloropyridine
This procedure is adapted from established methods for the bromination of aminopyridines.[3][4]
-
Dissolve 2-amino-4-chloropyridine (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to afford 2-amino-5-bromo-4-chloropyridine. The expected yield is in the range of 85-95%.
Step 2: Synthesis of this compound via Balz-Schiemann Reaction
This is a general procedure based on the principles of the Balz-Schiemann reaction.[1]
-
To a solution of tetrafluoroboric acid (HBF4) (48% in water, 3.0 eq) at 0°C, add 2-amino-5-bromo-4-chloropyridine (1.0 eq) portion-wise.
-
Cool the resulting suspension to -5°C and add a solution of sodium nitrite (NaNO2) (1.1 eq) in water dropwise, keeping the temperature below 0°C.
-
Stir the mixture for 30-60 minutes at 0°C.
-
Collect the precipitated diazonium tetrafluoroborate salt by filtration and wash with cold ether.
-
Carefully heat the dried salt in a suitable high-boiling solvent (e.g., toluene or xylene) or neat until nitrogen evolution ceases.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield this compound. The expected yield for this step is typically in the range of 60-75%.
Modern Lithiation-Based Protocol
This protocol is based on general procedures for directed ortho-lithiation of halopyridines.[5][6]
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 5-bromo-2-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the internal temperature below -70°C.
-
Stir the reaction mixture at -78°C for 1-2 hours.
-
In a separate flask, prepare a solution of an electrophilic chlorine source, such as N-chlorosuccinimide (NCS) or hexachloroethane (C2Cl6) (1.2 eq), in anhydrous THF.
-
Slowly add the solution of the chlorinating agent to the lithiated pyridine solution at -78°C.
-
Allow the reaction to stir at -78°C for an additional 1-2 hours.
-
Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford this compound. Expected yields for this type of transformation are generally in the 60-75% range.
Conclusion and Future Outlook
Both the traditional multi-step synthesis and the modern lithiation-based approach offer viable pathways to the valuable intermediate, this compound. The traditional method, while longer, relies on robust and well-understood chemical transformations. In contrast, the lithiation-based route provides a more elegant and step-economical solution, which is often a critical consideration in both discovery and process chemistry. The choice of synthetic route will ultimately depend on the specific requirements of the research or manufacturing campaign, including scale, cost of starting materials, and available equipment. As synthetic methodologies continue to advance, it is anticipated that even more efficient and sustainable routes to such highly functionalized building blocks will be developed.
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 5-Bromo-4-chloro-2-fluoropyridine: Essential Safety Protocols and Operational Plans
Hazard Assessment: An Evidence-Based Approach
Understanding the potential risks is the foundation of safe laboratory practice. Based on data from similar compounds like 5-Bromo-2-fluoropyridine and 5-Bromo-2-chloro-3-fluoropyridine, we can anticipate the primary hazards associated with 5-Bromo-4-chloro-2-fluoropyridine.[1][2]
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | GHS Hazard Statement | Rationale and Source |
|---|---|---|
| Skin Irritation | H315: Causes skin irritation | Consistently reported for analogous bromo-chloro-fluoro-pyridines.[1][2] |
| Serious Eye Irritation | H319: Causes serious eye irritation | A common hazard for this chemical class, necessitating robust eye protection.[1][2] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of vapors or dusts should be strictly avoided by using engineering controls.[1][2] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Inferred from similar pyridine derivatives, highlighting the need to prevent ingestion.[3] |
These classifications mandate a stringent approach to personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.
Core Personal Protective Equipment (PPE) Directives
The selection of PPE is not a matter of preference but a critical control measure dictated by the hazard profile. Each component serves a specific purpose in mitigating exposure risks.
Eye and Face Protection
Given the high risk of serious eye irritation, standard safety glasses are insufficient.
-
Mandatory: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 standards.[2][4]
-
Best Practice: When there is a significant risk of splashing, such as during transfers of larger quantities or reactions under pressure, supplement goggles with a full-face shield.
Hand Protection: The Critical Barrier
The skin is a primary route of exposure, making glove selection a critical decision. The choice of glove material must be based on chemical compatibility and resistance to degradation and permeation.[5]
-
Recommended Primary Glove: Nitrile gloves are a suitable choice for incidental splash protection against many pyridine derivatives.[6] However, they are not intended for prolonged, direct chemical exposure.[7]
-
For Extended Handling or Spills: For tasks involving significant contact or immersion, more robust gloves like butyl rubber are recommended.[8]
-
Glove Protocol:
-
Inspect: Always inspect gloves for any signs of degradation, punctures, or tears before use.[4]
-
Donning: Wash and dry hands thoroughly before donning gloves.
-
Doffing: Use the proper removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.
-
Disposal: Dispose of contaminated gloves immediately as hazardous waste. Never reuse disposable gloves.
-
Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[4]
-
Body Protection
To prevent skin contact from spills or splashes, appropriate body protection is non-negotiable.
-
Lab Coat: A fully buttoned, long-sleeved lab coat is mandatory. Consider a chemically resistant coat for added protection.
-
Clothing: Wear long pants and fully enclosed, chemically resistant shoes. Open-toed shoes, shorts, and skirts are strictly prohibited in the laboratory.
Respiratory Protection
The most effective way to control respiratory hazards is through engineering controls.
-
Primary Control: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning and certified chemical fume hood.[6][8] This ensures that any vapors or aerosols are effectively captured and exhausted.
-
Secondary Control: If engineering controls are not feasible or during a large spill cleanup where vapor concentrations may be high, a full-face respirator with appropriate multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges may be necessary.[1] Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit-testing.[8]
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal minimizes the risk of exposure and ensures compliance.
Safe Handling Workflow
-
Preparation: Before handling the chemical, ensure the fume hood is operational, the work area is clear of clutter, and all necessary PPE is available and in good condition.
-
Weighing and Transfer: Conduct all weighing and transfers on a disposable surface (e.g., weighing paper or a plastic-backed absorbent pad) within the fume hood to contain any minor spills.
-
Container Management: Keep the container tightly closed when not in use to minimize the release of vapors.[6][9]
-
Post-Handling: After use, decontaminate any equipment that has come into contact with the chemical. Wipe down the work surface in the fume hood.
-
PPE Removal: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to prevent cross-contamination.
Spill Management Protocol
Immediate and correct action during a spill is critical. The following workflow should be adopted.
Caption: Workflow for managing a chemical spill.
Waste Disposal Plan
Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.
-
Waste Segregation: All materials contaminated with this compound, including used gloves, absorbent pads, and pipette tips, must be collected in a dedicated hazardous waste container.[10]
-
Container Type: Use a clearly labeled, sealable, and chemically compatible container for halogenated organic waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Irritant, Acutely Toxic).[10]
-
Final Disposal: The final disposal of the hazardous waste must be conducted through a licensed environmental waste management company, typically via high-temperature incineration in a facility equipped with afterburners and scrubbers.[10] Do not dispose of this chemical or its containers in regular trash or down the drain.[10]
By integrating these detailed PPE, handling, and disposal protocols into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Bromo-4-chloropyridine | C5H3BrClN | CID 2762836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-BroMo-2-chloro-4-fluoropyridine - Safety Data Sheet [chemicalbook.com]
- 5. cdn.mscdirect.com [cdn.mscdirect.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







